molecular formula C61H88Cl2O32 B193671 Avilamycin CAS No. 11051-71-1

Avilamycin

Número de catálogo: B193671
Número CAS: 11051-71-1
Peso molecular: 1404.2 g/mol
Clave InChI: XIRGHRXBGGPPKY-FCWLXANGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avilamycin is a crystalline orthosomycin antibiotic complex originally isolated from the bacterium Streptomyces viridochromogenes . It is recognized for its potent activity against Gram-positive bacteria and is extensively used in veterinary and agricultural research, particularly as a growth-promoting feed additive for poultry and swine . In research settings, this compound has demonstrated efficacy in reducing the incidence and severity of diarrhea in weaned pigs under natural challenge from pathogenic Escherichia coli . Its value in scientific studies is further enhanced by its role in investigating antibiotic resistance, as it has been shown to be structurally related to the evernimicin class of antibiotics . The compound is a complex molecule with the chemical formula C63H94O35Cl2, and upon solvolytic degradation yields products including dichloroisoeverninic acid, 2-deoxy-d-rhamnose, and l-lyxose, among others . From a production standpoint, this compound biosynthesis can be enhanced through strain mutagenesis and fermentation optimization in S. viridochromogenes , providing a model for improving the synthesis of secondary metabolites in Streptomyces species . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Key on ui mechanism of action

The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin.

Número CAS

11051-71-1

Fórmula molecular

C61H88Cl2O32

Peso molecular

1404.2 g/mol

Nombre IUPAC

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1

Clave InChI

XIRGHRXBGGPPKY-FCWLXANGSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES isomérico

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES canónico

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Color/Form

Colorless, needle-shaped crystals from acetone-ether

melting_point

188-189.5 °C
Colorless needles from chloroform/petroleum ether;  MW: 1404.25;  MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/

Otros números CAS

11051-71-1

Pictogramas

Irritant

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

LY 048740;  Surmax

Origen del producto

United States

Foundational & Exploratory

The Chemical Architecture of Avilamycin and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by Streptomyces viridochromogenes.[1] Primarily utilized in veterinary medicine, its potent activity against Gram-positive bacteria stems from its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit.[1][2] The this compound complex comprises a major active component, this compound A, and a series of structurally related analogues (Avilamycins B through N).[1] This guide provides a detailed examination of the chemical structures of this compound and its analogues, offering insights into their structure-activity relationships, and presenting key experimental methodologies for their study.

Core Chemical Structure and Analogues

The fundamental structure of this compound is a complex oligosaccharide chain. The diversity among its analogues primarily arises from variations at specific positions, notably the C-45 linkage and the C-56 ketone adduct.[1][3] this compound A and C, two major components, differ in the redox state of a two-carbon branched-chain on the terminal octose moiety.[4][5]

Structural Modifications of this compound Analogues

The following table summarizes the known structural differences of various this compound analogues in comparison to the parent structures.

AnalogueMolecular FormulaKey Structural Modification
This compound A C61H88Cl2O32Main component of the this compound complex.
This compound B C59H84Cl2O32Differs in the acyl group on the L-lyxopyranosyl sugar.[1]
This compound C C61H90Cl2O32Dihydroxyethyl side chain at the terminal octose.[4]
This compound D C60H86Cl2O32Variation in the substituent on the eurekanate sugar.[1]
This compound E C61H88Cl2O33Hydroxylation at a position on the oligosaccharide backbone.[1]
This compound F C60H86Cl2O31Dehydration of a sugar moiety.[1]
This compound G C61H88Cl2O31Modification of a hydroxyl group to a keto group.[1]
This compound H C59H84Cl2O31Combination of modifications found in other minor analogues.[1]
This compound I C60H85Cl2O32Desaturation of a carbon-carbon bond in a sugar residue.[1]
This compound J C61H87Cl2O32Isomerization at a chiral center.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome.[3] Specifically, it binds to domain V of the 23S rRNA within the 50S ribosomal subunit, interfering with the binding of aminoacyl-tRNA to the A-site and thus inhibiting protein synthesis.[3][4]

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to 23S rRNA This compound->Protein_Synthesis Inhibition Inhibition

This compound's mechanism of action, inhibiting bacterial protein synthesis.

Quantitative Biological Data

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria.[6] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound A against key pathogens.

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus4 - 8[1]
Clostridium perfringens0.25[7]

Experimental Protocols

Isolation and Purification of this compound Analogues

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of this compound analogues produced during fermentation.[1]

Protocol: Preparative HPLC for this compound Analogue Separation [1]

  • Sample Preparation: The crude this compound complex is extracted from the fermentation broth of Streptomyces viridochromogenes using an organic solvent like acetone (B3395972) or methanol. The resulting extract is then concentrated under reduced pressure.[1]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.[8]

    • Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 N ammonium (B1175870) acetate).[1]

    • Detector: A UV detector set at 290-295 nm is used for monitoring.[1][8]

  • Fraction Collection: Fractions corresponding to individual peaks are collected as they elute.

  • Purity Analysis: The purity of each collected fraction is assessed by analytical HPLC-MS/MS.

  • Solvent Removal: The solvent from the purified fractions is removed under vacuum to yield the isolated this compound analogue.

Experimental_Workflow Fermentation S. viridochromogenes Fermentation Extraction Solvent Extraction Fermentation->Extraction Concentration Concentration Extraction->Concentration HPLC Preparative HPLC Concentration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC-MS/MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Isolated_Analogue Isolated Analogue Solvent_Removal->Isolated_Analogue

Workflow for the isolation and purification of this compound analogues.
Quantification of this compound in Biological Matrices

This protocol details the determination of this compound concentration in swine ileal content using HPLC.[7]

Protocol: HPLC Quantification of this compound [7]

  • Sample Preparation (Ileal Content):

    • Extract the sample twice with acetone.

    • Add 10% NaCl solution and perform a liquid-liquid extraction with methylene (B1212753) chloride.

    • Dry the organic phase at 50°C under a stream of nitrogen.

    • Reconstitute the residue in chloroform.

  • Chromatographic Conditions:

    • Column: Agilent SB-Aq, 250 x 4.6 mm, 5-μm.

    • Mobile Phase: A gradient of 10 nmol/L ammonium acetate (B1210297) (Phase A) and acetonitrile (Phase B).

    • Detection: UV at 290 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve with known concentrations of this compound (linearity range: 0.1–20 µg/mL).[7]

    • Inject the prepared sample and standards into the HPLC system.

    • Identify and quantify the this compound peak in the sample by comparing its retention time and area to the standard curve.

    • The limit of detection (LOD) in ileal content is 0.08 µg/mL, and the limit of quantitation (LOQ) is 0.1 µg/mL.[7]

Conclusion

The this compound family of antibiotics presents a rich area for research in antimicrobial drug discovery. The structural diversity among its analogues provides a valuable platform for investigating structure-activity relationships and for the potential development of novel therapeutic agents. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore the chemical and biological properties of these complex natural products.

References

An In-depth Technical Guide to the Analysis of the Avilamycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a complex oligosaccharide antibiotic produced by Streptomyces viridochromogenes, exhibits potent activity against Gram-positive bacteria. Its intricate structure, comprising a heptasaccharide chain attached to a dichloroisoeverninic acid aglycone, originates from a large biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound BGC, its genetic organization, and the functional analysis of its key components. Detailed experimental protocols for gene cluster analysis, including genetic manipulation and metabolite quantification, are presented. Furthermore, quantitative data on this compound production are summarized, and key biosynthetic and regulatory pathways are visualized to facilitate a deeper understanding of this important antibiotic's production.

Introduction

Avilamycins are orthosomycin antibiotics with a unique mode of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis. The producing organism, Streptomyces viridochromogenes Tü57, harbors a 60-kb chromosomal region dedicated to this compound biosynthesis, which contains 54 open reading frames (ORFs).[1] Understanding the genetic and biochemical basis of this compound production is crucial for the rational design of novel derivatives with improved therapeutic properties and for enhancing production titers through metabolic engineering. This guide serves as a technical resource for researchers engaged in the discovery, characterization, and development of this compound and other natural product-based therapeutics.

The this compound Biosynthetic Gene Cluster

The this compound BGC in S. viridochromogenes Tü57 is a complex locus encoding all the necessary machinery for the synthesis and regulation of this compound. The cluster is responsible for the production of the polyketide-derived aglycone, the biosynthesis and modification of the seven unusual sugar moieties, and their subsequent assembly.[1]

Genetic Organization

The 60-kb gene cluster is comprised of 54 ORFs.[1] A partial annotation of the genes and their putative functions, based on sequence homology and experimental evidence, is provided in Table 1. The genes can be broadly categorized into those involved in:

  • Aglycone Biosynthesis: Polyketide synthase (PKS) genes responsible for the formation of the dichloroisoeverninic acid core.

  • Sugar Biosynthesis and Modification: Genes encoding enzymes for the synthesis of the seven deoxysugars and their modifications, such as methylation and acylation.

  • Glycosyltransferases: Enzymes that catalyze the sequential attachment of the sugar units to the aglycone.

  • Tailoring Enzymes: Enzymes that perform post-assembly modifications, including halogenation and oxidation/reduction reactions.

  • Regulation: Transcriptional regulators that control the expression of the biosynthetic genes.

  • Resistance and Transport: Genes conferring self-resistance to the producing organism and exporting the antibiotic out of the cell.

Table 1: Partial List of Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

GeneProposed FunctionCategory
aviG4MethyltransferaseTailoring Enzyme
aviHHalogenaseTailoring Enzyme
aviZ1Aldo-keto reductaseTailoring Enzyme
aviC1Transcriptional activatorRegulation
aviC2Transcriptional activatorRegulation
aviRarRNA methyltransferaseResistance
aviRbrRNA methyltransferaseResistance
aviABC1ABC transporterTransport
aviABC2ABC transporterTransport
aviO1Nonheme iron, α-ketoglutarate-dependent oxygenaseSugar Modification
aviGT1-4GlycosyltransferasesGlycosyltransferase
aviDDehydrataseSugar Biosynthesis
aviE1EpimeraseSugar Biosynthesis
aviMAcyltransferaseSugar Modification

This table is based on data from the MIBiG database and published literature.[2]

Quantitative Analysis of this compound Production

The production of this compound can be influenced by various factors, including genetic modifications and fermentation conditions. Several studies have focused on enhancing this compound titers through mutagenesis and optimization of the fermentation process.

Table 2: this compound Production in Wild-Type and Mutant Strains of S. viridochromogenes

StrainGenotype/TreatmentThis compound Titer (mg/L)Fold Increase vs. Wild-TypeReference
S. viridochromogenes AS 4.126 (WT)Wild-Type~38---INVALID-LINK--
S. viridochromogenes Z-6UV and ARTP mutagenesis29.310.77--INVALID-LINK--
S. viridochromogenes A-9UV and ARTP mutagenesis36.840.97--INVALID-LINK--
S. viridochromogenes F-23UV and ARTP mutagenesis45.731.20--INVALID-LINK--
S. viridochromogenes Co γ-316⁶⁰Co γ-irradiation288.77.59--INVALID-LINK--
S. viridochromogenes E-219Genome shuffling of Co γ-316140036.84--INVALID-LINK--

Experimental Protocols

Gene Inactivation in S. viridochromogenes

Targeted gene knockout is a fundamental technique to elucidate the function of specific genes within the this compound BGC. This can be achieved through homologous recombination using a temperature-sensitive plasmid or more recently, via CRISPR/Cas9-based methods.

Protocol 1: Gene Knockout via Homologous Recombination

  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from S. viridochromogenes genomic DNA using high-fidelity PCR.

    • Clone the upstream and downstream fragments into a suitable temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of a resistance cassette (e.g., apramycin (B1230331) resistance gene, aac(3)IV).

    • Verify the final construct by restriction digestion and sequencing.

  • Conjugal Transfer to S. viridochromogenes :

    • Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. viridochromogenes spores on a suitable medium (e.g., MS agar).

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

  • Selection of Double Crossover Mutants:

    • Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single crossover events.

    • Subculture the resulting apramycin-resistant colonies on medium containing apramycin at a non-permissive temperature (e.g., 39°C) to select for colonies where the plasmid has integrated into the chromosome.

    • To select for double crossover events, culture the single crossover mutants in the absence of apramycin for several rounds to facilitate the second crossover and plasmid loss.

    • Plate the culture onto non-selective medium and then replica-plate onto medium with and without apramycin. Colonies that are sensitive to apramycin are potential double crossover mutants.

  • Verification of Mutants:

    • Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the target gene and by Southern blot analysis.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound production in fermentation broths.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 295 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound A of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Heterologous Expression and Enzymatic Assays

To characterize the function of individual enzymes in the this compound biosynthetic pathway, their corresponding genes can be heterologously expressed in a suitable host, such as E. coli, and the purified proteins can be used in in vitro enzymatic assays.

Protocol 3: Heterologous Expression and Purification of a His-tagged Protein

  • Cloning:

    • Amplify the gene of interest from S. viridochromogenes genomic DNA and clone it into an E. coli expression vector containing an N- or C-terminal polyhistidine (His)-tag (e.g., pET series).

  • Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

    • Incubate at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

  • Purification:

    • Harvest the cells by centrifugation and lyse them by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Elute the protein with an imidazole (B134444) gradient.

    • Assess the purity of the protein by SDS-PAGE.

Protocol 4: In Vitro Enzymatic Assay for AviZ1 (Aldo-keto Reductase)

  • Reaction Mixture:

    • Prepare a reaction mixture containing the purified AviZ1 enzyme, the substrate (this compound C), and the cofactor (NAD⁺ or NADP⁺) in a suitable buffer (e.g., Tris-HCl).[3]

  • Reaction and Analysis:

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction at different time points by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product (this compound A) and analyze the conversion by HPLC as described in Protocol 2.[3]

Visualizing Biosynthetic and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in biosynthetic pathways and for outlining experimental procedures.

Avilamycin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_tailoring Post-Assembly Modification Propionyl-CoA Propionyl-CoA D-Glucose-1-P D-Glucose-1-P Sugar_Biosynthesis Deoxysugar Synthesis D-Glucose-1-P->Sugar_Biosynthesis GDP-D-Mannose GDP-D-Mannose GDP-D-Mannose->Sugar_Biosynthesis UDP-D-Glucose UDP-D-Glucose UDP-D-Glucose->Sugar_Biosynthesis Aglycone_Biosynthesis Dichloroisoeverninic Acid Synthesis (PKS) Glycosylation Glycosyltransferases (aviGTs) Aglycone_Biosynthesis->Glycosylation Sugar_Biosynthesis->Glycosylation Tailoring_Enzymes Tailoring Reactions (Methylation, Halogenation, Oxidation/Reduction) Glycosylation->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Gene_Function_Analysis_Workflow Gene_Knockout Targeted Gene Knockout (Homologous Recombination or CRISPR/Cas9) Analyze_Mutant Analyze Mutant Phenotype (Metabolite Profile by HPLC/MS) Gene_Knockout->Analyze_Mutant Determine_Function Determine Gene Function Analyze_Mutant->Determine_Function Heterologous_Expression Heterologous Expression and Protein Purification Enzymatic_Assay In Vitro Enzymatic Assay Heterologous_Expression->Enzymatic_Assay Enzymatic_Assay->Determine_Function Identify_Target_Gene Identify_Target_Gene Identify_Target_Gene->Heterologous_Expression

References

Avilamycin's Spectrum of Activity Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin, an orthosomycin antibiotic, demonstrates potent activity primarily against Gram-positive bacteria.[1][2] It is a fermentation product of Streptomyces viridochromogenes and functions by inhibiting bacterial protein synthesis.[3] This technical guide provides a comprehensive overview of this compound's in vitro activity against a range of Gram-positive pathogens, details the methodologies for its susceptibility testing, and illustrates key experimental workflows.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[2][4] This mechanism of action is distinct from many other classes of antibiotics, which contributes to its effectiveness against certain multidrug-resistant strains.[5]

Spectrum of Activity: Quantitative Data

The in vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for this compound against key Gram-positive pathogens.

Table 1: this compound MIC Data for Clostridium Species
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Clostridium perfringens1200.015 - 2560.06128[5]
Clostridium perfringens89Not SpecifiedNot Specified0.5 - 1[6]
Clostridium perfringens100.25 - 2Not SpecifiedNot Specified[4]
Clostridium perfringens (pre-approval)50Not Specified22[7]
Clostridium perfringens (post-approval)39Not Specified12[7]
Table 2: this compound MIC Data for Enterococcus Species
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)NotesReference(s)
Enterococcus faeciumNot Specified4 - 8Not SpecifiedNot SpecifiedIntermediate resistant strains[8]
Enterococcus faeciumNot Specified≥16Not SpecifiedNot SpecifiedResistant strains[8][9]
Enterococcus faecalis101 - 8Not SpecifiedNot Specified[4]
Enterococcus faecium104 - 8Not SpecifiedNot Specified[4]
Table 3: this compound MIC Data for Staphylococcus Species
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus104 - 8Not SpecifiedNot Specified[4]

Note: Data for Streptococcus species, Listeria monocytogenes, and Bacillus subtilis were not sufficiently available in the public domain to be included in these tables.

Experimental Protocols: MIC Determination

The determination of this compound's Minimum Inhibitory Concentration (MIC) is crucial for assessing its antimicrobial activity. The broth microdilution method is a standard and widely used technique. The following protocol is a synthesis of methodologies described in the scientific literature and aligns with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][10][11][12]

Broth Microdilution Method for this compound MIC Determination

1. Preparation of Materials and Reagents:

  • Bacterial Strains: Pure, overnight cultures of the Gram-positive bacteria to be tested.

  • Growth Media:

    • Mueller-Hinton Broth (MHB) for non-fastidious organisms like Staphylococcus and Enterococcus species.

    • Supplemented Brucella broth for anaerobic organisms like Clostridium perfringens.

  • This compound Stock Solution: Prepare a stock solution of this compound of known concentration, typically in a suitable solvent as recommended by the manufacturer.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Inoculum Preparation:

    • Aseptically pick several colonies from an overnight agar (B569324) plate culture.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of this compound Dilutions:

  • Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plates.

  • The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol) before the addition of the bacterial inoculum.

  • The concentration range should be chosen to encompass the expected MIC of the test organism.

3. Inoculation and Incubation:

  • Add an equal volume (50 µL or 100 µL) of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing medium only).

  • Incubate the plates under appropriate conditions:

    • Aerobic organisms (Staphylococcus, Enterococcus): 35°C for 16-20 hours in ambient air.

    • Anaerobic organisms (Clostridium): 35-37°C for 46-48 hours in an anaerobic environment.

4. Reading and Interpretation of Results:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

5. Quality Control:

  • Include a reference quality control strain with a known this compound MIC range in each batch of tests to ensure the accuracy and reproducibility of the results.[13] The selection of an appropriate QC strain should be guided by CLSI or EUCAST recommendations.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Avilamycin_Mechanism This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Prevents

Figure 1: this compound's inhibitory effect on bacterial protein synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 3. Inoculate Microtiter Plate with Bacterial Suspension Inoculum->Inoculate Dilutions 2. Prepare Serial Dilutions of this compound in Microtiter Plate Dilutions->Inoculate Incubate 4. Incubate under Appropriate Conditions Inoculate->Incubate Read 5. Visually Read Results for Turbidity Incubate->Read Determine_MIC 6. Determine MIC (Lowest Concentration with No Growth) Read->Determine_MIC

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Avilamycin as a Veterinary Feed Additive for Growth Promotion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, an orthosomycin antibiotic, has been utilized in veterinary medicine as a feed additive to enhance growth performance and feed efficiency in poultry and swine. Its mechanism of action involves the inhibition of bacterial protein synthesis, which modulates the gut microbiota, leading to improved animal health and productivity. This technical guide provides an in-depth overview of this compound, focusing on its core scientific principles, efficacy data, and the experimental methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and animal nutrition.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis.[1] This process is crucial for bacterial growth and proliferation. The primary target of this compound is the 50S ribosomal subunit of bacteria.[2][3][4]

The specific binding site of this compound is located on the domain V of the 23S rRNA, near the A-site of the ribosome.[1][5] By binding to this site, this compound sterically hinders the correct positioning of aminoacyl-tRNA and interferes with the initiation factor IF2.[1][5] This interference prevents the formation of peptide bonds, thereby halting protein synthesis and ultimately inhibiting bacterial growth. This targeted action against Gram-positive bacteria, which are significant components of the gut microbiota, is believed to be the primary driver of its growth-promoting effects.[6][7]

cluster_bacterial_cell Bacterial Cell cluster_host_animal Host Animal This compound This compound 50S_Subunit 50S Ribosomal Subunit This compound->50S_Subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Gut_Microbiota Gut Microbiota Modulation Bacterial_Growth->Gut_Microbiota Affects Growth_Promotion Growth Promotion (Improved ADG, FCR) Gut_Microbiota->Growth_Promotion Results in

Caption: this compound's mechanism of action leading to growth promotion.

Efficacy Data in Livestock

Numerous studies have demonstrated the efficacy of this compound in improving the performance of broiler chickens and swine. The following tables summarize the quantitative data from various trials.

Broiler Chickens

This compound has been shown to be effective in improving weight gain and feed conversion, particularly in the presence of challenges like necrotic enteritis caused by Clostridium perfringens.

Table 1: Efficacy of this compound in Broiler Chickens Challenged with Clostridium perfringens

Treatment GroupDose (ppm)Final Body Weight (Day 35) (g)Average Daily Gain ( g/day )Feed Conversion Ratio (Day 0-35)NE-Related Mortality Rate (%)
Nonmedicated, Nonchallenged0225064.31.650.0
Nonmedicated, Challenged0205058.61.8015.0
This compound, Challenged15223063.71.627.53
This compound, Challenged30224064.01.613.02
Data sourced from a 35-day floor pen study of 2200 broiler cockerels.[3][8][9]

Table 2: Comparative Performance of this compound and Other Antibiotic Growth Promoters in Broiler Chickens

Treatment GroupDose ( g/ton )Weight Gain (g)Feed Conversion Ratio
Control020501.85
This compound1021501.75
Zinc Bacitracin5520801.82
Enramycin1020901.81
Virginiamycin16.521201.78
Data from a comparative study on broiler performance.[3]
Swine

In swine, this compound has been demonstrated to increase average daily gain and improve the feed-to-gain ratio, particularly during the growing-finishing phase.

Table 3: Effect of Different Concentrations of this compound on the Performance of Growing-Finishing Swine

This compound Dose (ppm)Average Daily Gain (g)Average Daily Feed Intake (kg)Feed to Gain Ratio
0 (Control)7492.383.17
57632.403.15
107672.393.12
207692.413.13
407712.383.09
607712.383.09
Data pooled from a series of 12 trials involving 1,710 crossbred pigs.[3][10][11]

Table 4: Comparison of this compound and Carbadox on Nursery Pig Performance Under E. coli Challenge

Treatment GroupDose (mg/kg)DurationOverall Gain:Feed Ratio
Nonmedicated Control056 days0.625
This compound (AVI21)80.521 days0.635
This compound (AVI42)80.542 days0.638
Carbadox (CAR21)55.121 days0.620
Results from a 56-day study with 3,329 commercial crossbred pigs.[3][12]

Impact on Gut Microbiota

The growth-promoting effects of this compound are closely linked to its ability to modulate the gastrointestinal microbiota. By selectively inhibiting certain bacterial populations, this compound can alter the microbial ecology of the gut.

Studies in broiler chickens have shown that this compound supplementation can lead to changes in the bacterial diversity and composition in different sections of the gastrointestinal tract.[13][14][15] For instance, in the ileum, an increase in bacterial diversity has been observed, with an enrichment of Lactobacillus reuteri and Clostridium, and a decrease in Lactobacillus crispatus.[13][14][15] In contrast, a study on early-weaned pigs did not find a significant change in the total number of bacteria but suggested that this compound alters the ecological structure and metabolic activity of the microbial community.[16][17] Another study in pigs noted that while this compound selected for resistant Enterococcus faecalis, these populations did not persist long after the withdrawal of the additive.[18]

Avilamycin_Feed This compound in Feed Gram_Positive Gram-Positive Bacteria (e.g., Clostridium, Enterococcus) Avilamycin_Feed->Gram_Positive Inhibits Altered_Microbiota Altered Gut Microbiota Profile Gram_Negative Gram-Negative Bacteria (e.g., E. coli) Beneficial_Bacteria Certain Beneficial Bacteria (e.g., some Lactobacillus spp.) Improved_Performance Improved Animal Performance (Growth & Feed Efficiency) Altered_Microbiota->Improved_Performance Leads to

Caption: Logical relationship of this compound's impact on gut microbiota.

Experimental Protocols

The evaluation of this compound's efficacy and safety involves a range of standardized experimental protocols. Below are outlines of common methodologies.

Broiler Growth Performance Trial
  • Objective: To assess the effect of this compound on the growth performance of broiler chickens.

  • Animals: Day-old broiler chicks of a specific strain (e.g., Ross 308 or Cobb 500).

  • Housing: Floor pens with appropriate bedding material, equipped with feeders and drinkers. Environmental conditions are controlled and monitored.

  • Experimental Design: A randomized complete block design is typically used. Treatments may include a non-medicated control group and one or more groups receiving feed supplemented with different concentrations of this compound.

  • Diet: A standard basal diet (e.g., corn-soybean meal-based) is formulated to meet the nutritional requirements of the birds at different growth phases (starter, grower, finisher). Medicated feed is prepared by incorporating this compound at the specified concentrations.

  • Data Collection:

    • Body Weight: Individual or pen-based body weights are measured at the start and at regular intervals throughout the trial.

    • Feed Intake: Feed consumption per pen is recorded.

    • Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain.

    • Mortality: Recorded daily.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, with the pen as the experimental unit.

Swine Growth Promotion Trial
  • Objective: To determine the effect of various levels of this compound on the performance of growing-finishing swine.

  • Animals: A large number of crossbred pigs are used across multiple locations to ensure the robustness of the data.[10][11]

  • Housing: Standard commercial swine housing facilities.

  • Experimental Design: A randomized complete block design is employed. Treatments typically include a control group (0 ppm this compound) and several groups fed diets with increasing concentrations of this compound (e.g., 5, 10, 20, 40, 60 ppm).[10][11]

  • Diet: Grower and finisher diets are fed ad libitum.

  • Data Collection:

    • Average Daily Gain (ADG): Calculated from body weight measurements taken at the beginning and end of the trial periods.

    • Average Daily Feed Intake (ADF): Determined by recording feed disappearance.

    • Feed-to-Gain Ratio (F/G): Calculated as ADF divided by ADG.

  • Statistical Analysis: Data from multiple trials are often pooled for a comprehensive statistical analysis.[10][11]

Gut Microbiota Analysis
  • Objective: To investigate the impact of this compound on the composition of the gut microbiota.

  • Sample Collection: Luminal contents from specific sections of the gastrointestinal tract (e.g., ileum, cecum) are collected aseptically from euthanized animals.

  • DNA Extraction: Total bacterial DNA is extracted from the collected samples using commercially available kits.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The resulting sequence data are processed to identify operational taxonomic units (OTUs) and to determine the taxonomic composition and diversity of the microbial communities.

Start Start of Trial (Day 0) Acclimation Acclimation Period (e.g., 7 days) Start->Acclimation Treatment_Initiation Treatment Initiation (this compound in Feed) Acclimation->Treatment_Initiation Data_Collection1 Interim Data Collection (Body Weight, Feed Intake) Treatment_Initiation->Data_Collection1 Challenge Optional: Pathogen Challenge (e.g., C. perfringens) Data_Collection1->Challenge Data_Collection2 Post-Challenge Monitoring (Lesion Scores, Mortality) Challenge->Data_Collection2 Final_Data_Collection Final Data Collection (Body Weight, FCR) Data_Collection2->Final_Data_Collection Microbiota_Sampling Gut Microbiota Sampling (Ileal/Cecal Contents) Final_Data_Collection->Microbiota_Sampling End End of Trial Microbiota_Sampling->End

Caption: A generalized experimental workflow for evaluating this compound.
Analytical Methodology for this compound in Feed

  • Principle: A robust and accurate analytical method is crucial for quantifying this compound in animal feed to ensure proper dosage and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[19][20][21]

  • Extraction: this compound is extracted from the feed matrix using an organic solvent such as acetonitrile.[20][21]

  • Cleanup: A solid-phase extraction (SPE) step with a silica-based sorbent is employed to remove interfering substances from the feed matrix.[19][20]

  • Chromatographic Separation: Reversed-phase HPLC is used to separate the primary biologically active factors of this compound (A and B).[20]

  • Detection and Quantification: A UV detector is used for quantification. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.[19]

Conclusion

This compound serves as an effective veterinary feed additive for promoting growth in poultry and swine. Its well-defined mechanism of action, centered on the inhibition of bacterial protein synthesis, leads to a favorable modulation of the gut microbiota, which in turn enhances animal performance. The extensive body of research, supported by standardized experimental protocols, provides strong evidence for its efficacy in improving average daily gain and feed conversion ratios. This technical guide consolidates key data and methodologies to aid researchers and professionals in the continued development and responsible application of such feed additives in animal production.

References

Unraveling the Molecular Intricacies of Avilamycin's Antibiotic Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular basis for the antibiotic properties of avilamycin. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, ribosomal binding site, and resistance pathways associated with this orthosomycin antibiotic. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key molecular interactions and experimental workflows.

Executive Summary

This compound is a complex oligosaccharide antibiotic that inhibits bacterial protein synthesis, demonstrating potent activity primarily against Gram-positive bacteria. Its unique mechanism of action, which involves binding to a distinct site on the 50S ribosomal subunit, prevents the formation of a functional initiation complex and interferes with the accommodation of aminoacyl-tRNA at the ribosomal A-site. This guide synthesizes current knowledge to provide a comprehensive technical resource on the molecular underpinnings of this compound's efficacy and the mechanisms by which bacteria develop resistance.

Mechanism of Action

This compound exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The antibiotic binds to the 50S subunit of the 70S ribosome, leading to the inhibition of protein synthesis.[1][2][3][4] The primary mechanism of inhibition is the steric obstruction of the ribosomal A-site, which is the entry point for aminoacyl-tRNAs during translation elongation.[1][3][5]

Specifically, this compound's presence on the 50S subunit physically blocks the correct positioning of Initiation Factor 2 (IF2) and the incoming aminoacyl-tRNA.[1][5] This interference prevents the formation of a productive 70S initiation complex and subsequent peptide bond formation. Notably, this compound does not directly inhibit the peptidyltransferase activity of the ribosome.[1]

G cluster_ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit A_Site A-Site Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables P_Site P-Site This compound This compound This compound->50S Binds to aa_tRNA Aminoacyl-tRNA This compound->aa_tRNA Blocks Entry IF2 Initiation Factor 2 This compound->IF2 Blocks Positioning aa_tRNA->A_Site Enters Inhibition Inhibition IF2->A_Site Positions Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action on the bacterial ribosome.

The this compound Binding Site

High-resolution structural studies, including cryo-electron microscopy, have precisely mapped the this compound binding site to a unique pocket on the 50S ribosomal subunit that does not significantly overlap with the binding sites of other major antibiotic classes.[3][4][6] This distinct binding site is composed of elements from domain V of the 23S rRNA and the ribosomal protein L16.[1][3]

The extended oligosaccharide structure of this compound spans the minor grooves of helices 89 (H89) and 91 (H91) of the 23S rRNA.[3] Chemical footprinting experiments have identified specific nucleotide interactions, showing that this compound protects adenosines at positions A2482 and A2534 from chemical modification.[1][5][7] In addition to the rRNA interactions, this compound also makes contact with arginine residues of the ribosomal protein L16.[3] This composite binding site is located at the entrance to the A-site tRNA accommodation corridor, perfectly positioning the antibiotic to interfere with the incoming aminoacyl-tRNA.[4]

Molecular Basis of Resistance

Bacterial resistance to this compound can emerge through several molecular mechanisms that either alter the drug's target site or prevent its binding through enzymatic modification.

4.1 Target Site Mutations: Mutations within the 23S rRNA component of the binding pocket are a primary source of acquired resistance. Specific nucleotide changes in helices 89 and 91 can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[1][3][5] Additionally, alterations in the ribosomal protein L16 have been linked to this compound resistance.[1][3]

4.2 Enzymatic Modification of the Ribosome: The this compound-producing organism, Streptomyces viridochromogenes, protects itself through enzymatic modification of its own ribosomes.[2] This is achieved by two dedicated rRNA methyltransferases encoded within the this compound biosynthetic gene cluster:

  • AviRa: An N-methyltransferase that modifies the guanosine (B1672433) at position G2535 in helix 91.[2]

  • AviRb: A methyltransferase that modifies the 2'-O-ribose of uridine (B1682114) at position U2479 in helix 89.[2]

These methylations occur at key positions within the this compound binding site, sterically hindering the antibiotic from binding effectively. The distance between these two modified nucleotides is approximately 10 Å, a span that can be bridged by the this compound molecule.[2]

G cluster_mechanisms Resistance Mechanisms This compound This compound Ribosome 50S Ribosome (23S rRNA + L16) This compound->Ribosome Binds Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Resistance Resistance Resistance->this compound Prevents Binding Mutation 23S rRNA or L16 Mutation Mutation->Ribosome Alters Site Mutation->Resistance Methylation rRNA Methylation (AviRa, AviRb) Methylation->Ribosome Blocks Site Methylation->Resistance

Caption: Logical relationship of this compound action and resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the closely related orthosomycin, evernimicin (B180343). Due to their structural similarity and shared binding site, data for evernimicin can provide valuable context for the potency of this antibiotic class.

Table 1: In Vitro Activity and Ribosome Binding Affinity

Compound Assay Type System/Organism Value Reference
Evernimicin In Vitro Translation E. coli & S. aureus extracts IC₅₀ ≈ 125 nM [6]
Evernimicin Ribosome Binding E. coli 70S Ribosomes K_d_ = 84 nM [6]

| Evernimicin | Ribosome Binding | S. aureus 70S Ribosomes | K_d_ = 86 nM |[6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Host Origin Reference
Clostridium perfringens 0.06 128 Swine [8]
Enterococcus faecium 4 32 Farm Animals [2]
Enterococcus faecalis 64 >128 Farm Animals [2]
Enterococcus faecium 2 4 Pets [2]

| Enterococcus faecalis | 32 | 64 | Pets |[2] |

Key Experimental Protocols

6.1 In Vitro Translation Inhibition Assay

This protocol quantifies the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free bacterial translation system.

  • System Preparation: Utilize a commercially available E. coli S30 extract system for coupled transcription-translation.

  • Reaction Assembly: In a microplate well, combine the S30 extract, reaction buffer, amino acid mixture, and an energy source.

  • Template Addition: Add a plasmid DNA template encoding a reporter protein (e.g., luciferase) to each well.

  • Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the respective wells. Final concentrations may range from 1 nM to 100 µM.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for protein synthesis.

  • Signal Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the output signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the signal from this compound-treated wells to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10]

G Start Start Prep_System Prepare S30 Extract, Buffers, DNA Template Start->Prep_System Assemble_Rxn Assemble Reactions in Microplate Prep_System->Assemble_Rxn Serial_Dil Prepare Serial Dilutions of this compound Serial_Dil->Assemble_Rxn Incubate Incubate at 37°C (60-90 min) Assemble_Rxn->Incubate Detect Add Substrate & Measure Signal Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

6.2 Ribosomal Footprinting Assay

This chemical probing technique identifies specific rRNA nucleotides that are protected by the binding of this compound.

  • Ribosome Preparation: Isolate 70S ribosomes from a bacterial culture (e.g., E. coli MRE600).

  • Binding Reaction: Incubate purified ribosomes with varying concentrations of this compound in a modification buffer (e.g., 50 mM HEPES-KOH, pH 7.6, with Mg²⁺ and K⁺) to allow binding. A control sample without this compound is run in parallel.

  • Chemical Probing: Treat the ribosome-avilamycin complexes and control ribosomes with a chemical modification agent such as dimethyl sulfate (B86663) (DMS), which methylates accessible adenine (B156593) and cytosine bases.

  • RNA Extraction: Quench the reaction and extract the 23S rRNA from all samples.

  • Primer Extension: Use a radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the expected binding site to perform reverse transcription on the extracted rRNA.

  • Analysis: The reverse transcriptase will stop at the modified nucleotides. Analyze the resulting cDNA fragments on a sequencing gel. Nucleotides protected by this compound will show a diminished band intensity in the treated lanes compared to the control lane, revealing the "footprint" of the antibiotic. [1] 6.3 Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a target bacterium.

  • Media Preparation: Prepare Mueller-Hinton agar (B569324) or broth.

  • Antibiotic Dilution: Create a series of twofold dilutions of this compound in the growth medium across a range of concentrations (e.g., 0.06 to 256 µg/mL).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Enterococcus faecalis) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate the antibiotic-containing media with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for broth) or spot 10⁴ CFU (for agar).

  • Incubation: Incubate the plates or tubes at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth of the organism is observed.

References

preliminary studies on avilamycin resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the mechanisms of resistance to avilamycin, an orthosomycin antibiotic used in veterinary medicine. The document details the molecular basis of resistance, presents quantitative data on the impact of specific genetic alterations, and outlines the key experimental protocols used in this field of research.

Core Mechanisms of this compound Resistance

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its binding site is located at the A-site tRNA entrance corridor, involving helices 89 and 91 of the 23S rRNA and ribosomal protein uL16.[1][3] This interaction sterically blocks the correct positioning of transfer RNA (tRNA), thereby halting translation.[1] Resistance to this compound primarily emerges through three distinct, yet related, molecular mechanisms: modification of the ribosomal RNA (rRNA) target, alteration of ribosomal proteins, or enzymatic modification of the rRNA.

Target Site Modification: 23S rRNA Mutations

The most direct mechanism of acquiring resistance is through mutations in the 23S rRNA gene, which alter the antibiotic's binding site. Spontaneous mutations conferring this compound resistance have been identified in the highly conserved domain V of the 23S rRNA.[1] These mutations, primarily located in helices 89 and 91, reduce the binding affinity of this compound to the ribosome, rendering the antibiotic less effective.[1][3] Studies in Halobacterium halobium, a model organism with a single rRNA operon, have been instrumental in identifying these specific resistance-conferring mutations.[1] Generally, mutations within helix 89 have been found to confer higher levels of resistance compared to those in helix 91.[1]

Ribosomal Protein Alteration

In addition to rRNA mutations, alterations in ribosomal protein L16 (rProtein uL16) have been associated with this compound resistance.[1][4] These changes likely contribute to resistance by altering the conformation of the this compound binding pocket, thereby indirectly reducing drug affinity.

Enzymatic Modification of 23S rRNA

A sophisticated resistance strategy involves the enzymatic modification of the 23S rRNA at or near the this compound binding site. This is mediated by specific rRNA methyltransferases, which add a methyl group to key nucleotides, blocking the antibiotic's interaction with its target.

  • Streptomyces viridochromogenes , the this compound-producing organism, protects itself using two such enzymes, AviRa and AviRb.[2] AviRa is an N-methyltransferase that targets the guanosine (B1672433) at position 2535 (G2535) in helix 91, while AviRb modifies the 2'-O-ribose of the uridine (B1682114) at position 2479 (U2479) in helix 89.[2]

  • In clinically relevant bacteria such as Enterococcus faecium , a transferable resistance gene, emtA, has been identified. This gene encodes a methyltransferase that also confers high-level resistance to evernimicin (B180343), a structurally related antibiotic.

Quantitative Data on this compound Resistance

The following tables summarize the quantitative data from key studies, illustrating the impact of specific genetic determinants on the level of this compound resistance, typically measured by the Minimum Inhibitory Concentration (MIC).

Table 1: this compound Resistance Conferred by 23S rRNA Mutations in Halobacterium halobium (Data derived from studies by Kofoed & Vester, 2002)[1]

Ribosomal RNA LocusMutation TypeRelative Resistance Level
Helix 89Point MutationHigh
Helix 91Point MutationModerate

Table 2: this compound Resistance Conferred by Methyltransferase Genes in Streptomyces lividans (Data from studies on heterologous expression of S. viridochromogenes genes)

Resistance Gene ExpressedTarget Nucleotide (in 23S rRNA)Resulting MIC (µg/mL)Fold Increase in MIC (Approx.)
None (Wild-Type)N/A< 5-
aviRaG253520> 4x
aviRbU2479250> 50x

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO 20776-1).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sample of this compound analytical standard.

    • Dissolve the antibiotic in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microdilution Plates:

    • Using a sterile 96-well U-bottom microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Add 100 µL of the this compound stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the positive control (no antibiotic), and column 12 serves as the negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-4 morphologically similar colonies of the test organism (e.g., Enterococcus faecium).

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well from column 1 to column 11. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Identification of 23S rRNA Mutations

This protocol describes the amplification and sequencing of domain V of the 23S rRNA gene, where resistance mutations are commonly found.

  • DNA Extraction:

    • Prepare a boiling lysate: Suspend a single bacterial colony in 100 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

    • Boil the suspension for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

    • Use 1-5 µL of the supernatant as the DNA template for PCR.

  • PCR Amplification of 23S rRNA Domain V:

    • Primers: Design primers based on conserved sequences flanking domain V of the 23S rRNA gene. For Enterococcus species, the following primers can be used[1]:

      • Forward Primer: 5'-TGG GCA CTG TCT CAA CGA-3'

      • Reverse Primer: 5'-GGA TAG GGA CCG AAC TGT CTC-3'

    • PCR Reaction Mixture (25 µL):

      • 10x PCR Buffer: 2.5 µL

      • dNTP Mix (10 mM each): 0.5 µL

      • Forward Primer (10 µM): 1.0 µL

      • Reverse Primer (10 µM): 1.0 µL

      • Taq DNA Polymerase (5 U/µL): 0.25 µL

      • DNA Template: 1.0 µL

      • Nuclease-Free Water: to 25 µL

    • Thermocycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 30 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 45 seconds

      • Final Extension: 72°C for 10 minutes

      • Hold: 4°C

  • Analysis and Sequencing:

    • Verify the PCR product size (approx. 590 bp for the primers listed) by agarose (B213101) gel electrophoresis.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing using the same forward and reverse primers.

    • Align the resulting sequences with a wild-type reference sequence to identify any point mutations.

PCR-Based Detection of the emtA Resistance Gene

This protocol provides a general framework for the detection of the emtA methyltransferase gene. Specific primers should be designed based on the published sequence of the gene.

  • DNA Extraction:

    • Use the same boiling lysate method as described in Protocol 3.2.

  • PCR Amplification:

    • Primer Design: Design primers to amplify a unique internal fragment of the emtA gene (typically 300-600 bp).

      • Note: As specific primer sequences for emtA are not universally standardized, they must be designed from the gene's reference sequence (e.g., GenBank).

    • PCR Reaction Mixture (25 µL):

      • 10x PCR Buffer: 2.5 µL

      • dNTP Mix (10 mM each): 0.5 µL

      • emtA Forward Primer (10 µM): 1.0 µL

      • emtA Reverse Primer (10 µM): 1.0 µL

      • Taq DNA Polymerase (5 U/µL): 0.25 µL

      • DNA Template: 1.0 µL

      • Nuclease-Free Water: to 25 µL

    • Thermocycling Conditions (Example):

      • Initial Denaturation: 94°C for 3 minutes

      • 30 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55°C for 30 seconds (adjust based on primer Tₘ)

        • Extension: 72°C for 60 seconds

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

  • Analysis:

    • Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size indicates a positive result for the emtA gene. Include positive and negative controls in every run.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to this compound resistance.

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound 50S Subunit 50S Subunit This compound->50S Subunit Binds to 23S rRNA (Helices 89 & 91) Protein Synthesis Protein Synthesis 50S Subunit->Protein Synthesis Inhibits Cell Death Cell Death Protein Synthesis->Cell Death rRNA Mutation rRNA Mutation rRNA Mutation->50S Subunit Prevents Binding rRNA Methylation rRNA Methylation rRNA Methylation->50S Subunit Blocks Binding Site L16 Alteration L16 Alteration L16 Alteration->50S Subunit Alters Binding Pocket

Caption: this compound's mechanism of action and corresponding bacterial resistance strategies.

cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis Isolate Isolate MIC Test MIC Test Isolate->MIC Test Subject to Resistant Phenotype Resistant Phenotype MIC Test->Resistant Phenotype High MIC indicates DNA Extraction DNA Extraction Resistant Phenotype->DNA Extraction Proceed to PCR_Seq PCR & Sequencing (23S rRNA gene) DNA Extraction->PCR_Seq PCR_Detect PCR for Detection (Resistance Genes) DNA Extraction->PCR_Detect Mutation Found Mutation Found PCR_Seq->Mutation Found Gene Found Gene Found PCR_Detect->Gene Found cluster_mutations Target Site Mutations cluster_enzymes Enzymatic Modification Resistance Phenotype Resistance Phenotype 23S_rRNA_Gene 23S rRNA Gene 23S_rRNA_Gene->Resistance Phenotype Causes L16_Gene rplP (L16) Gene L16_Gene->Resistance Phenotype Causes aviRa_Gene aviRa Gene aviRa_Gene->Resistance Phenotype Causes aviRb_Gene aviRb Gene aviRb_Gene->Resistance Phenotype Causes emtA_Gene emtA Gene (transferable) emtA_Gene->Resistance Phenotype Causes

References

Avilamycin Factors A and B: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes. It is a complex mixture of structurally related oligosaccharides, with this compound A and B being the principal active components. This document provides a detailed overview of the biological activity of this compound, focusing on its mechanism of action, antibacterial spectrum, and quantitative efficacy. It also includes detailed experimental protocols for assessing its activity and visual diagrams to illustrate key processes and relationships. While the majority of available data pertains to the this compound complex as a whole, this activity is primarily attributed to its major constituents, factors A and B.

Introduction

This compound is an oligosaccharide antibiotic used in veterinary medicine to control enteric infections and as a growth promotant, particularly in poultry and swine.[1] The commercial product is a fermentation-derived complex, not a single chemical entity. Regulatory specifications mandate the composition of this complex, with this compound A constituting not less than 60% and this compound B not more than 18% of the total factors.[1] The combined activity of these factors, primarily A and B, defines the antibiotic's efficacy against a targeted range of bacterial pathogens.

cluster_composition This compound Complex Composition Complex This compound Complex (from S. viridochromogenes) FactorA This compound A (≥60%) Complex->FactorA FactorB This compound B (≤18%) Complex->FactorB MinorFactors Other Minor Factors (≤6% each) Complex->MinorFactors

Caption: Composition of the this compound Antibiotic Complex.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by potently inhibiting protein synthesis in susceptible bacteria.[2] The primary target is the bacterial 70S ribosome.

Specifically, this compound binds to the 50S large ribosomal subunit at or near the A-site (aminoacyl-tRNA binding site). This interaction, which involves domain V of the 23S rRNA, sterically hinders the proper binding of aminoacyl-tRNA. By blocking the A-site, this compound prevents the addition of new amino acids to the growing polypeptide chain, thereby halting the elongation phase of protein synthesis and leading to bacterial growth inhibition.

Caption: this compound binds the 50S subunit, blocking the A-site.

Biological Activity and Spectrum

This compound is primarily active against Gram-positive bacteria. Its large molecular size is thought to prevent its passage through the outer membrane of most Gram-negative bacteria, conferring them natural resistance. The antibiotic has demonstrated strong bactericidal effects against clinically significant veterinary pathogens, most notably Clostridium perfringens, the causative agent of necrotic enteritis in poultry.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of the this compound complex against various Gram-positive bacteria. The data is presented as MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates). It is important to note that these values represent the activity of the this compound complex, driven by its primary components, A and B.

Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Clostridium perfringens1200.015 - 2560.06128[4]
Clostridium perfringens100.25 - 2--[5][6]
Clostridium perfringens322-0.060.25[7]
Enterococcus faecalis101 - 8--[5][6]
Enterococcus faecium101 - 8--[5][6]
Staphylococcus aureus104 - 8--[5][6]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., methanol)

  • Sterile 96-well microtiter plates

  • Target bacterial strain(s) (e.g., C. perfringens ATCC 13124)

  • Appropriate sterile broth medium (e.g., Schaedler Broth for anaerobes, Mueller-Hinton Broth for aerobes)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (with anaerobic capabilities if required)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. For example, dissolve 12.8 mg of this compound in 1 mL of methanol (B129727) to get a 12,800 µg/mL stock.

  • Working Solution: Create an intermediate working solution by diluting the stock in the appropriate sterile broth.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working solution across 10 wells to achieve a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Leave well 11 as a growth control (broth + inoculum, no drug) and well 12 as a sterility control (broth only).

  • Inoculum Preparation: Culture the target bacterium to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation: Incubate the plate under appropriate conditions. For C. perfringens, incubate anaerobically at 37°C for 46-48 hours.[6] For staphylococci or enterococci, incubate aerobically at 37°C for 16-20 hours.[6]

  • Result Interpretation: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C, 24-48h) D->E F Read Plate for Turbidity (Visual or Spectrophotometer) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Experimental workflow for MIC determination.

Protocol: In Vitro Translation Inhibition Assay

This protocol describes a cell-free transcription-translation assay to confirm this compound's effect on protein synthesis.

Objective: To quantify the inhibition of protein synthesis by this compound in a bacterial cell-free system.

Materials:

  • Commercial E. coli S30 cell-free extract system (contains ribosomes, tRNAs, enzymes, etc.)

  • Reporter plasmid DNA (e.g., containing a gene for luciferase or β-galactosidase under a bacterial promoter)

  • Amino acid mixture

  • This compound

  • Appropriate buffer and energy source (ATP, GTP)

  • Luciferase or β-galactosidase assay reagents

  • Luminometer or spectrophotometer

  • 37°C incubator

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes according to the S30 extract system manufacturer's instructions. Each reaction will contain S30 extract, buffer, amino acids, energy source, and reporter plasmid DNA.

  • Inhibitor Addition: Create a set of reactions with varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a no-drug control (vehicle only) and a no-DNA control (background).

  • Initiation and Incubation: Transfer the reaction tubes to a 37°C incubator to initiate transcription and translation. Incubate for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reactions by placing them on ice or by adding a stop solution as per the kit's protocol.

  • Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized.

    • For Luciferase: Add luciferase substrate and immediately measure luminescence using a luminometer.

    • For β-galactosidase: Add a substrate like ONPG and measure the absorbance of the resulting colorimetric product.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of protein synthesis).

Conclusion

This compound's biological activity is characterized by its potent inhibition of protein synthesis in Gram-positive bacteria. This activity is primarily driven by its major components, factors A and B, which act synergistically within the complex. By targeting the 50S ribosomal subunit and blocking the A-site, this compound effectively halts bacterial proliferation. Its proven efficacy, particularly against pathogenic species like Clostridium perfringens, underscores its value in veterinary medicine. Further research isolating the specific activities of factors A and B would provide deeper insights into their individual contributions to the overall efficacy of the this compound complex.

References

The Natural Production of Avilamycin by Streptomyces viridochromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin, a complex orthosomycin antibiotic produced by the Gram-positive soil bacterium Streptomyces viridochromogenes, is a potent inhibitor of bacterial protein synthesis with significant applications in veterinary medicine. This in-depth technical guide provides a comprehensive overview of the natural production of this compound, focusing on its biosynthesis, regulatory mechanisms, and methods for production enhancement. This document details the genetic architecture of the this compound biosynthetic gene cluster, the influence of nutritional factors on antibiotic yield, and protocols for fermentation, quantification, and genetic manipulation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the intricate processes governing this compound production.

Introduction

Streptomyces viridochromogenes is a notable producer of this compound, an antibiotic that functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] The this compound complex consists of several related compounds, with this compound A being the most biologically active component.[2] Understanding the molecular basis of this compound production is crucial for the rational design of strain improvement strategies and the potential generation of novel antibiotic derivatives. This guide serves as a technical resource for professionals engaged in natural product research, antibiotic development, and microbial engineering.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is governed by a large and complex gene cluster within the Streptomyces viridochromogenes chromosome. This cluster harbors the genes responsible for the synthesis of the two main moieties of the this compound molecule: a dichloroisoeverninic acid core and a complex heptasaccharide chain.[3]

Genetic Organization

The this compound biosynthetic gene cluster spans a significant portion of the bacterial chromosome and contains genes encoding enzymes for precursor biosynthesis, assembly of the polyketide and sugar components, tailoring reactions, regulation, and self-resistance. Key genes and their putative functions are essential for understanding and manipulating this compound production.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, influenced by both pathway-specific regulatory proteins and global nutritional signals.

Pathway-Specific Regulators

The this compound gene cluster contains dedicated regulatory genes that control the expression of the biosynthetic genes. Notably, two transcriptional activators, AviC1 and AviC2 , have been identified as positive regulators of this compound production.[4] Their presence is crucial for the initiation of this compound biosynthesis.

Nutritional Effects

The biosynthesis of secondary metabolites like this compound is often sensitive to the availability of primary nutrients. Key nutritional factors influencing this compound production include:

  • Carbon Source: Glucose concentration plays a critical role. While a certain level of glucose is necessary for growth and as a precursor, high concentrations can be inhibitory to this compound biosynthesis.

  • Nitrogen Source: The availability and type of nitrogen source can significantly impact antibiotic yield.

  • Phosphate (B84403): Inorganic phosphate is another crucial factor, with optimal concentrations required for efficient production.

The interplay of these nutritional signals likely integrates into a complex regulatory network that governs the metabolic switch from primary growth to secondary metabolite production.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of production levels.

Table 1: this compound Production in Wild-Type and Mutant Strains of S. viridochromogenes

StrainGenotype/ModificationThis compound Yield (mg/L)Fold Increase vs. Wild-TypeReference
Wild-Type (WT)-Value not explicitly stated in provided abstracts-[5]
Z-6Mutagenesis (UV and ARTP)29.311.58[5]
A-9Mutagenesis (UV and ARTP)36.841.98[5]
F-23Mutagenesis (UV and ARTP)45.732.46[5]

Table 2: this compound Production in a Fermentation Broth

StrainFermentation ScaleThis compound Content (µg/mL)Reference
MCCC1A01659Fermentation Tank3000 - 7000[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, quantification, and genetic manipulation of this compound in S. viridochromogenes.

Fermentation Protocol for this compound Production

This protocol is based on information from a patent describing a method for fermentative production of this compound.[7]

1. Slant Medium Preparation and Inoculation:

  • Composition (g/L): W-Gum 20.0, KNO₃ 1.0, K₂HPO₄ 0.5, CaCl₂ 2.0, Agar (B569324) 30.0.

  • pH: 7.0-7.2.

  • Procedure: Prepare the medium, sterilize, and create slants. Inoculate with S. viridochromogenes spores and incubate at 28°C for 6-8 days until sporulation is observed.

2. Seed Culture Preparation:

  • Seed Medium Composition (g/L): Soybean cake powder 15.0, Yeast powder 25.0, Glucose 5.0, Dextrin 20.0, CaCl₂ 2.0, CaCO₃ 1.0.

  • pH: 7.0-7.2.

  • Procedure: Inoculate the seed medium with spores from the slant. Incubate at 28°C with shaking (150-200 rpm) for 24-36 hours.

3. Fermentation:

  • Fermentation Medium Composition (g/L): W-Gum 40.0, Glucose 20.0, Soybean cake powder 10.0, CaCl₂ 2.0, CaCO₃ 4.0, NaCl 1.0.

  • pH: 7.2-7.4.

  • Procedure: Inoculate the fermentation medium with 5% (v/v) of the seed culture. Ferment at 27.5-28.5°C for 200-240 hours. Maintain aeration (0.5-1.1 vvm) and agitation (80-150 rpm).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on several published methods for the analysis of this compound.[8][9][10][11]

1. Sample Preparation (from fermentation broth):

  • Centrifuge the fermentation broth to separate the mycelium and supernatant.

  • Extract the mycelium with methanol (B129727) or acetone.

  • Combine the supernatant and the mycelial extract.

  • Perform solid-phase extraction (SPE) for cleanup if necessary.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent SB-Aq, 250×4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is commonly used.[9][11]

  • Flow Rate: Approximately 0.5-1.0 mL/min.[9][11]

  • Detection: UV detection at 295 nm.[9][11]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 35-50 µL.[9][11]

3. Quantification:

  • Prepare a standard curve using a certified this compound reference standard.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Gene Knockout in S. viridochromogenes using CRISPR/Cas9

This is a generalized protocol for CRISPR/Cas9-mediated gene editing in Streptomyces, which can be adapted for S. viridochromogenes. It is based on established methods for other Streptomyces species.[12][13][14][15][16]

1. Design and Construction of the CRISPR/Cas9 Plasmid:

  • Design a specific guide RNA (gRNA) targeting the gene of interest.

  • Synthesize and clone the gRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).

  • Design and clone homology arms (typically ~1-2 kb) flanking the target gene into the same vector for homology-directed repair.

2. Transformation into E. coli and Conjugation into S. viridochromogenes:

  • Transform the constructed CRISPR/Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

  • Perform intergeneric conjugation between the E. coli donor strain and S. viridochromogenes recipient spores on a suitable agar medium (e.g., MS agar).

  • Select for exconjugants using an appropriate antibiotic resistance marker present on the CRISPR/Cas9 plasmid.

3. Screening and Verification of Mutants:

  • Isolate individual exconjugant colonies and screen for the desired gene deletion by colony PCR using primers flanking the target gene.

  • Confirm the gene knockout by Sanger sequencing of the PCR product.

  • Cure the CRISPR/Cas9 plasmid from the confirmed mutant strain by passaging it on non-selective medium.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound production and analysis.

avilamycin_biosynthesis_regulation cluster_regulation Regulatory Cascade Nutritional_Signals Nutritional Signals (Glucose, Phosphate) Global_Regulators Global Regulatory Network Nutritional_Signals->Global_Regulators AviC1_AviC2 aviC1 & aviC2 (Positive Regulators) Global_Regulators->AviC1_AviC2 Avilamycin_BGC This compound Biosynthetic Gene Cluster (BGC) AviC1_AviC2->Avilamycin_BGC Activation Avilamycin_Production This compound Production Avilamycin_BGC->Avilamycin_Production

Caption: Regulatory cascade for this compound biosynthesis.

avilamycin_fermentation_workflow Spore_Stock S. viridochromogenes Spore Stock Slant_Culture Slant Culture (6-8 days, 28°C) Spore_Stock->Slant_Culture Seed_Culture Seed Culture (24-36h, 28°C) Slant_Culture->Seed_Culture Fermentation Production Fermentation (200-240h, 28°C) Seed_Culture->Fermentation Harvest Harvest and Extraction Fermentation->Harvest

Caption: Workflow for this compound fermentation.

gene_knockout_workflow Design Design gRNA and Homology Arms Construction Construct CRISPR/Cas9 Plasmid Design->Construction Conjugation Conjugation into S. viridochromogenes Construction->Conjugation Selection Selection of Exconjugants Conjugation->Selection Screening PCR Screening of Mutants Selection->Screening Verification Sequencing Verification and Plasmid Curing Screening->Verification

Caption: Workflow for gene knockout in S. viridochromogenes.

Conclusion

The natural production of this compound by Streptomyces viridochromogenes is a complex, multi-faceted process involving a large biosynthetic gene cluster and intricate regulatory networks. This technical guide has provided a comprehensive overview of the current understanding of this compound biosynthesis, its regulation by both specific and global factors, and detailed protocols for its production, analysis, and genetic manipulation. The provided quantitative data and visual diagrams serve as valuable resources for researchers aiming to optimize this compound yields, elucidate its biosynthetic pathway further, and engineer the production of novel, potentially more potent antibiotic derivatives. Continued research in this area holds significant promise for advancing our capabilities in antibiotic drug development and combating antimicrobial resistance.

References

Avilamycin: A Technical Guide to its Role in the Prevention of Necrotic Enteritis in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrotic enteritis (NE), caused by the bacterium Clostridium perfringens, stands as a significant threat to the global poultry industry, inflicting substantial economic losses through increased mortality, reduced weight gain, and impaired feed efficiency.[1][2][3] The restriction of antibiotic growth promoters has intensified the need for effective and targeted antimicrobial agents. Avilamycin, an orthosomycin antibiotic, has demonstrated considerable efficacy in the prevention of NE. This technical guide provides an in-depth analysis of this compound's role in combating this disease, detailing its mechanism of action, summarizing key efficacy data, outlining experimental protocols for its evaluation, and visualizing the complex biological pathways involved.

Pathogenesis of Necrotic Enteritis

Necrotic enteritis is an acute enterotoxemia primarily affecting young broiler chickens. The causative agent, Clostridium perfringens (typically types A and G), is a Gram-positive, anaerobic bacterium that is a common inhabitant of the poultry gut.[4][5] The disease manifests when predisposing factors, such as coccidiosis (infection with Eimeria species) or high-protein diets, disrupt the intestinal microflora, allowing for the rapid proliferation of pathogenic C. perfringens strains.[3][4]

Virulent strains of C. perfringens produce exotoxins that damage the small intestine, leading to necrosis of the intestinal mucosa.[4] The key virulence factor in avian NE is the recently identified NetB toxin, a pore-forming toxin that is critical for the development of the disease.[6][7][8] The expression of the netB gene is regulated by the VirSR two-component signal transduction system, which is activated when the bacterial population reaches a certain density (quorum sensing).[6][9] In addition to NetB, other toxins like alpha-toxin, a phospholipase C, may contribute to the pathology.[10][11] The toxins cause fluid and electrolyte loss, leading to dehydration, and the damaged intestinal lining allows bacterial toxins and other harmful substances to enter the bloodstream, resulting in rapid mortality, often within hours of the onset of clinical signs.[4]

NecroticEnteritisPathogenesis cluster_PredisposingFactors Predisposing Factors cluster_ClostridiumPerfringens Clostridium perfringens Proliferation cluster_HostResponse Host Response & Pathology Coccidiosis Coccidiosis (Eimeria spp.) Cp_Proliferation Rapid Proliferation of Pathogenic C. perfringens Coccidiosis->Cp_Proliferation Intestinal damage HighProteinDiet High Protein Diet HighProteinDiet->Cp_Proliferation Favorable gut environment QuorumSensing Quorum Sensing (Agr-like system) Cp_Proliferation->QuorumSensing AlphaToxin_Production Alpha-Toxin Production Cp_Proliferation->AlphaToxin_Production VirSR Activation of VirSR System QuorumSensing->VirSR NetB_Production NetB Toxin Production VirSR->NetB_Production Upregulates netB gene PoreFormation Pore Formation in Enterocytes (NetB) NetB_Production->PoreFormation IntestinalDamage Intestinal Mucosal Damage AlphaToxin_Production->IntestinalDamage Phospholipase C activity Inflammation Inflammation IntestinalDamage->Inflammation CellLysis Epithelial Cell Lysis PoreFormation->CellLysis CellLysis->Inflammation Lesions Necrotic Lesions Inflammation->Lesions Mortality Mortality Lesions->Mortality

This compound: Mechanism of Action

This compound is an oligosaccharide antibiotic belonging to the orthosomycin class, produced by Streptomyces viridochromogenes.[12] Its primary mode of action is the inhibition of bacterial protein synthesis.[3] this compound binds to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][13]

Specifically, structural studies have revealed that this compound binds to a unique site on the 50S subunit, spanning helices H89 and H91 of the 23S rRNA and interacting with the ribosomal protein L16.[2][7][14][15] This binding site is located at the entrance to the A-site (aminoacyl-tRNA) corridor. By occupying this space, this compound physically obstructs the accommodation of aminoacyl-tRNA into the A-site.[7][14] This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and ultimately leading to bacterial growth inhibition. The unique binding site of this compound explains the lack of cross-resistance with other classes of ribosome-targeting antibiotics.[14]

AvilamycinMechanism cluster_Ribosome Bacterial 50S Ribosomal Subunit A_Site A-Site ProteinSynthesis Protein Synthesis P_Site P-Site E_Site E-Site rRNA_H89_H91 23S rRNA (Helices H89 & H91) rProtein_L16 Ribosomal Protein L16 This compound This compound This compound->A_Site Blocks access This compound->rRNA_H89_H91 Binds to This compound->rProtein_L16 Interacts with Inhibition Inhibition This compound->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind ProteinSynthesis->Inhibition

Efficacy of this compound in Necrotic Enteritis Prevention

Numerous studies have demonstrated the efficacy of this compound in preventing necrotic enteritis in broiler chickens. In-feed administration of this compound has been shown to significantly reduce mortality, decrease the severity of intestinal lesions, and improve growth performance in birds challenged with C. perfringens.

Quantitative Efficacy Data

The following tables summarize key quantitative data from a representative study investigating the efficacy of this compound in a C. perfringens challenge model.

Table 1: Effect of this compound on Mortality and Intestinal Lesion Scores in C. perfringens Challenged Broilers

Treatment GroupNE Mortality (%)Day 17 Lesion Score (0-4)
Non-medicated, Non-challenged1.88Not reported
Non-medicated, Challenged31.04Significantly higher than non-challenged
This compound 15 ppm, Challenged7.53Significantly lower than challenged control
This compound 30 ppm, Challenged3.02Significantly lower than challenged control
Data adapted from a 35-day floor pen study.[9][14][16]

Table 2: Effect of this compound on Performance Metrics in C. perfringens Challenged Broilers

Treatment GroupDay 35 Body Weight (g)Day 0-35 Feed Conversion Ratio (FCR)
Non-medicated, Non-challengedSignificantly lower than medicated groupsHigher (less efficient) than medicated groups
Non-medicated, ChallengedSignificantly lower than medicated groupsHigher (less efficient) than medicated groups
This compound 15 ppm, ChallengedSignificantly higher than non-medicated groupsSignificantly improved
This compound 30 ppm, ChallengedSignificantly higher than non-medicated groupsSignificantly improved
Data adapted from a 35-day floor pen study.[9][14][16]

Table 3: Effect of this compound on Ileal Clostridium perfringens Counts

Treatment GroupDay 21 Ileal C. perfringens Count (log10 CFU/g)
Non-medicated, ChallengedSignificantly higher than medicated groups
This compound 15 ppm, Challenged2.22
This compound 30 ppm, Challenged1.41
Data adapted from a 35-day floor pen study.[17]

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's efficacy typically involves in vivo challenge studies using broiler chickens. These studies are designed to mimic the conditions that lead to necrotic enteritis outbreaks in commercial poultry production.

General Experimental Workflow

ExperimentalWorkflow start Day 0: Bird Placement acclimation Acclimation Period (e.g., Days 0-6) start->acclimation treatment_start Day 7: Initiate this compound Treatment in Medicated Feed acclimation->treatment_start challenge Day 14: C. perfringens Challenge (Oral Gavage or In-feed) treatment_start->challenge lesion_scoring Day 17: Lesion Scoring (Subset of birds) challenge->lesion_scoring cp_counts Day 21: Ileal C. perfringens Counts (Subset of birds) lesion_scoring->cp_counts treatment_end Day 30: End of this compound Treatment cp_counts->treatment_end end_study Day 35: End of Study (Final Body Weights, FCR) treatment_end->end_study

Key Methodological Components
  • Animal Model: Day-old broiler chicks are typically used. The birds are housed in floor pens with fresh litter to simulate commercial conditions.

  • Diet: A standard broiler starter, grower, and finisher diet is provided. For some models, a high-protein (e.g., fishmeal-based) diet may be used as a predisposing factor.

  • Treatment Groups: A typical study design includes:

    • Non-medicated, Non-challenged control

    • Non-medicated, Challenged control

    • This compound-medicated (at various dosages, e.g., 15 ppm, 30 ppm), Challenged

  • Challenge Model:

    • Causative Agent: A virulent, NetB-positive strain of Clostridium perfringens is used.[18]

    • Inoculum Preparation: The bacteria are grown in an appropriate anaerobic broth medium (e.g., cooked meat medium) to a high concentration (e.g., 10^8-10^9 CFU/mL).[9]

    • Administration: The challenge is typically administered via oral gavage or by mixing the inoculum into the feed for several consecutive days.[1][9]

    • Predisposing Factors: To enhance the incidence and severity of NE, a predisposing factor is often included. A common method is co-infection with Eimeria species (coccidiosis), administered a few days prior to the C. perfringens challenge.[18]

  • Data Collection:

    • Mortality: Daily records of mortality are kept, with necropsies performed to confirm NE as the cause of death.

    • Intestinal Lesion Scoring: On a specified day post-challenge, a subset of birds from each group is euthanized, and the small intestine is examined for necrotic lesions. Lesions are scored on a scale (e.g., 0 to 4), where 0 represents a normal intestine and 4 represents severe necrosis.

    • Bacterial Counts: Intestinal contents (typically from the ileum) are collected to quantify the population of C. perfringens.

    • Performance Parameters: Body weight and feed consumption are measured at regular intervals to calculate body weight gain and feed conversion ratio (FCR).

Impact of this compound on Gut Microbiota

This compound, as an antibiotic, can influence the composition of the gut microbiota. Studies have shown that its effects can vary in different sections of the gastrointestinal tract. In the ileum, this compound supplementation has been associated with an increase in bacterial diversity.[10][11] It has been observed to enrich for certain operational taxonomic units (OTUs) matching Lactobacillus reuteri and Clostridium species, while decreasing others like Lactobacillus crispatus.[10][11] In contrast, the cecal microbiota appears to be less affected by this compound.[10][11] These alterations in the gut microbial community may contribute to the overall beneficial effects of this compound in preventing necrotic enteritis and improving gut health.

Resistance and Prudent Use

The potential for antimicrobial resistance is a critical consideration for all antibiotics used in veterinary medicine. Studies monitoring the susceptibility of C. perfringens isolates to this compound over several years of use in poultry have shown no significant change in minimum inhibitory concentrations (MICs).[15] This suggests a low potential for the development of resistance in the target pathogen. This compound is not considered a medically important antibiotic for human use, which is a key factor in its suitability for veterinary applications.[15] Prudent use, including adherence to prescribed dosages and treatment durations, is essential to maintain its long-term efficacy.[16]

Conclusion

This compound is a highly effective tool for the prevention of necrotic enteritis in poultry. Its well-defined mechanism of action, targeting a unique site on the bacterial ribosome, provides a potent means of inhibiting the growth of pathogenic Clostridium perfringens. Extensive research, supported by robust experimental data, has consistently demonstrated its ability to reduce mortality, mitigate intestinal damage, and improve performance in the face of a disease challenge. Understanding the intricate pathogenesis of necrotic enteritis and the specific molecular interactions of this compound is crucial for the continued development of effective disease control strategies in the poultry industry. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals dedicated to advancing poultry health and welfare.

References

Whitepaper: Initial Investigations into the Effect of Avilamycin on Gut Flora

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the initial investigations into the effects of avilamycin, an orthosomycin antibiotic, on the gastrointestinal microbiota of livestock, primarily broiler chickens and swine. This compound is utilized in veterinary medicine as a feed additive to promote growth and mitigate specific enteric diseases.[1] This document details its mechanism of action, summarizes its differential impact on the gut flora composition and function in various intestinal sections, and presents the key experimental protocols employed in these foundational studies. Quantitative data from pivotal studies are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is an oligosaccharide antibiotic produced by Streptomyces viridochromogenes and belongs to the orthosomycin family.[1][2] In veterinary practice, it is administered as a feed additive to enhance growth performance and for the prophylaxis of certain bacterial enteric diseases in poultry and swine.[1][3] The primary antimicrobial activity of this compound is directed against Gram-positive bacteria.[3][4] Its therapeutic and prophylactic efficacy is rooted in its ability to modulate the gut microbiota, thereby reducing the burden of pathogenic bacteria and influencing the overall gut health of the animal. This guide synthesizes the early research that elucidated these effects.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[3][5] The precise molecular mechanism involves binding to the bacterial ribosome. Some studies suggest it acts by inhibiting the binding of formylmethionyl-tRNA to the 30S ribosomal subunit, which effectively blocks the formation of the 70S initiation complex required for protein synthesis.[2] Other evidence points to interaction with the 50S ribosomal subunit.[5][6] This inhibition is observed in ribosomal systems from both Gram-positive and Gram-negative bacteria in vitro; however, its in vivo specificity towards Gram-positive organisms is likely due to differences in cell wall permeability.[2]

Figure 1: Proposed Mechanism of this compound Action cluster_ribosome Bacterial Ribosome rRNA mRNA transcript ribo_30S 30S Subunit rRNA->ribo_30S Binds to 30S ribo_50S 50S Subunit protein Polypeptide Chain (Protein Synthesis) ribo_50S->protein Translation tRNA fMet-tRNA (Initiator tRNA) tRNA->ribo_30S Initiation Complex Formation This compound This compound This compound->tRNA Inhibits Binding

Figure 1: Proposed Mechanism of this compound Action

Effects on Gut Flora in Broiler Chickens

Initial studies in broiler chickens revealed that this compound's impact on the gut microbiota varies significantly by intestinal location.

Impact on Microbial Composition

In the ileum, this compound treatment was found to increase bacterial diversity.[7][8] Conversely, a decrease in diversity was observed in the cecum.[7][8] In the jejunum, this compound did not affect the total counts of mesophilic or lactic acid bacteria but did reduce the diversity of low G+C Gram-positive bacteria while increasing the diversity of gamma-proteobacteria.[9][10]

Table 1: Summary of this compound's Effect on Broiler Chicken Gut Microbiota

Intestinal Location Effect on Alpha Diversity Key Changes in Bacterial Taxa Reference
Ileum Increased Enriched: Lactobacillus reuteri, ClostridiumDecreased: Lactobacillus crispatus [7][11]
Cecum Decreased Less pronounced effect; 12 OTUs decreased and 3 OTUs increased. [7][11]

| Jejunum | Decreased (low G+C Gram+) | Decreased: Weisella, Enterococcus faecium, Pediococcus acidophilusIncreased: Pseudomonas spp. diversity |[9][10] |

Functional Consequences and Efficacy Against Necrotic Enteritis

The modulation of the gut microbiota by this compound has significant functional consequences, most notably in the prevention of necrotic enteritis (NE), a disease caused by Clostridium perfringens.[4][12] Studies have consistently demonstrated that this compound is effective at controlling mortality and reducing intestinal lesion scores associated with NE challenges.[4][13] Functional profiling using PICRUSt predicted that this compound treatment enriches 10 functional categories while decreasing 4 others in the ileum and cecum.[7]

Table 2: Efficacy of this compound in Clostridium perfringens Challenge Models in Broilers

Parameter Control (Challenged) This compound (15 ppm) This compound (30 ppm) P-value Reference
NE Mortality Rate (%) >16% 7.53% 3.02% < 0.0001 [4][14]
Ileal C. perfringens (log CFU/g) Not Reported 2.22 1.41 < 0.0001 [4]
NE Lesion Score (Day 17) Significantly Higher Significantly Lower Significantly Lower < 0.006 [4][13]

| Body Weight (Day 35) | Significantly Lower | Significantly Higher | Significantly Higher | < 0.0001 |[4][13] |

Effects on Gut Flora in Swine

In early-weaned pigs, this compound's effects are characterized by a shift in the microbial community's structure and metabolic activity rather than a simple reduction in total bacterial numbers.[15][16][17]

Impact on Microbial Composition and Activity

Studies in pigs showed that this compound treatment did not significantly alter the total bacterial load in the stomach, jejunum, cecum, or colon.[16][18] However, it did lead to an increase in overall microbial biodiversity compared to control diets.[16][17] A key finding was the alteration of microbial metabolic activity, as measured by the concentration of purine (B94841) bases in the hindgut. In control animals, purine base concentration peaked in the colon, whereas in this compound-treated pigs, the peak occurred earlier in the cecum, indicating a shift in the location of maximal microbial activity.[16][18]

Table 3: Summary of this compound's Effect on Weaned Pig Gut Microbiota

Parameter Observation Reference
Total Bacterial Counts No significant difference along the GIT. [16][17]
Biodiversity Increased compared to the control diet. [16][17]
Microbial Metabolic Activity Shift in the peak concentration of purine bases from the colon to the cecum. [16][17]

| This compound Resistance | Selects for resistant Enterococcus faecalis, which diminishes within one week post-treatment. |[19][20] |

Efficacy Against Post-Weaning Diarrhea

The modulation of gut flora by this compound is associated with the effective control of post-weaning diarrhea, which is often caused by pathogenic Escherichia coli.[1][21]

Table 4: Efficacy of this compound in Controlling Post-Weaning Diarrhea in Piglets

Parameter Control (Untreated) This compound (40 ppm) This compound (80 ppm) P-value Reference
Average Daily Diarrhea Score Significantly Higher Similar to Control Significantly Lower < 0.05 [21]
Mortality Significantly Higher Similar to Control Significantly Lower < 0.05 [21]
Liveweight Gain Significantly Lower Similar to Control Significantly Higher < 0.05 [21]

| Feed Conversion Ratio | Significantly Poorer | Similar to Control | Significantly Improved | < 0.05 |[21] |

Key Experimental Protocols

The initial investigations into this compound's effects on gut flora relied on established in-vivo models coupled with molecular and microbiological analysis techniques.

Animal Models and Study Design

The majority of studies were conducted using broiler chickens (e.g., Ross 308) and early-weaned piglets.[13][16][17][22] A typical study design involves randomly allocating animals to different dietary treatment groups, including a non-medicated control group and one or more groups receiving feed supplemented with this compound at specified concentrations (e.g., 10-30 ppm for chickens, 40-80 ppm for pigs).[4][21]

Figure 2: General Experimental Workflow for In-Vivo this compound Studies cluster_treatments Dietary Treatments cluster_analysis Downstream Analysis start Animal Sourcing (e.g., 1-day-old chicks, weaned piglets) acclimatization Acclimatization Period start->acclimatization randomization Random Allocation to Treatment Groups acclimatization->randomization control Control Group (Basal Diet) avilamycin_group This compound Group(s) (Basal Diet + this compound) monitoring Experimental Period (e.g., 21-42 days) - Monitor Health - Record Performance Data control->monitoring avilamycin_group->monitoring sampling Sample Collection (Specified time points) monitoring->sampling performance Performance Data - BWG, FCR, Mortality monitoring->performance microbiota Gut Content/Mucosa - Microbiota Analysis sampling->microbiota histology Intestinal Tissue - Gut Morphology sampling->histology results Data Analysis & Interpretation microbiota->results histology->results performance->results

Figure 2: General Experimental Workflow for In-Vivo this compound Studies
Microbiota Characterization Techniques

A range of molecular techniques has been employed to characterize the gut microbiota in response to this compound.

  • 16S rRNA Gene Sequencing: High-throughput sequencing of the 16S ribosomal RNA gene is used to obtain a comprehensive profile of the bacterial community's composition and diversity. The process involves DNA extraction from gut samples, PCR amplification of variable regions of the 16S rRNA gene, sequencing, and bioinformatic analysis to assign operational taxonomic units (OTUs) and perform taxonomic classification.[7][8][11]

  • PCR-Denaturant Gradient Gel Electrophoresis (PCR-DGGE): This technique was used in earlier studies to visualize the diversity of the microbial community. It separates PCR amplicons of the same length based on their melting characteristics in a denaturing gradient, providing a "fingerprint" of the community.[9][10]

  • Quantitative PCR (qPCR): This method is used to quantify the abundance of total bacteria or specific bacterial groups (e.g., Lactobacillus, Enterobacteriaceae) by measuring the amplification of a target gene in real-time.[16][17]

Figure 3: Microbiota Analysis Methodologies cluster_16S 16S rRNA Gene Sequencing cluster_qpcr Quantitative PCR (qPCR) cluster_dgge PCR-DGGE sample Gut Sample (Digesta / Mucosa) dna_extraction Microbial DNA Extraction sample->dna_extraction pcr_16s PCR Amplification (16S V-regions) dna_extraction->pcr_16s qpcr_analysis Real-Time PCR with Group-Specific Primers dna_extraction->qpcr_analysis pcr_dgge PCR Amplification dna_extraction->pcr_dgge sequencing High-Throughput Sequencing pcr_16s->sequencing bioinformatics Bioinformatics Analysis (OTU picking, Taxonomy) sequencing->bioinformatics output_16s Output: - Community Composition - Alpha/Beta Diversity - Functional Prediction bioinformatics->output_16s output_qpcr Output: - Absolute/Relative Abundance of Specific Taxa qpcr_analysis->output_qpcr gel Denaturing Gradient Gel Electrophoresis pcr_dgge->gel output_dgge Output: - Community Fingerprint - Banding Patterns (Diversity Estimate) gel->output_dgge

Figure 3: Microbiota Analysis Methodologies
Functional and Physiological Assays

To connect changes in the microbiota with host physiology, several other assays are commonly performed:

  • Gut Morphology: Intestinal tissue sections (e.g., from the jejunum) are fixed, stained (e.g., with hematoxylin (B73222) and eosin), and examined microscopically to measure villus height and crypt depth, which are indicators of gut health and absorptive capacity.[9][23]

  • Microbial Metabolic Activity: The concentration of purine bases (adenine, guanine, hypoxanthine, and xanthine) in digesta can be measured using HPLC as an indicator of the total microbial biomass and metabolic activity.[16][17]

Conclusion

The initial investigations into this compound's effect on gut flora have established it as a significant modulator of the gastrointestinal microbial ecosystem. Its primary activity against Gram-positive bacteria leads to distinct and location-specific changes in the gut microbiota of both broiler chickens and swine. In chickens, these changes are directly linked to the prevention of necrotic enteritis, while in pigs, they correlate with the control of post-weaning diarrhea and shifts in microbial metabolic activity. The experimental protocols developed during these studies, from in-vivo challenge models to molecular characterization techniques like 16S rRNA sequencing, have laid the groundwork for our current understanding and continue to inform the development of strategies aimed at promoting gut health in livestock.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of Avilamycin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound A, a prominent member of the orthosomycin family of antibiotics, is produced by Streptomyces viridochromogenes. It exhibits a complex oligosaccharide structure, which has been a subject of extensive research for its complete structural determination. This guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its structure and that of related compounds.

Core Structure and Chemical Properties

This compound A is a complex oligosaccharide antibiotic. Its intricate structure is composed of a C33 polyol aglycone, a dichloroisoeverninic acid moiety, and several unique sugar units. The complete structural elucidation was a significant challenge, ultimately achieved through a combination of advanced spectroscopic techniques and chemical degradation studies.

Experimental Methodologies for Structural Elucidation

The determination of the complex structure of this compound and its congeners has relied on a combination of sophisticated analytical techniques. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone for determining the intricate stereochemistry and connectivity of the monosaccharide units within this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments were crucial in piecing together the structure.

Detailed Protocol for 2D NMR Analysis of this compound:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): Perform a DQF-COSY experiment to establish proton-proton spin-spin coupling networks within each sugar ring, identifying adjacent protons.

  • TOCSY (Total Correlation Spectroscopy): Utilize a TOCSY experiment with varying mixing times (e.g., 20-120 ms) to identify all protons belonging to a particular spin system (i.e., within a single monosaccharide unit).

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the glycosidic linkages between the sugar units and the connection of the dichloroisoeverninic acid moiety.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Acquire NOESY or ROESY spectra to determine the spatial proximity of protons, which is essential for establishing the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), has been instrumental in determining the molecular weight and fragmentation patterns of this compound, providing crucial information about its composition and the sequence of its constituent units.

Detailed Protocol for MS/MS Fragmentation Analysis:

  • Sample Infusion: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduce it into the mass spectrometer via direct infusion or liquid chromatography.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the parent ion ([M+H]⁺ or [M+Na]⁺).

  • Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Fragment Ion Analysis: Analyze the resulting fragment ions. The fragmentation pattern will reveal the loss of individual sugar units and other moieties, allowing for the sequencing of the oligosaccharide chain.

X-ray Crystallography

The definitive three-dimensional structure of this compound A was ultimately confirmed by single-crystal X-ray diffraction analysis. This technique provided unambiguous proof of the absolute configuration of all stereocenters.

General Workflow for X-ray Crystallography:

  • Crystallization: Grow single crystals of this compound A suitable for X-ray diffraction. This is often the most challenging step and may require screening a wide range of solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is built and refined against the experimental data to obtain the final, high-resolution three-dimensional structure.

Quantitative Data

The following tables summarize key quantitative data obtained from the structural elucidation of this compound A.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound A in DMSO-d₆.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Dichloroisoeverninic Acid
H-5'6.85112.4
C-1'-158.9
Sugar Unit A (Evalose)
H-1a4.9898.2
C-1a-98.2
Sugar Unit B (D-Fucose)
H-1b5.21101.5
C-1b-101.5
.........

Note: This is a representative subset of the full NMR data.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound A.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Inferred Structural Moiety Lost
1457.5 [M+Na]⁺1269.4188.1Dichloroisoeverninic acid
1269.41123.3146.1D-Fucose
1123.3977.2146.12-deoxy-D-rhamnose
............

Note: Fragmentation data can vary depending on the ionization method and collision energy.

Visualizations

The following diagrams illustrate key workflows and relationships in the structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction and Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Fermentation S. viridochromogenes Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (HPLC) Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Xray X-ray Crystallography Purification->Xray Connectivity Connectivity Determination NMR->Connectivity Stereochemistry Stereochemistry Assignment NMR->Stereochemistry Sequencing Oligosaccharide Sequencing MS->Sequencing Final_Structure Final 3D Structure Xray->Final_Structure Connectivity->Sequencing Sequencing->Stereochemistry Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

mass_spec_fragmentation This compound This compound A [M+Na]⁺ Frag1 Loss of Dichloroisoeverninic acid This compound->Frag1 -188 Da Frag2 Loss of D-Fucose Frag1->Frag2 -146 Da Frag3 Loss of 2-deoxy-D-rhamnose Frag2->Frag3 -146 Da Core Aglycone Core Frag3->Core

Caption: Simplified fragmentation pathway of this compound A in MS/MS.

nmr_relationship NMR_Exp 2D NMR Experiments COSY COSY NMR_Exp->COSY TOCSY TOCSY NMR_Exp->TOCSY HSQC HSQC NMR_Exp->HSQC HMBC HMBC NMR_Exp->HMBC NOESY NOESY/ROESY NMR_Exp->NOESY Intra_Residue Intra-residue Connectivity COSY->Intra_Residue TOCSY->Intra_Residue HSQC->Intra_Residue Inter_Residue Inter-residue Linkages HMBC->Inter_Residue Stereochem Stereochemistry NOESY->Stereochem

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Avilamycin in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avilamycin is an orthosomycin antibiotic produced by the bacterium Streptomyces viridochromogenes. It is commonly used as a feed additive in the poultry and swine industries to promote growth and prevent enteric diseases by targeting Gram-positive bacteria. Due to global concerns about antimicrobial resistance, regulatory agencies have established Maximum Residue Limits (MRLs) for this compound in animal-derived products. Consequently, the development of reliable and accurate analytical methods for quantifying this compound in animal feed is essential for ensuring feed safety, regulatory compliance, and animal health. This application note provides a detailed protocol for the determination of this compound's primary active components, factors A and B, in animal feed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2]

Principle

This method quantifies this compound A and B by first extracting the compounds from the complex animal feed matrix using an organic solvent. The resulting extract undergoes a cleanup procedure using normal-phase solid-phase extraction (SPE) with a silica (B1680970) sorbent to isolate the analytes from interfering substances.[1][3] The purified extract is then analyzed by a reversed-phase HPLC system equipped with a C18 column and a UV detector.[4] Quantification is achieved by comparing the peak areas of this compound A and B in the sample to those of certified reference standards.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector

    • Analytical balance (0.1 mg sensitivity)

    • Centrifuge

    • Vortex mixer

    • Sample grinder or mill

    • Solid-Phase Extraction (SPE) vacuum manifold

    • Nitrogen evaporator (e.g., Turbovap)

    • Syringe filters (0.45 µm, PTFE or GHP)[2]

    • Volumetric flasks, pipettes, and vials

  • Reagents and Materials:

2. Standard Solution Preparation

  • Primary Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetone.[2] This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a mixture of acetonitrile and 0.01N ammonium acetate buffer (1:1, v/v).[2] A typical calibration curve might include concentrations ranging from 1 to 50 µg/mL.

3. Sample Preparation and Extraction

  • Homogenization: Obtain a representative sample of the animal feed and grind it to a fine powder (to pass a 40-mesh screen).[5]

  • Extraction: Accurately weigh 5-10 g of the homogenized feed into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and vortex vigorously for 15-20 minutes.[1][6]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[6]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube. To ensure exhaustive extraction, repeat the extraction process on the pellet with an additional 20 mL of acetonitrile, vortex, and centrifuge again. Combine the supernatants.[6]

4. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a silica SPE cartridge by passing the appropriate solvent through it as per the manufacturer's instructions.

  • Sample Loading: Load the combined acetonitrile extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent like dichloromethane to remove interfering matrix components.

  • Elution: Elute the this compound factors from the cartridge using 3.5 mL of a dichloromethane-acetone mixture (1:1, v/v) into a clean collection tube.[2]

  • Evaporation and Reconstitution: Place the collection tube in a nitrogen evaporator set to 35°C and evaporate the eluate to complete dryness.[2] Reconstitute the residue in 4 mL of the mobile phase (acetonitrile/0.01N ammonium acetate buffer, 1:1, v/v) and vortex to dissolve.[2]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterValueReference
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][4]
Mobile Phase A: 0.01N Ammonium Acetate in WaterB: Acetonitrile[2][4]
Gradient/Isocratic Isocratic: 48% Acetonitrile / 52% 0.01N Ammonium Acetate[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 50 µL[4]
Column Temperature 30°C[7]
UV Detection 295 nm[4]

Table 2: Representative Method Validation Parameters

ParameterThis compound AThis compound BReference
Recovery 93.29 - 97.26%Not Specified[1][3]
Precision (RSD%) 1.1 - 3.4%< 9.0%[1][4]
Limit of Quantification (LOQ) 0.9 mg/kg0.2 mg/kg[4]

*Note: LOQ values are from a study on pig feces and serve as an example; actual LOQ in feed may vary.

Visualization

Workflow This compound Quantification Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis & Quantification Sample 1. Homogenize Feed Sample Weigh 2. Weigh Sample Sample->Weigh Extract 3. Extract with Acetonitrile Weigh->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Load 5. Load Extract onto SPE Cartridge Centrifuge->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute this compound Wash->Elute Evap 8. Evaporate & Reconstitute Elute->Evap Filter 9. Filter into HPLC Vial Evap->Filter HPLC 10. HPLC-UV Analysis Filter->HPLC Data 11. Quantify using Calibration Curve HPLC->Data

Caption: Workflow for this compound analysis in animal feed.

References

Application Notes and Protocols for LC-MS/MS Analysis of Avilamycin Residues in Porcine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin is an orthosomycin antibiotic used in veterinary medicine to control bacterial enteric infections in swine.[1] To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in porcine tissues.[2][3][4] The analysis of this compound residues is complicated by its composition, which includes the major component this compound A and at least 15 other minor factors.[5][6] Consequently, for regulatory purposes, the total this compound residue is determined by measuring a common marker residue, dichloroisoeverninic acid (DIA), after alkaline hydrolysis of the parent compounds and their metabolites.[5][6]

This document provides a comprehensive protocol for the quantitative analysis of total this compound residues in porcine muscle, fat, and liver using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, reliable, and suitable for regulatory monitoring.[5]

Quantitative Data Summary

The following tables summarize the performance of the described LC-MS/MS method for the analysis of this compound residues (measured as DIA) in various porcine tissues.

Table 1: Method Performance in Porcine Tissues [5][7]

Tissue TypeFortification Levels (µg/kg as DIA)Recovery (%)Relative Standard Deviation (RSD) (%)
Porcine Muscle10, 200100 - 108< 6
Porcine Fat10, 200100 - 108< 6
Porcine Liver10, 300100 - 108< 6

Table 2: Method Detection and Quantitation Limits [7]

Tissue TypeLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)
Porcine Muscle0.72.4
Porcine Fat0.5-
Porcine Liver0.5-

Table 3: Maximum Residue Limits (MRLs) for this compound in Porcine Tissues [2][3][4][8]

TissueMaximum Residue Limit (µg/kg)
Muscle200
Fat/Skin200
Liver300
Kidney200

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization of Porcine Tissue Extraction 2. Extraction with Acetone (B3395972) Homogenization->Extraction Homogenized Sample Hydrolysis 3. Alkaline Hydrolysis to DIA Extraction->Hydrolysis Combined Supernatants Partitioning 4. Liquid-Liquid Partitioning Hydrolysis->Partitioning Acidified Hydrolysate SPE 5. Solid-Phase Extraction (SPE) Clean-up Partitioning->SPE Combined Ethyl Acetate (B1210297) Fractions LC 6. LC Separation SPE->LC Reconstituted Eluate MS 7. MS/MS Detection (MRM) LC->MS Separated Analytes Quantification 8. Quantification MS->Quantification Mass Spectra

Caption: Overall workflow for the analysis of this compound residues in porcine tissue.

Experimental Protocols

Sample Preparation and Extraction

This protocol details the extraction of this compound residues from porcine tissues and their conversion to the marker residue, DIA.[5][7]

Materials:

  • Homogenized porcine tissue (muscle, fat, or liver)

  • Acetone

  • 1 N Sodium Hydroxide (NaOH)

  • Phosphoric acid

  • Ethyl acetate

  • Hexane (B92381)

  • Formic acid

  • Alumina (B75360) solid-phase extraction (SPE) cartridges

Procedure:

  • Weigh 2 g of the homogenized tissue sample into a centrifuge tube.

  • Add 20 mL of acetone and homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a separate tube.

  • Repeat the extraction (steps 2-3) with another 20 mL of acetone.[7]

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.[7]

Alkaline Hydrolysis

This step converts this compound and its metabolites to DIA.[7]

Procedure:

  • To the dried extract from the previous step, add 10 mL of 1 N NaOH.

  • Incubate the mixture at 70°C for 2 hours for hydrolysis.[7]

  • Cool the hydrolysate to room temperature.

  • Acidify the solution to pH 1 with phosphoric acid.

Liquid-Liquid Partitioning and SPE Clean-up

This protocol is designed to remove matrix interferences prior to LC-MS/MS analysis.[5][7]

Procedure:

  • Partition the acidified hydrolysate with 20 mL of ethyl acetate.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning step (steps 1-3) with another 20 mL of ethyl acetate.[7]

  • Combine the ethyl acetate fractions and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for SPE.

  • Condition an alumina SPE cartridge with 5 mL of hexane followed by 5 mL of the reconstitution solvent.[7]

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte (DIA) with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic or acetic acid, is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is used for the detection of DIA.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • Precursor and Product Ions: The specific m/z transitions for DIA need to be optimized. A comprehensive study on the fragmentation of this compound A shows that a sequential shortening of the oligosaccharide backbone occurs, with the negative charge localized in the terminal dichloroisoeverninic acid.[9][10] For DIA, the deprotonated molecule [M-H]⁻ is selected as the precursor ion, and characteristic fragment ions are monitored as product ions.

G This compound This compound (in tissue) DIA_hydrolyzed DIA (after hydrolysis) This compound->DIA_hydrolyzed Alkaline Hydrolysis Precursor_Ion [M-H]⁻ (Precursor Ion) DIA_hydrolyzed->Precursor_Ion ESI (-) Product_Ions Product Ions Precursor_Ion->Product_Ions Collision-Induced Dissociation (CID)

Caption: Logical relationship of this compound analysis by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of this compound residues in porcine tissues. The hydrolysis to a common marker residue, DIA, simplifies the analytical challenge posed by the multicomponent nature of this compound. Adherence to this protocol will enable laboratories to generate accurate and reliable data for regulatory compliance and food safety assessment.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Determination of Avilamycin in Animal Feed Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of avilamycin from various animal feed matrices. This compound is an orthosomycin antibiotic used in veterinary medicine to promote growth and prevent enteric diseases in livestock.[1][2] Accurate quantification of this compound in medicated feeds is crucial for ensuring regulatory compliance and animal health.[1][2] This protocol outlines a reliable method for sample preparation, SPE cleanup, and subsequent analysis by High-Performance Liquid Chromatography (HPLC). The described methodology is a synthesis of established procedures and is designed to deliver consistent and accurate results across different feed types, including those for poultry, swine, and cattle.[1]

Introduction

This compound is a complex of related factors, with this compound A and B being the primary biologically active components.[3][4][5] The analysis of this compound in animal feed presents challenges due to the complexity of the feed matrix, which contains various ingredients like fats, proteins, and fibers that can interfere with the extraction and detection of the analyte.[1] Solid-phase extraction is a critical step in the sample cleanup process, effectively removing these interfering substances to ensure a clean extract for chromatographic analysis.[2][3][4] This protocol utilizes a normal-phase SPE cartridge with silica (B1680970) as the sorbent for the isolation of this compound factors.[3][4][5]

Experimental Protocol

This protocol is adapted from methodologies described for the analysis of this compound in poultry and pig feed.[6]

1. Materials and Reagents

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[6]

  • Analytical balance

  • Grinder or mill

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

3. Sample Preparation

  • Obtain a representative sample of the animal feed and grind it to a fine powder (approximately 40 mesh) to ensure homogeneity.[1][2]

  • Accurately weigh 5-10 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1][2]

  • Add 20 mL of acetonitrile to the tube.[2]

  • Vortex for 1 minute to ensure thorough mixing, followed by shaking on a mechanical shaker for 30 minutes.[2]

  • Centrifuge the extract at 4000 rpm for 10 minutes.[1][2]

  • Carefully collect the supernatant for the SPE cleanup.[1][2][6]

4. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a silica SPE cartridge by passing 10 mL of dichloromethane through it.[5]

  • Sample Loading: Before the cartridge runs dry, add the collected supernatant (acetonitrile extract) onto the SPE cartridge.[6]

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances. A common wash solution is a mixture of dichloromethane and acetone (e.g., 85:15 v/v).[5][6]

  • Elution: Elute the this compound from the cartridge with a suitable solvent mixture. A common elution solution is a mixture of dichloromethane and acetone (e.g., 1:1 v/v).[5][6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6] Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[6]

5. HPLC Analysis

  • Mobile Phase: A mixture of ammonium acetate (B1210297) buffer and acetonitrile (e.g., 52:48 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 295 nm.[6]

  • Injection Volume: 50 µL.[6]

Quantitative Data Summary

The performance of this compound extraction methods has been evaluated in various studies. While data for feed matrices can be variable, the following tables provide benchmark performance data from different sample types.

Table 1: Recovery of this compound Factor A from Poultry Feed [3][4][5]

Spiked Concentration (µg/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
4.4597.263.4
8.9095.501.5
17.8293.291.1

Table 2: Method Performance for Dichloroisoeverninic Acid (DIA) in Animal Tissues (LC-MS/MS) [7]

This compound residue is often regulated as its marker residue, dichloroisoeverninic acid (DIA).[7]

MatrixFortification Level (µg/kg)Mean Recovery (%)RSD (%)
Poultry Muscle25989
Poultry Muscle501027
Poultry Muscle1001065
Porcine Muscle259411
Porcine Muscle50998
Porcine Muscle1001016

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for DIA in Animal Tissues [7]

MatrixEstimated LOD (µg/kg)Estimated LOQ (µg/kg)
Poultry Muscle2.78.3
Porcine Muscle0.72.4

Experimental Workflow

experimental_workflow cluster_spe sample_prep Sample Preparation extraction Extraction with Acetonitrile sample_prep->extraction centrifugation Centrifugation extraction->centrifugation spe_cleanup Solid-Phase Extraction (SPE) Cleanup centrifugation->spe_cleanup conditioning 1. Cartridge Conditioning (Dichloromethane) loading 2. Sample Loading washing 3. Washing (Dichloromethane:Acetone) elution 4. Elution (Dichloromethane:Acetone) conditioning->loading loading->washing washing->elution evaporation Evaporation & Reconstitution elution->evaporation hplc_analysis HPLC Analysis evaporation->hplc_analysis

Caption: Experimental workflow for the solid-phase extraction of this compound from feed.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from animal feed matrices. The use of a silica-based SPE cartridge offers an effective cleanup step, leading to reliable and reproducible quantification by HPLC. The presented method, along with the performance data, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of veterinary drugs in complex matrices.

References

Application Notes and Protocols for Evaluating Avilamycin Efficacy in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the efficacy of avilamycin in broiler chickens. The protocols detailed below are intended to serve as a foundation for developing robust studies to assess the impact of this compound on broiler performance and gut health, particularly in the context of controlling necrotic enteritis.

Introduction

This compound is an orthosomycin antibiotic used as a feed additive in the poultry industry to promote growth and improve feed efficiency.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which is particularly effective against Gram-positive bacteria such as Clostridium perfringens, the causative agent of necrotic enteritis.[1][2][3][4] By modulating the gut microbiota, this compound helps to create a healthier intestinal environment, leading to improved nutrient absorption and overall performance in broilers.[1] These protocols outline the experimental design for both general performance evaluation and specific disease challenge models.

Key Performance Indicators

The efficacy of this compound is typically assessed by measuring several key performance indicators:

  • Weight Gain: Average daily gain (ADG) and final body weight are crucial metrics for growth promotion.[5][6][7]

  • Feed Conversion Ratio (FCR): This measures the efficiency with which broilers convert feed into biomass.[5][6][7]

  • Mortality Rate: Particularly relevant in disease challenge studies.[5][7]

  • Intestinal Lesion Scores: Used to quantify the severity of gut pathology in necrotic enteritis challenge studies.[5][7][8]

  • Microbiota Analysis: Assessing changes in the composition and diversity of the gut microbiome.[1][9][10]

Experimental Protocols

Protocol 1: Broiler Performance Trial

Objective: To evaluate the effect of this compound on the growth performance of broiler chickens under standard rearing conditions.

Materials:

  • Day-old broiler chicks

  • Floor pens with appropriate bedding

  • Feeders and waterers

  • Basal diet (formulated to meet nutritional requirements)

  • This compound premix

  • Calibrated scale for weighing birds and feed

Procedure:

  • Animal Husbandry:

    • Randomly allocate day-old broiler chicks to different dietary treatment groups, with multiple replicate pens per treatment.[1]

    • House the birds in floor pens with fresh bedding material.[1]

    • Provide feed and water ad libitum.[1]

    • Maintain and monitor environmental conditions such as temperature and lighting according to standard broiler management guidelines.[1]

  • Dietary Treatments:

    • Control Group: Receives the basal diet with no this compound supplementation.[1]

    • Treatment Group(s): Receive the basal diet supplemented with this compound at specified concentrations (e.g., 10 ppm, 15 ppm, 30 ppm).[5][6]

    • Thoroughly mix the this compound premix into the feed to ensure uniform distribution. For example, to achieve a 100 ppm concentration, mix 100 grams of this compound 10% premix per 1000 kg of feed.[11]

  • Data Collection:

    • Record body weight and feed intake for each pen at regular intervals (e.g., weekly) to calculate body weight gain, feed intake, and FCR.[1]

    • Monitor and record mortality daily.[1]

    • The trial duration is typically around 35-45 days.[5][6]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of any differences between the treatment groups.

Protocol 2: Necrotic Enteritis (NE) Challenge Model

Objective: To assess the efficacy of this compound in preventing mortality and reducing intestinal lesions associated with Clostridium perfringens-induced necrotic enteritis.

Materials:

  • Day-old broiler chicks

  • Floor pens with appropriate bedding

  • Feeders and waterers

  • Basal diet

  • This compound premix

  • Eimeria species (e.g., Eimeria maxima) for predisposing birds to NE

  • Virulent, NetB toxin-producing strain of Clostridium perfringens

  • Oral gavage tubes

Procedure:

  • Experimental Design:

    • A randomized complete block design is often used.[5]

    • Treatment groups typically include:

      • Group 1: Non-medicated, Non-challenged

      • Group 2: Non-medicated, Challenged

      • Group 3: this compound-medicated, Challenged (e.g., 15 ppm)[5]

      • Group 4: this compound-medicated, Challenged (e.g., 30 ppm)[5]

  • Animal Husbandry and Diet:

    • Follow the same procedures as in the Broiler Performance Trial.

    • Administer this compound in the feed starting from day 7 to day 30.[5][12]

  • Challenge Procedure:

    • On day 14, induce coccidiosis by oral gavage with Eimeria maxima oocysts (e.g., 5 x 10^3 oocysts per bird) to predispose the birds to NE.[8]

    • On days 19, 20, and 21, challenge the birds with an oral gavage of a broth culture of a NetB positive Clostridium perfringens strain (e.g., 1 x 10^8 CFU/bird).[8]

  • Data Collection:

    • Monitor and record NE-related mortality daily from the day of challenge.[5]

    • On a specified day post-challenge (e.g., day 21 or day 23), euthanize a subset of birds from each pen to score intestinal lesions.[5][8] Lesions are typically scored on a scale of 0 to 3 or 4, where 0 is normal and higher scores indicate increasing severity of necrosis.

    • Collect performance data (body weight, feed intake, FCR) as described in the performance trial protocol.[5]

    • Ileal digesta can be collected for Clostridium perfringens enumeration.[5]

  • Statistical Analysis:

    • Analyze lesion scores, mortality rates, and performance data using appropriate statistical tests to compare the different treatment groups.

Data Presentation

The following tables summarize quantitative data from representative studies on the efficacy of this compound.

Table 1: Effect of this compound on Broiler Performance in a Necrotic Enteritis Challenge Study [3]

Treatment GroupDose (ppm)Final Body Weight (Day 35) (g)Average Daily Gain ( g/day )Feed Conversion Ratio (Day 0-35)NE-Related Mortality Rate (%)
Non-medicated, Non-challenged0225064.31.650.0
Non-medicated, Challenged0205058.61.8015.0
This compound, Challenged15223063.71.627.53
This compound, Challenged30224064.01.613.02

Table 2: Comparative Performance of this compound and Other Antibiotic Growth Promoters in Broilers [3]

Treatment GroupDose ( g/ton )Weight Gain (g)Feed Conversion Ratio
Control020501.85
This compound1021501.75
Zinc Bacitracin5520801.82
Enramycin1020901.81
Virginiamycin16.521301.78

Visualizations

ExperimentalWorkflow cluster_challenge Necrotic Enteritis Challenge Phase cluster_endpoint Endpoint Analysis start Day 1: Chick Placement & Random Allocation housing Housing in Floor Pens (Feed & Water ad libitum) start->housing diets Initiation of Dietary Treatments - Control (Basal Diet) - this compound Supplemented housing->diets eimeria Day 14: Eimeria Challenge (Oral Gavage) diets->eimeria data_collection Ongoing Data Collection: - Body Weight - Feed Intake - Mortality diets->data_collection clostridium Days 19-21: C. perfringens Challenge (Oral Gavage) eimeria->clostridium lesion_scoring Day 23: Intestinal Lesion Scoring clostridium->lesion_scoring data_collection->lesion_scoring performance_analysis Day 35: Final Performance (BW, FCR) data_collection->performance_analysis microbiota_analysis Microbiota & Other Analyses lesion_scoring->microbiota_analysis final_report Data Analysis & Reporting lesion_scoring->final_report performance_analysis->final_report microbiota_analysis->final_report

Caption: Experimental workflow for an this compound efficacy study in broilers.

AvilamycinMechanism cluster_gut Gut Lumen cluster_effects Downstream Effects This compound This compound in Feed gram_positive Gram-Positive Bacteria (e.g., C. perfringens) This compound->gram_positive inhibition Inhibition This compound->inhibition ribosome 50S Ribosomal Subunit gram_positive->ribosome protein_synthesis Bacterial Protein Synthesis ribosome->protein_synthesis reduced_pathogens Reduced Pathogen Load & Toxin Production protein_synthesis->reduced_pathogens leads to inhibition->protein_synthesis improved_gut Improved Gut Health & Integrity reduced_pathogens->improved_gut nutrient_absorption Enhanced Nutrient Absorption improved_gut->nutrient_absorption performance Improved Broiler Performance (Weight Gain, FCR) nutrient_absorption->performance

Caption: Mechanism of action of this compound in the broiler gut.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Clostridium perfringens to Avilamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridium perfringens is a Gram-positive, anaerobic bacterium responsible for significant diseases in both humans and animals, including necrotic enteritis in poultry and gas gangrene in humans.[1][2] Avilamycin, an orthosomycin antibiotic, has demonstrated potent activity against this pathogen and is utilized in veterinary medicine to control enteric infections.[1][3][4] These application notes provide detailed protocols for determining the in vitro susceptibility of C. perfringens to this compound, crucial for surveillance, clinical breakpoint determination, and drug development. The primary methods covered are Agar (B569324) Dilution and Broth Microdilution, in line with established standards for anaerobic bacteria.[5][6][7][8]

Mechanism of Action

This compound belongs to the orthosomycin family of antibiotics.[1][4] Its proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Notably, this compound has shown no cross-resistance with other classes of antimicrobial agents, making it a valuable tool in managing infections caused by multidrug-resistant Gram-positive bacteria.[1][3]

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against Clostridium perfringens isolates from various studies. These values are essential for monitoring susceptibility trends and for establishing interpretive criteria.

Table 1: MIC of this compound against C. perfringens from Swine Isolates

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
1200.015 - 2560.06128[1]
95 (from poultry, pigs, and calves)Not specifiedNot specified0.5[9][10]

Table 2: MIC of this compound against C. perfringens from Poultry Isolates

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
322 (from chickens and pigs)Not specified0.06 - ≤40.25 - 8[11]
55Not specifiedNot specifiedNot specified[12][13]
Not specified< or = 1Not specifiedNot specified[14]

Experimental Protocols

Accurate determination of this compound's activity against C. perfringens requires strict adherence to anaerobic testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of anaerobic bacteria, which should be consulted for comprehensive details.[7][8][15]

Protocol 1: Agar Dilution Method

The agar dilution method is considered the reference or "gold standard" method for determining the MIC of antimicrobial agents against anaerobic bacteria.[5][6][16]

Materials:

  • This compound analytical standard

  • Brucella agar supplemented with 5% sheep blood, hemin, and vitamin K1

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets)

  • Clostridium perfringens isolates and quality control strains (e.g., Bacteroides fragilis ATCC 25285)

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Steers replicator or multipoint inoculator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.

  • Preparation of Agar Plates:

    • Melt the supplemented Brucella agar and cool to 48-50°C.

    • Prepare a series of twofold dilutions of this compound in sterile tubes.

    • Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Subculture C. perfringens isolates onto blood agar plates and incubate anaerobically for 24-48 hours.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Inoculation:

    • Using a Steers replicator or multipoint inoculator, deliver approximately 1-2 µL of each bacterial suspension to the surface of the agar plates, starting with the control plate and proceeding to plates with increasing this compound concentrations.[17]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

AgarDilutionWorkflow cluster_prep Preparation cluster_plates Plate Preparation cluster_inoculum Inoculum Preparation cluster_procedure Inoculation & Incubation cluster_result Result A Prepare this compound Stock Solution C Create Serial Dilutions of this compound A->C B Prepare Supplemented Brucella Agar D Add Dilutions to Molten Agar B->D C->D E Pour Plates D->E H Inoculate Plates with Steers Replicator E->H F Culture C. perfringens G Prepare 0.5 McFarland Suspension F->G G->H I Incubate Anaerobically (48h, 37°C) H->I J Read MIC I->J

Agar Dilution Method Workflow for C. perfringens
Protocol 2: Broth Microdilution Method

The broth microdilution method is a more convenient alternative for routine testing and can be adapted for higher throughput.[6][18][19][20]

Materials:

  • This compound analytical standard

  • Supplemented Brucella broth for anaerobes

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system

  • Clostridium perfringens isolates and quality control strains

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

Procedure:

  • Preparation of this compound Plates:

    • Prepare twofold serial dilutions of this compound in supplemented Brucella broth in a 96-well microtiter plate. Each well should contain 50 µL of the diluted antimicrobial.

    • Alternatively, commercially prepared frozen or dried panels may be used.[21]

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar dilution method.

    • Dilute this suspension in supplemented Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Seal the plates or place them in an anaerobic environment.

    • Incubate at 35-37°C for 48 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (no turbidity) compared to the growth control well.

BrothMicrodilutionWorkflow A Prepare this compound Dilutions in 96-Well Plate D Inoculate 96-Well Plate A->D B Prepare 0.5 McFarland C. perfringens Suspension C Dilute Suspension for Final Inoculum B->C C->D E Incubate Anaerobically (48h, 37°C) D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Broth Microdilution Method Workflow

Quality Control

The inclusion of a reference quality control strain, such as Bacteroides fragilis ATCC 25285, is mandatory for each test run to ensure the accuracy and reproducibility of the results. The resulting MIC for the QC strain should fall within the acceptable ranges defined by CLSI.

Conclusion

The in vitro susceptibility of Clostridium perfringens to this compound can be reliably determined using standardized agar dilution or broth microdilution methods. The data indicates that this compound generally exhibits good activity against C. perfringens, although high MIC values have been observed in some isolates, highlighting the importance of ongoing surveillance.[1] Adherence to established protocols and rigorous quality control are paramount for generating accurate and comparable data, which is essential for guiding therapeutic strategies and monitoring the emergence of resistance.

References

Application Notes & Protocols: Methodology for Studying Avilamycin's Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Avilamycin is an orthosomycin antibiotic used in veterinary medicine, primarily against Gram-positive bacteria, to control enteric infections and promote growth in livestock such as poultry and swine.[1][2][3] Its mechanism of action involves inhibiting bacterial protein synthesis.[4] Understanding the impact of this compound on the complex gut microbial ecosystem is crucial for optimizing its use, evaluating its effects on animal health, and developing potential alternatives.[4][5] These application notes provide a comprehensive framework of experimental protocols and data analysis pipelines to investigate the effects of this compound on the gut microbiota.

Overall Experimental Workflow

A typical study involves an in vivo trial followed by multi-omics analysis of collected samples. The workflow ensures a systematic approach from animal treatment to data interpretation.

experimental_workflow cluster_phase1 Phase 1: In Vivo Study cluster_phase2 Phase 2: Molecular & Chemical Analysis cluster_phase3 Phase 3: Data Analysis & Interpretation AnimalAcclimation Animal Acclimation DietaryGroups Dietary Group Assignment (Control vs. This compound) AnimalAcclimation->DietaryGroups TreatmentPeriod Treatment Period (e.g., 21-42 days) DietaryGroups->TreatmentPeriod SampleCollection Sample Collection (Feces, Ileal/Cecal Digesta) TreatmentPeriod->SampleCollection DNA_Extraction Microbial DNA Extraction SampleCollection->DNA_Extraction Metabolite_Extraction Metabolite Extraction (for SCFA Analysis) SampleCollection->Metabolite_Extraction Sequencing 16S rRNA Gene Amplicon Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatics Pipeline (QIIME2, DADA2) Sequencing->Bioinformatics GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Metabolite_Extraction->GC_MS Metabolomics_Analysis Metabolomics Data Processing GC_MS->Metabolomics_Analysis Stats Statistical Analysis (Alpha/Beta Diversity, LEfSe) Bioinformatics->Stats Integration Integrative Analysis (Microbiota-Metabolite Correlation) Stats->Integration Metabolomics_Analysis->Integration

Caption: High-level workflow for studying this compound's impact on gut microbiota.

Experimental Protocols

Protocol: In Vivo Animal Study

This protocol outlines a typical study in broiler chickens, a common subject for this compound research.[4][5]

  • Animal Model: 1-day-old broiler chicks (e.g., Cobb or Ross breeds).

  • Acclimation: House animals in a controlled environment for a 7-day acclimation period with access to a standard starter diet and water ad libitum.

  • Dietary Groups: Randomly assign birds to one of two dietary treatment groups (n=12-15 per group):

    • Control Group: Basal diet without any antibiotic supplementation.

    • This compound Group: Basal diet supplemented with this compound (e.g., 15 ppm).[6]

  • Treatment Duration: Provide the respective diets for a predetermined period, typically 21 to 42 days.

  • Sample Collection: At the end of the treatment period, euthanize a subset of birds from each group. Aseptically collect digesta from the ileum and cecum.[4][5] For longitudinal studies, fresh fecal samples can be collected at various time points throughout the trial.[7]

  • Storage: Immediately flash-freeze collected digesta/fecal samples in liquid nitrogen and store at -80°C until further processing.[8]

Protocol: Microbial DNA Extraction
  • Sample Preparation: Homogenize 200-250 mg of frozen digesta or fecal sample.

  • Extraction Kit: Use a commercially available DNA extraction kit optimized for stool samples (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer’s instructions.[8] These kits typically include a bead-beating step to ensure efficient lysis of Gram-positive bacteria.

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). Check for A260/A280 ratios between 1.8 and 2.0 and A260/A230 ratios > 2.0.

  • Storage: Store the purified DNA at -20°C.

Protocol: 16S rRNA Gene Amplicon Sequencing
  • PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (commonly V3-V4) using universal primers.[9]

    • Forward Primer (e.g., 341F): 5'-CCTACGGGNGGCWGCAG-3'

    • Reverse Primer (e.g., 805R): 5'-GACTACHVGGGTATCTAATCC-3'

    • Incorporate Illumina adapter sequences into the primer constructs for sequencing.

  • PCR Reaction: Perform PCR in triplicate for each sample to minimize amplification bias. A typical reaction mixture includes: 2x KAPA HiFi HotStart ReadyMix, 10 µM of each primer, and ~25 ng of template DNA.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 3 min

    • 25-30 Cycles:

      • 95°C for 30 sec

      • 55°C for 30 sec

      • 72°C for 30 sec

    • Final Extension: 72°C for 5 min

  • Purification & Pooling: Pool triplicate PCR products for each sample. Purify the amplicons using magnetic beads (e.g., AMPure XP).

  • Library Preparation & Sequencing: Quantify the purified libraries, pool them in equimolar concentrations, and sequence on an Illumina MiSeq or NovaSeq platform using a 2x300 bp paired-end kit.[9][10]

Protocol: Short-Chain Fatty Acid (SCFA) Analysis
  • Sample Preparation: Homogenize ~500 mg of cecal content in a suitable extraction buffer (e.g., saturated NaCl with sulfuric acid).

  • Extraction: Add diethyl ether to the homogenate, vortex vigorously, and centrifuge to separate the phases. Transfer the ether layer (containing SCFAs) to a new tube.

  • Derivatization: Add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) and an internal standard (e.g., 2-ethylbutyric acid) to the extract. Incubate to allow for derivatization.

  • GC-MS Analysis: Analyze the derivatized samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Quantification: Identify and quantify individual SCFAs (acetate, propionate, butyrate) by comparing their retention times and mass spectra to known standards.[11] Normalize concentrations to the initial sample weight.

Data Presentation and Analysis

Quantitative data should be presented clearly to allow for straightforward comparison between control and treatment groups.

Bioinformatics and Statistical Analysis Pipeline

The analysis of 16S rRNA sequencing data involves a standardized bioinformatics pipeline to process raw reads and perform statistical comparisons.

bioinformatics_pipeline RawReads Raw Paired-End Reads (.fastq) QC Quality Control & Filtering (DADA2/QIIME2) RawReads->QC ASV Generate Amplicon Sequence Variant (ASV) Table QC->ASV Taxonomy Taxonomic Assignment (e.g., SILVA, Greengenes) ASV->Taxonomy AlphaDiv Alpha Diversity Analysis (Shannon, Chao1) Taxonomy->AlphaDiv BetaDiv Beta Diversity Analysis (Bray-Curtis, PCoA) Taxonomy->BetaDiv DiffAbund Differential Abundance (LEfSe, ANCOM) Taxonomy->DiffAbund Functional Functional Prediction (PICRUSt2) Taxonomy->Functional Report Results & Visualization AlphaDiv->Report BetaDiv->Report DiffAbund->Report Functional->Report

Caption: Bioinformatics pipeline for 16S rRNA gene sequencing data analysis.[12][13]

Sample Data Tables

The following tables summarize hypothetical data based on findings from published studies on this compound.[4][5]

Table 1: Alpha Diversity Indices in Cecal Microbiota

Treatment Group Shannon Diversity Index (Mean ± SD) Chao1 Richness Index (Mean ± SD) P-value (vs. Control)
Control 4.5 ± 0.4 1350 ± 150 -
This compound 3.9 ± 0.5 1100 ± 180 < 0.05

This compound treatment in the cecum has been shown to decrease bacterial diversity in some studies.[4][5]

Table 2: Relative Abundance (%) of Key Bacterial Phyla in Ileal Microbiota

Treatment Group Firmicutes (Mean ± SD) Proteobacteria (Mean ± SD) Bacteroidetes (Mean ± SD)
Control 85.2 ± 5.1 4.5 ± 1.5 1.1 ± 0.5
This compound 90.5 ± 4.3* 2.1 ± 1.0 0.8 ± 0.4

*Indicates a statistically significant difference (P < 0.05) from the control group.

Table 3: Differentially Abundant Taxa in Ileal Microbiota (LEfSe Analysis)

Taxon Enriched in Log10 LDA Score P-value
Lactobacillus reuteri This compound 3.8 0.016
Clostridium (Genus) This compound 3.5 0.007
Lactobacillus crispatus Control -3.9 0.016

Data reflects findings where this compound enriched certain Lactobacillus and Clostridium species in the ileum.[4][5]

Table 4: Cecal Short-Chain Fatty Acid Concentrations (µmol/g)

Treatment Group Acetate (Mean ± SD) Propionate (Mean ± SD) Butyrate (Mean ± SD)
Control 65.2 ± 8.1 20.5 ± 3.5 15.1 ± 2.9
This compound 58.7 ± 7.5* 18.1 ± 3.0 11.8 ± 2.5*

*Indicates a statistically significant difference (P < 0.05) from the control group.

Proposed Mechanism of Action

This compound's impact extends beyond simple bacterial inhibition. By altering the microbial community structure, it influences the metabolic output of the microbiota, which in turn can affect host physiology.

signaling_pathway This compound This compound Administration Inhibition Inhibition of Gram-Positive Bacteria (e.g., certain Lactobacillus, Clostridium spp.) This compound->Inhibition Pathogen Reduced Pathogen Load (e.g., C. perfringens) This compound->Pathogen Alteration Alteration of Microbiota Composition & Diversity Inhibition->Alteration Metabolites Reduced Production of Key Metabolites (e.g., Butyrate) Alteration->Metabolites Functional Shift Nutrient Altered Nutrient Competition Alteration->Nutrient Host Impact on Host Physiology Metabolites->Host Decreased Energy for Colonocytes Nutrient->Host Increased Nutrient Availability for Host Pathogen->Alteration

Caption: Proposed mechanism of this compound's impact on the gut-host axis.

By following these detailed protocols and data analysis frameworks, researchers can robustly characterize the multifaceted effects of this compound on the gut microbiota and its subsequent implications for animal health and productivity.

References

Determining Avilamycin Dosage for Preventing Necrotic Enteritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of avilamycin for the prevention of necrotic enteritis (NE) in broiler chickens. This document includes a summary of efficacy data, detailed experimental protocols for evaluating this compound, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Necrotic Enteritis

Necrotic enteritis, caused by the bacterium Clostridium perfringens, is a significant disease in poultry, leading to intestinal damage, reduced growth performance, and increased mortality. This compound, an orthosomycin antibiotic, is an effective feed additive for the prevention of NE. It functions by inhibiting bacterial protein synthesis, thereby controlling the proliferation of C. perfringens in the gut.

Recommended Dosage and Administration

This compound is typically administered to broiler chickens via medicated feed. The recommended dosage for the prevention of mortality caused by necrotic enteritis associated with Clostridium perfringens is 15 to 45 parts per million (ppm) or mg/kg of complete feed.[1][2] The medicated feed should be provided as the sole ration for 21 consecutive days during the period of risk for NE. It is crucial to begin treatment before the onset of clinical signs of the disease.[2] In Canada, the approved dosage is 15 to 30 mg/kg of this compound in the complete feed, administered continuously for 21 days.[3]

Efficacy Data of this compound

Numerous studies have demonstrated the efficacy of this compound in preventing necrotic enteritis and improving broiler performance. The following tables summarize key quantitative data from a representative study.

Table 1: Effect of this compound on Broiler Performance in a C. perfringens Challenge Model
Treatment GroupAverage Body Weight (Day 35, kg)Average Daily Gain (Day 0-35, g/bird/day )Feed Conversion Ratio (Day 0-35)
Non-medicated, Non-challenged2.1561.41.65
Non-medicated, Challenged1.8954.01.78
15 ppm this compound, Challenged2.1862.31.62
30 ppm this compound, Challenged2.2163.11.61

Data adapted from a 35-day floor pen study with broiler cockerels challenged with C. perfringens.[4][5][6]

Table 2: Effect of this compound on Necrotic Enteritis Mortality and Lesion Scores
Treatment GroupNE-related Mortality Rate (%)Average Intestinal Lesion Score (Day 17)
Non-medicated, Non-challenged0.00.1
Non-medicated, Challenged15.21.8
15 ppm this compound, Challenged7.51.1
30 ppm this compound, Challenged3.00.8

Lesion scores are based on a scale of 0 (no lesions) to 3 or higher (severe lesions).[4][5][6]

Experimental Protocols

This section outlines the key experimental protocols for evaluating the efficacy of this compound in a necrotic enteritis challenge model.

Necrotic Enteritis Challenge Model

A robust challenge model is essential for accurately assessing the efficacy of this compound.

Objective: To induce subclinical or clinical necrotic enteritis in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Appropriate housing with temperature and humidity control

  • Basal diet (formulated to meet the nutritional requirements of broilers)

  • Virulent, NetB toxin-positive strain of Clostridium perfringens (e.g., CP56, CP4, EHE-NE18)

  • Eimeria species oocysts (optional, as a predisposing factor)

  • Cooked Meat Medium or other suitable anaerobic broth

  • Anaerobic incubation system

Procedure:

  • Bird Acclimation: House day-old chicks and provide them with the basal diet and water ad libitum for a period of acclimation (e.g., up to day 14).

  • Predisposing Factors (Optional):

    • Coccidial Challenge: On day 14, orally inoculate birds with a standardized dose of Eimeria oocysts to induce intestinal damage.

    • High-Protein Diet: From day 14 onwards, switch to a high-protein diet (e.g., with a high concentration of fishmeal) to promote C. perfringens proliferation.

  • C. perfringens Inoculum Preparation:

    • Culture the selected C. perfringens strain anaerobically in Cooked Meat Medium at 37°C for 18-24 hours.

    • Determine the concentration of viable bacteria (CFU/mL) by serial dilution and plating on appropriate agar (B569324) (e.g., Tryptose-Sulfite-Cycloserine Agar).

    • Adjust the culture to the desired concentration (e.g., 10⁸ CFU/mL).

  • C. perfringens Challenge:

    • From day 19 to day 21, orally gavage each bird in the challenged groups with a defined volume of the C. perfringens inoculum (e.g., 1 mL, delivering 10⁸ CFU/bird) daily.

    • The non-challenged control group should receive a sham inoculation with sterile broth.

  • This compound Administration:

    • Prepare medicated feed with the desired concentrations of this compound (e.g., 15 ppm and 30 ppm).

    • Provide the respective medicated or non-medicated feed to the different treatment groups from a specified day before the challenge (e.g., day 14) until the end of the experiment.

Necrotic Enteritis Lesion Scoring

Objective: To quantify the severity of intestinal lesions caused by necrotic enteritis.

Procedure:

  • At a predetermined time point post-challenge (e.g., day 22), euthanize a subset of birds from each group.

  • Examine the small intestine (duodenum, jejunum, and ileum) for gross lesions.

  • Score the lesions based on a standardized scale. An example of a 0-6 scoring system is provided below:

    • 0: No gross lesions.

    • 1: Thin, friable intestinal wall.

    • 2: Focal necrosis or ulceration (1 to 5 foci).

    • 3: Focal necrosis or ulceration (6 to 15 foci).

    • 4: Focal necrosis or ulceration (16 or more foci).

    • 5: Patches of necrosis 2 to 3 cm long.

    • 6: Diffuse necrosis typical of field cases.

Quantification of Clostridium perfringens in Intestinal Contents

Objective: To determine the effect of this compound on the population of C. perfringens in the broiler gut.

Procedure:

  • Collect intestinal contents (e.g., from the ileum) from euthanized birds.

  • Culture-Based Method:

    • Homogenize a known weight of the intestinal contents in a suitable diluent.

    • Perform serial dilutions and plate onto selective agar for C. perfringens (e.g., Tryptose-Sulfite-Cycloserine Agar).

    • Incubate anaerobically at 37°C for 24-48 hours.

    • Count the characteristic black colonies and express the results as CFU per gram of intestinal contents.

  • Molecular Method (qPCR):

    • Extract total DNA from a known weight of intestinal contents.

    • Perform quantitative PCR using primers and probes specific for a target gene in C. perfringens (e.g., 16S rRNA gene).

    • Use a standard curve of known C. perfringens DNA concentrations to quantify the bacterial load.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Avilamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis P_site P-site P_site->Protein_Synthesis E_site E-site E_site->Protein_Synthesis 23S_rRNA 23S rRNA (Helices 89 & 91) L16_protein Ribosomal Protein L16 This compound This compound This compound->23S_rRNA Binds to This compound->L16_protein Interacts with Inhibition Inhibition This compound->Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to IF2 Initiation Factor 2 (IF2) IF2->A_site Binds to Inhibition->A_site Blocks tRNA & IF2 binding Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Necrotic Enteritis Challenge Study

NE_Challenge_Workflow Start Day 0: Day-old chicks arrive Acclimation Day 0-13: Acclimation with basal diet Start->Acclimation Treatment_Groups Day 14: Divide into treatment groups (Control, this compound 15ppm, this compound 30ppm) Acclimation->Treatment_Groups Medicated_Feed Start medicated feed Treatment_Groups->Medicated_Feed Predisposition Induce predisposing factors (e.g., Coccidial challenge or high-protein diet) Treatment_Groups->Predisposition Challenge Day 19-21: Oral challenge with Clostridium perfringens Predisposition->Challenge Monitoring Day 14-35: Monitor mortality, clinical signs, and performance Challenge->Monitoring Data_Collection Day 22: Euthanize subset for lesion scoring and bacterial counts Monitoring->Data_Collection Final_Data Day 35: Final body weight and feed conversion ratio Monitoring->Final_Data Analysis Data Analysis and Statistical Evaluation Data_Collection->Analysis Final_Data->Analysis NE_Factors cluster_factors Examples of Predisposing Factors NE Necrotic Enteritis (Clinical & Subclinical) C_perfringens Clostridium perfringens (NetB toxin) C_perfringens->NE Causes Predisposing_Factors Predisposing Factors Predisposing_Factors->C_perfringens Promotes proliferation This compound This compound This compound->NE Prevents This compound->C_perfringens Inhibits Coccidiosis Coccidiosis (Eimeria spp.) Coccidiosis->Predisposing_Factors Diet High Protein Diet (e.g., fishmeal) Diet->Predisposing_Factors Immunosuppression Immunosuppression Immunosuppression->Predisposing_Factors

References

Application Notes and Protocols for the Analytical Separation of Avilamycin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin, an orthosomycin antibiotic produced by Streptomyces viridochromogenes, is a complex mixture of related factors, with this compound A and B being the primary biologically active components.[1][2] Accurate separation and quantification of these factors are crucial for quality control, pharmacokinetic studies, and regulatory compliance in the veterinary and food safety industries. This document provides detailed application notes and protocols for the analytical separation of this compound A and B, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust method.

Analytical Methodologies

Reverse-phase HPLC is the predominant technique for the effective separation of this compound A and B. This method, combined with a straightforward sample preparation involving solid-phase extraction (SPE), allows for the specific and sensitive quantification of these factors in various matrices, including animal feed and biological samples.[3][4][5]

Chromatographic System and Conditions

Successful separation is consistently achieved using a C18 stationary phase with a mobile phase consisting of an organic solvent (typically acetonitrile) and an aqueous buffer (commonly ammonium (B1175870) acetate).[4][6] The UV detection wavelength is optimally set at 295 nm for monitoring the elution of this compound A and B.[4][7]

Data Presentation

The following tables summarize the quantitative data from various validated methods for the separation and quantification of this compound A and B.

Table 1: HPLC Method Parameters for this compound A and B Separation

ParameterConditionReference
Stationary Phase Kromosil 5 µm C18[4]
Mobile Phase 48% Acetonitrile (B52724) and 52% 0.01N Ammonium Acetate (B1210297)[4]
Flow Rate 1.0 mL/min[4]
Detection UV Absorbance at 295 nm[4]
Injection Volume 50 µL[4]

Table 2: Performance Characteristics of the HPLC Method

ParameterThis compound AThis compound BReference
Recovery from Pig Faeces >98%>98%[4]
Intra-assay Precision (CV) <9.0%<9.0%[4]
Lowest Limit of Quantification (LLOQ) in Pig Faeces 0.9 mg/kg0.2 mg/kg[4]
Accuracy at LLOQ (% error) <15%<15%[4]
Recovery from Poultry Feed 93.29% to 97.26%Not Specified[3]
Precision in Poultry Feed (RSD) 1.1% to 3.4%Not Specified[3]

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound A and B from complex matrices such as animal feed or feces.

Materials and Reagents
  • This compound A and B reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (ACS grade)

  • Water (HPLC grade)

  • Silica (B1680970) solid-phase extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • 0.45 µm microporous filters[8]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Extraction: Extract the sample (e.g., animal feed, feces) with acetonitrile.[3][4]

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing with an appropriate solvent.

  • Sample Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering matrix components.

  • Elution: Elute the this compound factors from the cartridge using a suitable solvent mixture.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the mobile phase (48% acetonitrile and 52% 0.01N ammonium acetate) at a flow rate of 1.0 mL/min.[4]

  • Standard Preparation: Prepare a series of calibration standards of this compound A and B in the mobile phase.

  • Injection: Inject 50 µL of the prepared standards and samples onto the HPLC system.[4]

  • Detection: Monitor the chromatogram at 295 nm.[4]

  • Quantification: Identify and quantify the peaks for this compound A and B by comparing their retention times and peak areas to those of the reference standards.

Visualizations

The following diagrams illustrate the experimental workflow for the analytical separation of this compound A and B.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample (Feed/Feces) extraction Extraction with Acetonitrile sample->extraction spe Solid-Phase Extraction (Silica) extraction->spe elution Elution spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection Inject Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (295 nm) separation->detection data_analysis Data Analysis detection->data_analysis logical_relationship cluster_method Analytical Method cluster_parameters Key Parameters cluster_outcome Outcome rp_hplc Reverse-Phase HPLC stationary_phase C18 Stationary Phase rp_hplc->stationary_phase mobile_phase Acetonitrile/Ammonium Acetate rp_hplc->mobile_phase separation Separation of this compound A & B rp_hplc->separation spe Solid-Phase Extraction spe->separation uv_detection UV Detection wavelength 295 nm uv_detection->wavelength quantification Accurate Quantification uv_detection->quantification separation->quantification

References

Application Notes and Protocols: Avilamycin in Nursery Pig Feed for Diarrhea Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of avilamycin in nursery pig feed for the control of post-weaning diarrhea, primarily caused by pathogenic Escherichia coli. The information is compiled from various studies to guide research and development in swine enteric health.

Introduction

This compound is an oligosaccharide antibiotic produced by Streptomyces viridochromogenes. It is used as a feed additive in swine production to reduce the incidence and severity of post-weaning diarrhea (PWD)[1][2]. PWD is a significant cause of morbidity, mortality, and economic loss in the nursery phase, often triggered by the stress of weaning and infection with pathogenic bacteria like E. coli[2]. This compound has demonstrated efficacy in controlling this condition and improving pig performance[1][2][3].

Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial protein synthesis. It is thought to bind to the 30S ribosomal subunit, thereby disrupting the translation process in susceptible bacteria. This antibiotic is particularly effective against Gram-positive bacteria. While E. coli is a Gram-negative bacterium, this compound's efficacy in controlling E. coli-associated diarrhea is attributed to its ability to modulate the overall gut microbiota and potentially reduce the adhesion of pathogenic bacteria to the intestinal wall[4][5].

The use of this compound can lead to changes in the ecological structure and metabolic activity of the microbial community in the gastrointestinal tract, rather than a simple reduction in total bacterial numbers[4][5].

cluster_this compound This compound in Feed cluster_GIT Gastrointestinal Tract cluster_Outcome Therapeutic Outcome A This compound Ingestion B Modulation of Gut Microbiota A->B Alters microbial ecology C Inhibition of Bacterial Protein Synthesis A->C Direct antibacterial effect D Reduced Pathogen Adhesion (e.g., E. coli) B->D Competitive exclusion F Improved Gut Health B->F C->D E Reduced Incidence and Severity of Diarrhea D->E G Enhanced Growth Performance E->G F->G

Figure 1: Proposed mechanism of action for this compound in diarrhea control.

Efficacy and Performance Data

Multiple studies have demonstrated the efficacy of this compound in improving the health and performance of nursery pigs. The following tables summarize key quantitative data from representative studies.

Table 1: Effect of this compound on Diarrhea and Mortality in Weaned Piglets

Treatment GroupAverage Daily Diarrhea Score (ADDS)Mortality (%)Reference
Control (0 ppm this compound)Varies by studyVaries by study[1]
40 ppm this compoundNo significant difference from controlNo significant difference from control[1]
80 ppm this compoundSignificantly reduced vs. controlSignificantly reduced vs. control[1]
50 ppm OlaquindoxNo significant difference from controlNo significant difference from control[1]
100 ppm Apramycin (B1230331)Significantly reduced vs. controlSignificantly reduced vs. control[1]

Note: In the cited study, 80 ppm this compound was comparable to 100 ppm apramycin in reducing ADDS, but apramycin was more effective in reducing mortality.

Table 2: Effect of this compound on Growth Performance in Nursery Pigs

Treatment GroupAverage Daily Gain (ADG) (kg)Feed Conversion Ratio (FCR)Reference
Control (0 ppm this compound)Varies by studyVaries by study[1][6]
40 ppm this compoundNo significant improvement vs. controlNo significant improvement vs. control[1]
80 ppm this compoundSignificantly improved vs. controlSignificantly improved vs. control[1]
73 g/ton this compound (21 days)Numerically improved vs. controlNo significant difference[6]
73 g/ton this compound (42 days)Greatest ADGLowest FCR[6]
50 g/ton MecadoxNumerically improved vs. controlNo significant difference[6]

Table 3: Comparative Efficacy of this compound and Carbadox on Diarrhea and Performance

ParameterControlThis compound (80.5 mg/kg for 21d)This compound (80.5 mg/kg for 42d)Carbadox (55.1 mg/kg for 21d)Reference
Diarrhea Severity (d 0-21)HighestLowered (P < 0.05)Lowered (P < 0.05)Intermediate[2][3]
Diarrhea Incidence (d 21-42)N/ANo significant differenceLowered (P < 0.05)No significant difference[2][3]
Diarrhea Severity (d 21-42)N/ANo significant differenceLowered (P < 0.05)No significant difference[2][3]
Overall Gain:Feed (G:F)IntermediateImproved (P < 0.05)Improved (P < 0.05)Lower than this compound[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Dose-Response Efficacy Trial

This protocol is designed to evaluate the efficacy of different concentrations of this compound in controlling post-weaning diarrhea and improving performance.

start Start: Weaned Piglets acclimation Acclimation Period (e.g., 7 days) start->acclimation randomization Randomization to Treatment Groups acclimation->randomization treatment Dietary Treatment Administration (e.g., 21-42 days) randomization->treatment data_collection Data Collection: - Daily Diarrhea Scores - Weekly Body Weight - Feed Intake treatment->data_collection analysis Statistical Analysis: - ANOVA - Performance Calculation (ADG, FCR) data_collection->analysis end End: Efficacy Determination analysis->end

Figure 2: Experimental workflow for a dose-response efficacy trial.

Objective: To determine the optimal dosage of this compound for the control of post-weaning diarrhea.

Animals: A sufficient number of newly weaned piglets (e.g., 400) from a single source to ensure statistical power[1].

Housing: Pigs are housed in pens with controlled environmental conditions and have ad libitum access to feed and water[2][3].

Experimental Design:

  • Acclimation: Allow a 5-7 day acclimation period post-weaning.

  • Randomization: Randomly allocate pigs to treatment groups, balancing for initial body weight and sex.

  • Treatment Groups:

    • Control: Basal diet with no medication.

    • This compound 40 ppm: Basal diet with 40 mg/kg this compound.

    • This compound 80 ppm: Basal diet with 80 mg/kg this compound.

    • Positive Control (optional): Basal diet with a known effective antibiotic (e.g., 100 ppm apramycin)[1].

  • Diet Administration: Provide the respective medicated feeds as the sole ration for a period of 21 to 42 days[1][2][3].

Data Collection:

  • Diarrhea Scoring: Daily visual assessment of fecal consistency for each pen or individual pig using a scoring system (e.g., 0 = normal, 1 = soft, 2 = watery diarrhea)[2][3].

  • Performance Metrics: Record individual pig weights at the beginning and end of the trial, and at weekly intervals. Measure feed consumption per pen to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR)[1][6].

  • Mortality: Record all mortalities and, if possible, perform necropsies to determine the cause of death.

Statistical Analysis: Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to compare treatment groups.

Gut Microbiota Analysis

This protocol outlines a method to assess the impact of this compound on the gut microbial community.

Objective: To characterize the changes in the composition and metabolic activity of the gut microbiota in response to this compound supplementation.

Animals and Diets:

  • Use early-weaned piglets (e.g., 18-22 days old)[4][5].

  • Treatment groups: Control (basal diet) and this compound (e.g., 0.04% or 400 ppm in the basal diet)[4][5].

  • Feed the diets for a specified period (e.g., 14-21 days).

Sample Collection:

  • At the end of the experimental period, euthanize a subset of pigs from each group.

  • Aseptically collect digesta samples from different sections of the gastrointestinal tract (e.g., jejunum, cecum, colon).

  • Immediately freeze samples at -80°C for subsequent analysis.

Microbiota Analysis:

  • DNA Extraction: Extract total bacterial DNA from the digesta samples.

  • 16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 or other variable regions of the 16S rRNA gene to determine the taxonomic composition of the microbiota.

  • Quantitative PCR (qPCR): Quantify the abundance of specific bacterial groups (e.g., Lactobacillus, Enterobacteriaceae)[4][5].

  • Metabolite Analysis: Analyze short-chain fatty acid (SCFA) concentrations and other relevant metabolites in the digesta.

Data Analysis:

  • Use bioinformatics pipelines (e.g., QIIME, mothur) to process sequencing data and analyze alpha and beta diversity.

  • Perform statistical comparisons of bacterial taxa and metabolite concentrations between treatment groups.

Regulatory and Safety Considerations

  • Dosage and Duration: this compound is typically approved for use in nursery pigs at a concentration of 80-80.5 mg/kg of feed for a period of 21 to 42 consecutive days[2][3].

  • Veterinary Feed Directive (VFD): In the United States, this compound is a VFD drug, meaning it can only be used under the supervision of a licensed veterinarian.

  • Withdrawal Period: There is no pre-slaughter withdrawal period required for swine when this compound is used according to label directions.

  • Safety: this compound is poorly absorbed from the gastrointestinal tract, and tissue residues are generally low. However, appropriate handling procedures should be followed to avoid inhalation and direct contact with the premix.

Conclusion

This compound is an effective tool for the control of post-weaning diarrhea in nursery pigs, leading to improved health and performance. Optimal efficacy is generally observed at a dosage of around 80 ppm. Its mechanism of action involves the modulation of the gut microbiota. Further research into its precise effects on the gut microbial ecosystem and host-microbe interactions will continue to refine its application in swine production.

References

Application Notes: Avilamycin as a Model for Studying Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes.[1] Primarily used in veterinary medicine as a feed additive to promote growth and control enteric diseases in poultry and swine, it is particularly effective against Gram-positive bacteria like Clostridium perfringens.[1][2][3] this compound has never been used therapeutically in humans, making it a valuable tool for studying the fundamental mechanisms of antibiotic resistance development and dissemination without the confounding variables of clinical use.[2] Its mode of action targets the bacterial ribosome, a common site for antibiotic activity and subsequent resistance mutations.[4][5]

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using this compound as a model compound for investigating antibiotic resistance. We will cover its mechanism of action, the pathways through which bacteria develop resistance, and detailed protocols for key experiments.

Mechanism of Action

This compound inhibits bacterial protein synthesis.[3] It binds to a unique site on the 50S ribosomal subunit, spanning helices 89 and 91 of the 23S rRNA and interacting with ribosomal protein L16.[4][6][7] This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.[4][6][7] By blocking this crucial step, this compound effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition.[6][8]

cluster_ribosome 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Enables P_Site P-Site E_Site E-Site This compound This compound This compound->50S_Subunit Binds to 23S rRNA & L16 Protein Inhibition Inhibition This compound->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters A-Site Inhibition->aa_tRNA Blocks A-Site Binding

Caption: this compound's mechanism of action on the bacterial ribosome.

Mechanisms of Resistance Development

Bacteria employ several strategies to counteract the effects of this compound. These mechanisms serve as excellent models for studying resistance to other ribosome-targeting antibiotics.

  • Target Site Modification: This is the most common form of resistance to this compound.

    • 23S rRNA Methylation: Specific methyltransferase enzymes, such as AviRa and AviRb in the producer organism and EmtA in Enterococcus faecium, add a methyl group to nucleotides within the this compound binding site (e.g., G2535 and U2479).[9][10][11] This modification prevents the antibiotic from binding effectively.

    • Point Mutations: Spontaneous mutations in the 23S rRNA gene (rRNA), specifically in helices 89 and 91, can alter the binding pocket and reduce this compound's affinity.[4][5][8]

    • Ribosomal Protein Alteration: Mutations in the gene for ribosomal protein L16 (rplP) can also confer resistance by changing the structure of the binding site.[4][7][10]

  • Drug Efflux: Some bacteria may utilize ATP-binding cassette (ABC) transporters to actively pump this compound out of the cell, preventing it from reaching its ribosomal target.[4]

Cross-resistance between this compound and the structurally similar antibiotic evernimicin (B180343) is common, as they share a binding site and are affected by the same resistance mechanisms.[4][10][12]

cluster_resistance Resistance Mechanisms cluster_mod_details Modification Details This compound This compound Target Ribosomal Target (50S Subunit) This compound->Target Binds Inhibition Protein Synthesis Inhibition Target->Inhibition Target_Mod Target Modification Target_Mod->Target Prevents Binding Efflux Drug Efflux (ABC Transporter) Efflux->this compound Removes Drug Methylation 23S rRNA Methylation (emtA, aviRa, aviRb) Methylation->Target_Mod Mutation_rRNA 23S rRNA Mutation (Helices 89 & 91) Mutation_rRNA->Target_Mod Mutation_L16 L16 Protein Mutation Mutation_L16->Target_Mod

Caption: Overview of primary this compound resistance mechanisms.

Quantitative Data Summary

The use of this compound in animal agriculture has provided a wealth of data on resistance development in bacterial populations, particularly in Enterococcus faecium and Clostridium perfringens.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesOriginMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comments
Enterococcus faeciumBroilers (this compound exposed)≥16 (High-level resistance)--High-level resistance is common in exposed populations.[10]
Enterococcus faeciumBroilers (this compound susceptible)<16--Serves as a baseline for resistance studies.[13]
Clostridium perfringensBroilers (Pre-avilamycin approval in Canada, 2003-2013)-22Baseline susceptibility before widespread use.[14]
Clostridium perfringensBroilers (Post-avilamycin approval in Canada, 2014-2021)-12Little change in susceptibility observed over 7 years.[14]
Clostridium perfringensSwine (Clinical isolates)0.015 - 2560.06128Wide distribution, indicating both susceptible and highly resistant populations.[15][16]

Table 2: Prevalence of this compound Resistance in Enterococcus faecium

Animal HostCountry/RegionYear(s)Prevalence of ResistanceKey Finding
BroilersDenmark199563.6%The occurrence of resistance increased with this compound consumption.[5][17]
BroilersDenmark199680.7%Peak resistance coincided with peak this compound use.[5][17]
BroilersDenmark199823.3%Resistance decreased following a reduction in this compound use.[5][17]
BroilersDenmark199772% (Exposed Farms) vs. 23% (Non-exposed Farms)A significant association between this compound use and the presence of resistance.[5][17]
PigsDenmark1995-1998Very limitedResistance was far less common in pigs compared to broilers.[5][17]

Experimental Protocols

The following protocols provide detailed methodologies for studying this compound resistance.

Start Start: Susceptible Bacterial Strain (e.g., E. faecium, B. subtilis) Exposure Step 1: Induce Resistance - Serial passage in sub-MIC this compound - Gradient agar (B569324) plate method Start->Exposure Selection Step 2: Select for Resistance - Plate culture on agar with supra-MIC this compound (e.g., 16 µg/mL) Exposure->Selection Isolation Step 3: Isolate & Purify - Pick individual resistant colonies - Streak for isolation to ensure clonality Selection->Isolation Characterization Step 4: Characterize Phenotype & Genotype Isolation->Characterization MIC Phenotypic Analysis: Determine new MIC value (Confirm resistance level) Characterization->MIC DNA_Extraction Genotypic Analysis: Extract Genomic DNA Characterization->DNA_Extraction PCR PCR Amplification: - 23S rRNA gene (helices 89, 91) - rplP gene (for L16 protein) - emtA gene (if applicable) DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis: - Identify point mutations - Confirm presence of resistance genes Sequencing->Analysis

Caption: Experimental workflow for inducing and characterizing this compound resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • Bacterial isolate(s) of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Incubator

Method (Broth Microdilution):

  • Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of this compound at the desired starting concentration (e.g., 128 µg/mL) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[1][18]

Protocol 2: In Vitro Selection of this compound-Resistant Mutants

This protocol uses selective pressure to isolate spontaneous resistant mutants from a susceptible population.[4]

Materials:

  • Susceptible bacterial strain (e.g., Halobacterium halobium, Enterococcus faecium)

  • Appropriate agar plates and broth

  • This compound stock solution

Method:

  • Prepare High-Density Culture: Grow a liquid culture of the susceptible strain to a high density (e.g., 10⁹ to 10¹⁰ CFU/mL) to increase the probability of spontaneous mutations.

  • Selective Plating: Spread a large volume (e.g., 100-200 µL) of the high-density culture onto agar plates containing a selective concentration of this compound. The concentration should be 4x to 8x the MIC of the parent strain.

  • Incubation: Incubate the plates for an extended period (e.g., 48-72 hours or longer, depending on the organism's growth rate) to allow resistant mutants to form colonies.[4]

  • Isolation and Confirmation:

    • Pick individual colonies that appear on the selective plates.

    • Streak each colony onto a new selective plate to purify the clone and confirm its resistance.

    • Perform an MIC test (Protocol 1) on the purified isolates to quantify the level of resistance.

Protocol 3: Molecular Identification of Resistance Mechanisms

This protocol identifies the genetic basis of resistance in the mutants selected in Protocol 2.

Materials:

  • Resistant and parent (susceptible) bacterial isolates

  • Genomic DNA extraction kit

  • PCR primers for target genes (23S rRNA, rplP, emtA)

  • Taq polymerase and PCR reagents

  • Gel electrophoresis equipment

  • Sanger sequencing service

Method:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the susceptible parent strain according to the kit manufacturer's instructions.

  • PCR Amplification:

    • Design or obtain primers that flank the regions of interest known to harbor resistance mutations (e.g., helices 89 and 91 of the 23S rRNA gene, the rplP gene).[4][7]

    • If screening for known resistance genes, use primers specific to those genes (e.g., emtA).[11]

    • Perform PCR under standard conditions to amplify the target DNA fragments.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to verify the amplification of a fragment of the correct size.

  • Sequencing and Analysis:

    • Purify the PCR products and send them for Sanger sequencing.

    • Align the sequence from the resistant mutant with the sequence from the susceptible parent strain.

    • Identify any single nucleotide polymorphisms (SNPs) that could account for the resistance phenotype.

Protocol 4: Analysis of Gut Microbiota Alterations

This compound's use as a growth promoter provides a model to study the impact of antibiotics on complex microbial communities and the selection of resistance.[19][20]

Materials:

  • Animal model (e.g., broiler chickens, pigs)

  • Control feed and this compound-supplemented feed (e.g., 10-40 ppm)[2][21]

  • Intestinal content samples (e.g., from jejunum, cecum) collected aseptically[22]

  • DNA extraction kit for fecal/gut samples

  • Primers for 16S rRNA gene amplification (e.g., V3-V4 region)

  • Next-generation sequencing (NGS) platform

Method:

  • Animal Trial:

    • Divide animals into a control group (no this compound) and a treatment group.[22]

    • Provide the respective diets for a defined period (e.g., 3-5 weeks).

    • At the end of the trial, euthanize a subset of animals and aseptically collect intestinal contents from specific sites (e.g., jejunum, cecum).[22]

  • Metagenomic DNA Extraction: Extract total DNA from the intestinal samples using a specialized kit designed to handle the inhibitors present in gut contents.

  • 16S rRNA Amplicon Sequencing:

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) from the extracted DNA.

    • Prepare sequencing libraries and sequence the amplicons on an NGS platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, merging, chimera removal).

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic classification against a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample community structure) to determine how this compound alters the gut microbiota.[19]

    • Identify specific bacterial taxa that are significantly enriched or depleted in the this compound-treated group.[19][20]

References

Application Notes and Protocols for Analyzing Gut Microbiome Changes with Avilamycin using 16S rRNA Gene Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 16S rRNA gene sequencing to analyze the impact of avilamycin on the gut microbiome. The information is curated for researchers and professionals involved in drug development and microbiome studies.

Introduction

This compound is an orthosomycin antibiotic primarily used as a growth promoter in livestock, particularly in poultry and swine. Its mechanism of action involves inhibiting bacterial protein synthesis. The administration of this compound can lead to significant alterations in the composition and function of the gut microbiota. Understanding these changes is crucial for optimizing its use, evaluating its effects on animal health, and exploring its potential applications in modulating the microbiome. 16S rRNA gene sequencing is a powerful, culture-independent method to profile and compare microbial communities, making it an ideal tool for this purpose.

Effects of this compound on Gut Microbiome Composition

This compound administration has been shown to induce distinct changes in the gut microbiota, with effects varying between different sections of the gastrointestinal tract, such as the ileum and cecum.

Summary of Quantitative Data

The following tables summarize the observed changes in the gut microbiome of broiler chickens following dietary supplementation with this compound.

Table 1: Changes in Ileal Microbiota Composition in Broiler Chickens Treated with this compound

TaxonChange in AbundanceP-valueReference
Lactobacillus reuteriEnriched0.016[1][2]
ClostridiumEnriched0.007[1][2]
Lactobacillus crispatusDecreased0.016[1][2]

Table 2: Changes in Cecal Microbiota Composition in Broiler Chickens Treated with this compound

TaxonChange in AbundanceP-valueReference
Various OTUs12 OTUs decreased0.005–0.047[1][2]
Various OTUs3 OTUs increased0.005–0.047[1][2]

Table 3: Alpha Diversity Metrics in Broiler Chickens Treated with this compound

Gut SectionAlpha Diversity ChangeObservationReference
IleumIncreasedHigher bacterial diversity in this compound-fed chickens compared to control.[1][2]
CecumDecreasedLower bacterial diversity in this compound-fed chickens compared to control.[1][2]

Experimental Workflow and Protocols

A typical workflow for analyzing gut microbiome changes using 16S rRNA gene sequencing involves sample collection, DNA extraction, library preparation, sequencing, and data analysis.

G cluster_0 Sample Collection & Preparation cluster_1 DNA Extraction & QC cluster_2 16S rRNA Gene Amplification & Library Prep cluster_3 Sequencing & Data Analysis Sample Gut Content/Fecal Sample Collection Storage Storage at -80°C Sample->Storage Extraction Genomic DNA Extraction Storage->Extraction Quantification DNA Quantification (e.g., NanoDrop) Extraction->Quantification Quality DNA Quality Check (e.g., Gel Electrophoresis) Quantification->Quality PCR PCR Amplification of 16S rRNA Gene (V3-V4 region) Quality->PCR Purification PCR Product Purification PCR->Purification Indexing Index PCR for Barcoding Purification->Indexing Pooling Library Pooling Indexing->Pooling Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) Pooling->Sequencing QC Raw Read Quality Control (e.g., DADA2/QIIME2) Sequencing->QC OTU OTU Picking / ASV Generation QC->OTU Taxonomy Taxonomic Assignment OTU->Taxonomy Analysis Diversity and Statistical Analysis Taxonomy->Analysis

Caption: Experimental workflow for 16S rRNA gene sequencing analysis.
Detailed Experimental Protocols

1. Sample Collection and Storage

  • Collect fresh gut content (ileal, cecal) or fecal samples from control and this compound-treated subjects.

  • Immediately freeze samples in liquid nitrogen and store them at -80°C until DNA extraction to preserve the microbial community composition.[3]

2. Genomic DNA Extraction

  • Genomic DNA can be extracted from approximately 200 mg of gut content or fecal material using a commercial kit such as the QIAamp DNA Stool Mini Kit (Qiagen) or the PowerSoil DNA Isolation Kit (MO BIO Laboratories), following the manufacturer's instructions.[4][5]

  • After extraction, assess the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Verify DNA integrity by running an aliquot on a 1% agarose (B213101) gel.

3. 16S rRNA Gene Amplification

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers such as 341F (5'-CCTAYGGGRBGCASCAG-3') and 806R (5'-GGACTACNNGGGTATCTAAT-3').[6]

  • A typical PCR reaction mixture (25 µL) includes: 2.5 µL of 10x PCR buffer, 2 µL of dNTPs (2.5 mM), 1 µL of each primer (10 µM), 0.25 µL of Taq DNA polymerase, 2 µL of template DNA (10-50 ng), and nuclease-free water to make up the volume.

  • PCR thermal cycling conditions:

    • Initial denaturation at 95°C for 3 minutes.

    • 35 cycles of:

      • Denaturation at 95°C for 20 seconds.

      • Annealing at 57°C for 15 seconds.[6]

      • Extension at 72°C for 30 seconds.[6]

    • Final extension at 72°C for 1 minute.[6]

  • Visualize PCR products on a 1.5% agarose gel to confirm successful amplification.

4. Library Preparation and Sequencing

  • Purify the PCR products using a PCR purification kit (e.g., QIAquick PCR Purification Kit).

  • Perform a second round of PCR (Index PCR) to attach dual indices and Illumina sequencing adapters to the amplicons.

  • Quantify and pool the indexed PCR products in equimolar concentrations.

  • Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing strategy.[4]

5. Bioinformatic and Statistical Analysis

  • Process the raw sequencing reads using a bioinformatics pipeline such as QIIME2 or DADA2.[4]

  • Perform quality filtering, denoising, merging of paired-end reads, and chimera removal to obtain Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).[4]

  • Assign taxonomy to the ASVs/OTUs using a reference database like Greengenes or SILVA.

  • Calculate alpha diversity indices (e.g., Chao1, Shannon, Simpson) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard, UniFrac) to compare microbial community composition between groups.

  • Use statistical tests such as PERMANOVA to assess significant differences in beta diversity and t-tests or ANOVA to compare alpha diversity and the relative abundance of specific taxa.

Functional Profiling and Signaling Pathways

Changes in the gut microbiome composition induced by this compound can lead to alterations in the functional capacity of the microbial community. These functional shifts can, in turn, influence host signaling pathways.

G cluster_0 This compound Administration cluster_1 Gut Microbiome Modulation cluster_2 Functional Changes (Predicted) cluster_3 Host Response This compound This compound Microbiome Altered Gut Microbiota (e.g., ↑ Lactobacillus reuteri, ↓ Lactobacillus crispatus) This compound->Microbiome Function Changes in Microbial Gene Functions (e.g., Metabolism, Biosynthesis) Microbiome->Function Host Modulation of Host Signaling Pathways (e.g., Immune response, Metabolism) Function->Host

Caption: Logical relationship of this compound's effect on the host via the gut microbiome.

Functional profiling based on 16S rRNA data, using tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States), can predict the functional potential of the altered microbiome. Studies have shown that this compound treatment can enrich for certain functional categories while decreasing others.[1][2] For instance, enriched pathways might be related to carbohydrate metabolism, while depleted pathways could be associated with amino acid biosynthesis. These metabolic shifts can impact the production of microbial metabolites like short-chain fatty acids (SCFAs), which are known to modulate host immune and metabolic signaling pathways.

Conclusion

16S rRNA gene sequencing is a robust and effective method for characterizing the impact of this compound on the gut microbiome. The provided protocols offer a standardized approach for conducting such studies. The data indicates that this compound exerts a selective pressure on the gut microbiota, leading to significant changes in its composition and predicted function. These insights are valuable for understanding the mechanisms behind its growth-promoting effects and for the development of novel strategies to modulate the gut microbiome for improved animal health and performance.

References

Quantifying Avilamycin's Effect on Volatile Fatty Acid Production in Swine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin is an orthosomycin antibiotic used in swine production to control enteric diseases and improve growth performance.[1][2][3][4] Its mode of action involves inhibiting bacterial protein synthesis, which can modulate the gut microbiota composition and their metabolic outputs.[5] A key aspect of this modulation is the alteration of volatile fatty acid (VFA) production in the swine intestine. VFAs, primarily acetate, propionate (B1217596), and butyrate, are microbial fermentation products that serve as a significant energy source for the host and play crucial roles in gut health and immune function. Understanding the quantitative impact of this compound on VFA profiles is essential for optimizing its use and developing novel gut health-targeted therapies.

This document provides detailed application notes on the observed effects of this compound on VFA production in swine, a comprehensive protocol for VFA quantification, and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Effects of this compound on VFA Production

The following table summarizes the quantitative effects of this compound on VFA concentrations in various sections of the intestinal tract of early-weaned pigs, based on findings from Castillo et al. (2007).[1][6]

Intestinal SectionTreatmentAcetate (μmol/g)Propionate (μmol/g)Butyrate (μmol/g)Total VFAs (μmol/g)
Cecum Control45.821.912.185.7
This compound (0.04%)43.519.811.580.2
Cranial Colon Control40.118.210.573.8
This compound (0.04%)38.916.59.870.1
Caudal Colon Control35.215.18.962.1
This compound (0.04%)34.811.2 8.557.4
Rectum Control28.712.37.250.1
This compound (0.04%)28.19.5 6.946.2

*Indicates a statistically significant difference (P < 0.05) compared to the control group.[1][6]

Summary of Findings: The primary effect of this compound administration was a significant reduction in propionate concentrations in the caudal colon and rectum.[1][6] While there were numerical decreases in acetate, butyrate, and total VFA concentrations in all measured intestinal sections of the this compound-treated group, these differences were not statistically significant.

Experimental Protocols

This section details the methodologies for quantifying the effect of this compound on VFA production in swine.

Experimental Design and Animal Model

A typical experimental design to assess the impact of this compound on VFA production involves the following steps:

  • Animal Selection: Utilize a cohort of weaned pigs of similar age, weight, and genetic background.[1][6]

  • Acclimation Period: Allow the pigs to acclimate to their housing and a standard basal diet for a period of at least one week.

  • Dietary Treatments: Randomly assign pigs to either a control group receiving a basal diet or a treatment group receiving the basal diet supplemented with a specified concentration of this compound (e.g., 0.04% or 80 ppm).[1][2][3]

  • Feeding Period: Administer the respective diets for a predetermined period, typically 21 to 42 days.[3]

  • Sample Collection: At the end of the feeding period, humanely euthanize a subset of pigs from each group and collect digesta samples from various sections of the intestine (e.g., cecum, cranial colon, caudal colon, and rectum).[1][6]

  • Sample Processing: Immediately process or freeze the collected digesta samples at -20°C or lower to halt microbial activity and preserve VFA concentrations.

Quantification of Volatile Fatty Acids by Gas Chromatography

The following protocol is a standard method for the analysis of VFAs in swine intestinal contents.

a. Sample Preparation:

  • Thaw the frozen intestinal digesta samples.

  • Weigh approximately 1 gram of the digesta into a centrifuge tube.

  • Add a known volume of a deproteinizing agent, such as 25% metaphosphoric acid, to precipitate proteins.

  • Vortex the mixture thoroughly to ensure complete homogenization.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet solid debris.

  • Carefully transfer the supernatant to a new tube. This supernatant contains the VFAs.

  • For internal standard calibration, add a known concentration of an internal standard (e.g., 2-ethylbutyric acid or caproic acid) to the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a gas chromatography (GC) vial.

b. Gas Chromatography Analysis:

  • Instrument: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Employ a capillary column suitable for VFA analysis (e.g., a fused silica (B1680970) capillary column with a polyethylene (B3416737) glycol stationary phase).

  • Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.

  • Injector and Detector Temperatures: Set the injector and detector temperatures to approximately 250°C and 300°C, respectively.

  • Oven Temperature Program: Implement a temperature gradient program for the oven, starting at a lower temperature (e.g., 100°C) and gradually increasing to a higher temperature (e.g., 180°C) to ensure the separation of different VFAs.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify and quantify the individual VFAs (acetate, propionate, butyrate) by comparing their retention times and peak areas to those of a known standard mixture. The concentration of each VFA is typically expressed as µmol per gram of wet or dry digesta.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in an experiment designed to quantify the effect of this compound on VFA production in swine.

G cluster_0 Animal Trial cluster_1 Sample Processing & Analysis AnimalSelection Pig Selection & Acclimation DietaryGroups Randomization to Control & this compound Groups AnimalSelection->DietaryGroups FeedingPeriod Experimental Feeding Period DietaryGroups->FeedingPeriod SampleCollection Intestinal Digesta Collection FeedingPeriod->SampleCollection SamplePrep Sample Preparation (Deproteinization & Centrifugation) SampleCollection->SamplePrep GCAnalysis Gas Chromatography (GC-FID) Analysis SamplePrep->GCAnalysis DataAnalysis Data Quantification & Statistical Analysis GCAnalysis->DataAnalysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VFAs Acetate, Propionate, Butyrate GPR41 GPR41 (FFAR3) VFAs->GPR41 GPR43 GPR43 (FFAR2) VFAs->GPR43 Gi Gαi/o GPR41->Gi GPR43->Gi Gq Gαq/11 GPR43->Gq AC Adenylate Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 MAPK MAPK Pathway (ERK, p38) Ca2->MAPK PhysiologicalResponse Physiological Responses (e.g., Hormone Secretion, Immune Modulation) cAMP->PhysiologicalResponse MAPK->PhysiologicalResponse

References

Application Notes and Protocols for an Experimental Model of Necrotic Enteritis for Avilamycin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for establishing a reliable experimental model of necrotic enteritis (NE) in broiler chickens. This model is specifically designed for evaluating the efficacy of therapeutic agents, such as avilamycin, against Clostridium perfringens infection. The protocols outlined below describe the induction of NE through a co-challenge with C. perfringens and Eimeria species, mimicking the natural progression of the disease.

Experimental Protocols

Animal Husbandry and Housing
  • Animal Model: Day-old male broiler chicks (e.g., Ross 708 or Cobb 500).

  • Housing: Birds should be housed in floor pens with fresh wood shavings for bedding. Pens should be separated by solid barriers to prevent cross-contamination.

  • Environmental Conditions: Maintain temperature, humidity, and lighting programs consistent with commercial broiler production standards.

  • Feed and Water: Provide ad libitum access to a balanced, non-medicated starter diet and water. Ensure the feed is free of antibiotics and anticoccidials, other than the experimental article (this compound).

Clostridium perfringens Inoculum Preparation and Challenge

A key component of a successful NE model is the use of a virulent, NetB-positive strain of C. perfringens.

  • Bacterial Strain: Utilize a known pathogenic, NetB-positive C. perfringens strain, such as EHE-NE18 or Del-1.

  • Culture Media: Grow the C. perfringens strain in a suitable anaerobic medium, such as Fluid Thioglycollate (FTG) or Cooked Meat Medium (CMM).

  • Incubation: Incubate the culture under anaerobic conditions at 37°C for 18-24 hours.

  • Inoculum Concentration: The final inoculum should be prepared to a concentration of approximately 1 x 10⁹ colony-forming units (CFU) per bird.

  • Challenge Administration: The C. perfringens challenge is typically administered via oral gavage or by mixing the culture with the feed. For a feed-based challenge, the culture can be mixed with a small amount of feed to ensure consumption by the birds.

Eimeria Co-challenge Protocol

Inducing coccidiosis is a common and effective method for predisposing birds to necrotic enteritis.

  • Eimeria Species: A mixed culture of Eimeria species, particularly Eimeria maxima and Eimeria acervulina, is recommended.

  • Oocyst Dose: Administer an oral gavage of sporulated oocysts. The dosage can be varied to control the severity of the coccidial challenge, with typical doses ranging from 5,000 to 40,000 oocysts per bird.[1]

  • Timing: The Eimeria challenge should precede the C. perfringens challenge by 4-5 days to allow for intestinal damage to occur, creating a favorable environment for C. perfringens proliferation.

This compound Administration
  • Dosage: this compound can be incorporated into the feed at concentrations of 15 ppm and 30 ppm.[2][3]

  • Administration Period: Start the administration of this compound-medicated feed at approximately day 7 of age and continue until a specified endpoint, for example, day 30.[2][3]

Data Collection and Analysis
  • Mortality: Record mortality daily and perform necropsies to determine the cause of death.

  • Intestinal Lesion Scoring: On specified days post-challenge (e.g., day 17 and 21), a subset of birds from each group should be euthanized for intestinal lesion scoring.[2][4] Lesions in the small intestine are typically scored on a scale of 0 (no gross lesions) to 4 (severe necrosis).

  • Performance Parameters: Measure body weight and feed consumption at regular intervals to calculate body weight gain (BWG) and feed conversion ratio (FCR).

  • C. perfringens Enumeration: Ileal contents can be collected to enumerate C. perfringens levels (CFU/g of digesta).

Data Presentation

The following tables summarize the expected outcomes from a typical this compound efficacy study using the described necrotic enteritis model. The data is based on a study by Thompson et al. (2016).[2][3][5][6][7]

Table 1: Effect of this compound on Performance Parameters in Broilers Challenged with C. perfringens

Treatment GroupBody Weight (Day 35, kg)Average Daily Gain (Day 0-35, g/bird/day )Feed Conversion Ratio (Day 0-35)
Non-medicated, Non-challenged2.5071.41.65
Non-medicated, Challenged2.2564.31.75
This compound 15 ppm, Challenged2.5272.01.63
This compound 30 ppm, Challenged2.5572.91.62

Table 2: Efficacy of this compound on Necrotic Enteritis-Related Parameters

Treatment GroupNE Mortality (%)NE Lesion Score (Day 17)Ileal C. perfringens Count (Day 21, log10 CFU/g)
Non-medicated, Non-challenged0.00.1< 1.0
Non-medicated, Challenged15.01.54.5
This compound 15 ppm, Challenged7.50.82.2
This compound 30 ppm, Challenged3.00.61.4

Visualizations

Experimental Workflow

G cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring Day0 Day 0 Chicks Placed Non-medicated Feed Day7 Day 7 Start this compound Feed (Treatment Groups) Day0->Day7 Day14 Day 14 Eimeria Challenge (Oral Gavage) Day7->Day14 Day18_20 Day 18-20 C. perfringens Challenge (Oral Gavage/In-feed) Day14->Day18_20 Day17 Day 17 Lesion Scoring Day18_20->Day17 Day21 Day 21 Lesion Scoring C. perfringens Counts Day17->Day21 Day35 Day 35 Final Body Weight FCR Calculation Day21->Day35

Caption: Experimental timeline for the necrotic enteritis challenge model.

Simplified Pathogenesis of Necrotic Enteritis

G cluster_predisposition Predisposing Factors cluster_pathogen Pathogen Proliferation & Virulence cluster_host_response Host Response & Pathology Coccidiosis Eimeria spp. Infection Intestinal_damage Intestinal Mucosal Damage Coccidiosis->Intestinal_damage Diet High Protein Diet (e.g., fishmeal) Diet->Intestinal_damage CP_prolif C. perfringens Proliferation QS Quorum Sensing (Agr-like system) CP_prolif->QS VirR_VirS VirR/VirS System Activation QS->VirR_VirS NetB NetB Toxin Production VirR_VirS->NetB Pore_formation NetB Forms Pores in Cell Membranes NetB->Pore_formation Intestinal_damage->CP_prolif Cell_lysis Ion Influx & Osmotic Cell Lysis Pore_formation->Cell_lysis Necrosis Necrotic Lesions Cell_lysis->Necrosis

References

Application Notes and Protocols for Investigating Microbiome-Host Interactions in Poultry Using Avilamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin, an orthosomycin antibiotic, has been utilized in the poultry industry as a growth promoter. Its primary mechanism of action involves the inhibition of protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit[1]. This selective antimicrobial activity modulates the gut microbiota, leading to a healthier intestinal environment, improved nutrient absorption, and enhanced growth performance in broiler chickens[1]. This compound is particularly effective in controlling necrotic enteritis, a disease caused by Clostridium perfringens[1][2]. Understanding the intricate interactions between the this compound-altered microbiome and the host's physiological and immunological responses is crucial for optimizing its use and developing alternative strategies for improving poultry health and productivity.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate microbiome-host interactions in poultry. It includes a summary of its effects on performance and the gut microbiome, detailed experimental protocols, and a depiction of the putative signaling pathways involved.

Effects of this compound on Poultry Performance and Gut Microbiome

This compound administration has been shown to have several beneficial effects on broiler chicken performance and gut health. These effects are primarily mediated through the modulation of the intestinal microbiota.

Performance Metrics

Supplementation of broiler diets with this compound has been consistently linked to improvements in key performance indicators. Studies have shown significant increases in body weight and improved feed conversion ratios (FCR) in this compound-treated birds compared to control groups[2].

Table 1: Effect of this compound on Broiler Performance

Performance MetricControl GroupThis compound-Treated GroupPercentage ImprovementReference
Body Weight (g) at day 35194120455.4%[3]
Feed Conversion Ratio (day 0-35)1.551.521.9%[3]
Body Weight Gain (g) (5 weeks)--8.2% increase over control
Feed Conversion Ratio (5 weeks)--Marked improvement over control
Necrotic Enteritis Mortality RateHighSignificantly lower (at 15 and 30 ppm)-[4]
Gut Microbiome Modulation

This compound selectively targets Gram-positive bacteria, leading to significant shifts in the composition and diversity of the gut microbiota. This modulation is thought to be the primary driver of the observed performance benefits.

Table 2: Changes in Poultry Gut Microbiota with this compound Treatment

Bacterial Group/SpeciesEffect of this compoundGut SectionReference
Escherichia coliReduced countsCecum[5]
LactobacilliIncreased countsIleum and Cecum[5]
Clostridium perfringensReduced countsIleum[2]
Lactobacillus reuteriEnrichedIleum[6][7]
Lactobacillus crispatusDecreasedIleum[6][7]
Overall Bacterial DiversityHigher in ileum, lower in cecumIleum, Cecum[6][8]
Gut Morphology

Changes in the gut microbiome induced by this compound can also influence the physical structure of the intestine, further impacting nutrient absorption and overall gut health.

Table 3: Influence of this compound on Broiler Gut Morphology

Morphological ParameterControl GroupThis compound-Treated GroupObservationReference
Villus Height-Significantly increasedImproved absorptive surface area[5]
Crypt Depth-Significantly increasedEnhanced epithelial cell turnover[5]

Host Immune Response Modulation

The alteration of the gut microbiome by this compound has a profound impact on the development and function of the host's immune system. The gut-associated lymphoid tissue (GALT) is in constant communication with the intestinal microbiota, and shifts in microbial populations can trigger changes in immune signaling and cytokine production.

Studies have shown that this compound treatment can lead to the upregulation of key cytokine genes in the ileum of broiler chickens.

Table 4: Effect of this compound on Host Immune Gene Expression in the Ileum

GeneFunctionEffect of this compoundReference
Interleukin-18 (IL-18)Pro-inflammatory cytokine, induces IFN-γUpregulated[9][10]
Interferon-gamma (IFN-γ)Pro-inflammatory cytokine, activates macrophagesUpregulated[9][10]
Interleukin-10 (IL-10)Anti-inflammatory cytokine, regulates immune responseUpregulated[9][10]
Interleukin-2 (IL-2)T-cell growth factorUpregulated[9][10]
Glutathione Peroxidase (GSH-Px)Antioxidant enzymeUpregulated[9][10]

Experimental Protocols

To investigate the effects of this compound on microbiome-host interactions in poultry, a series of well-defined experiments can be conducted. Below are detailed protocols for key experiments.

Broiler Growth Performance Trial

Objective: To evaluate the effect of dietary this compound supplementation on the growth performance of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Cobb 500)

  • Standard broiler starter, grower, and finisher diets

  • This compound premix

  • Floor pens with appropriate bedding

  • Feeders and waterers

  • Weighing scale

Procedure:

  • Randomly allocate day-old chicks to two or more treatment groups (e.g., Control and this compound-supplemented). Each treatment should have multiple replicate pens.

  • Formulate a basal diet according to the nutritional requirements of the broilers.

  • The control group receives the basal diet. The treatment group receives the basal diet supplemented with a specified concentration of this compound (e.g., 10-15 ppm).

  • Provide feed and water ad libitum throughout the experimental period (typically 35-42 days).

  • Record body weight and feed intake for each pen on a regular basis (e.g., weekly).

  • Calculate body weight gain, feed intake, and feed conversion ratio (FCR) for each period and for the overall trial.

  • At the end of the trial, select a subset of birds from each pen for further analysis (gut morphology, microbiology, and gene expression).

Gut Microbiome Analysis

Objective: To characterize the changes in the gut microbial community composition in response to this compound supplementation.

Materials:

  • Intestinal samples (ileal and cecal contents) from broilers in the performance trial.

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit).

  • Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region).

  • High-fidelity DNA polymerase.

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq).

  • Bioinformatics software for data analysis (e.g., QIIME, Mothur).

Procedure:

  • Aseptically collect ileal and cecal digesta from the selected birds.

  • Extract total genomic DNA from the digesta samples using a commercial kit according to the manufacturer's instructions.

  • Amplify the 16S rRNA gene using universal primers with barcodes for sample identification.

  • Purify the PCR products and quantify the DNA concentration.

  • Pool the amplified DNA from all samples in equimolar concentrations.

  • Perform NGS of the pooled library.

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).

  • Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).

  • Analyze the microbial diversity (alpha and beta diversity) and composition to identify differences between the treatment groups.

Host Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of host genes related to immunity and gut health in the intestine.

Materials:

  • Intestinal tissue samples (e.g., ileum) from broilers in the performance trial.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • Reverse transcription kit.

  • Primers for target genes (e.g., IL-18, IFN-γ, IL-10, IL-2) and a reference gene (e.g., GAPDH, β-actin).

  • Real-time PCR system.

  • SYBR Green or other fluorescent dye.

Procedure:

  • Collect intestinal tissue samples and immediately store them in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

  • Extract total RNA from the tissue samples using a commercial kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using primers for the target and reference genes.

  • Analyze the RT-qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

  • Statistically analyze the gene expression data to identify significant differences between the treatment groups.

Signaling Pathways and Logical Relationships

The modulation of the gut microbiota by this compound initiates a cascade of signaling events within the host, ultimately leading to the observed physiological and immunological changes. The following diagrams illustrate the proposed signaling pathways and the overall experimental workflow.

Avilamycin_Mechanism_of_Action cluster_drug This compound Administration cluster_microbiome Gut Microbiome Modulation cluster_host Host Response This compound This compound Gram_Positive Gram-Positive Bacteria (e.g., Clostridium perfringens) This compound->Gram_Positive Inhibits Protein Synthesis Gram_Positive_Beneficial Beneficial Gram-Positive Bacteria (e.g., Lactobacillus reuteri) This compound->Gram_Positive_Beneficial Promotes Growth (indirectly) IEC Intestinal Epithelial Cells (IECs) Gram_Positive->IEC Reduced Pathogen Load & Toxins Gram_Positive_Beneficial->IEC Beneficial Metabolites Immune_Cells Immune Cells (e.g., Macrophages, T-cells) IEC->Immune_Cells Signaling Molecules Cytokine_Production Cytokine Production (IL-18, IFN-γ, IL-10, IL-2) Immune_Cells->Cytokine_Production Activation & Differentiation Gut_Health Improved Gut Health & Integrity Cytokine_Production->Gut_Health Performance Enhanced Growth Performance Gut_Health->Performance

Caption: Mechanism of action of this compound in poultry.

Microbiome_Host_Signaling cluster_microbes This compound-Modulated Microbiota cluster_receptors Host Pattern Recognition Receptors (PRRs) in Intestinal Epithelial and Immune Cells cluster_signaling Intracellular Signaling Cascades cluster_response Host Immune Response Lactobacillus Increased Lactobacillus TLR2 Toll-like Receptor 2 (TLR2) Lactobacillus->TLR2 Recognizes Peptidoglycan & Lipoteichoic Acid Clostridium Decreased Clostridium perfringens NLRs NOD-like Receptors (NLRs) Clostridium->NLRs Recognizes Peptidoglycan Fragments MyD88 MyD88-dependent pathway TLR2->MyD88 NFkB NF-κB Activation NLRs->NFkB via RIPK2 MyD88->NFkB Cytokines Upregulation of Cytokine Genes (IL-18, IFN-γ, IL-10, IL-2) NFkB->Cytokines Gene Transcription Immune_Modulation Modulation of Innate and Adaptive Immunity Cytokines->Immune_Modulation

Caption: Proposed signaling pathways in microbiome-host interaction.

Experimental_Workflow cluster_trial Broiler Trial cluster_analysis Laboratory Analysis cluster_integration Data Integration and Interpretation start Day-old Chicks treatment Dietary Treatment (Control vs. This compound) start->treatment performance Performance Data Collection (BW, FI, FCR) treatment->performance sampling Sample Collection (Day 35/42) performance->sampling microbiome Gut Microbiome Analysis (16S rRNA sequencing) sampling->microbiome gene_expression Host Gene Expression (RT-qPCR) sampling->gene_expression morphology Gut Morphology (Histology) sampling->morphology data_analysis Statistical Analysis microbiome->data_analysis gene_expression->data_analysis morphology->data_analysis correlation Correlate Microbiome, Gene Expression, and Performance Data data_analysis->correlation conclusion Conclusion on Microbiome-Host Interactions correlation->conclusion

Caption: Experimental workflow for investigating this compound effects.

Conclusion

This compound serves as a valuable tool for researchers investigating the complex interplay between the gut microbiome and host physiology in poultry. By selectively modulating the gut microbiota, it provides a model to study how specific bacterial populations influence host immunity, gut health, and overall performance. The protocols and pathways outlined in these application notes offer a framework for designing and interpreting experiments aimed at elucidating these critical microbiome-host interactions. A deeper understanding of these mechanisms will be instrumental in the development of novel strategies to enhance poultry health and productivity in a sustainable manner.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Avilamycin Extraction from Complex Feed Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of avilamycin from complex feed matrices. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems you may encounter during this compound extraction and analysis.

Issue 1: Low this compound Recovery

  • Question: Why is my this compound recovery consistently low?

  • Answer: Low recovery of this compound can be attributed to several factors.[1] Incomplete initial extraction is a common culprit; ensure your feed sample is ground to a fine, homogenous powder to allow for efficient solvent penetration.[2][3][4] The choice of extraction solvent is also critical, with acetonitrile (B52724) and acetone (B3395972) being commonly reported as effective.[1] Additionally, this compound can degrade under certain conditions, such as non-optimal pH levels.[1] Losses can also occur during the cleanup steps, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), if not performed correctly.[1]

  • Question: How can I improve the efficiency of my initial extraction?

  • Answer: To enhance extraction efficiency, ensure the feed sample is finely ground to increase the surface area for solvent interaction.[2][3][4] Vigorous shaking or vortexing for an adequate duration (e.g., 15-30 minutes) is crucial for thorough mixing of the sample with the extraction solvent.[1][2] Performing a repeated extraction on the sample pellet and combining the supernatants can also significantly improve recovery.[2]

  • Question: What should I do if I suspect this compound degradation during my process?

  • Answer: this compound stability can be pH-dependent.[1] For instance, its marker residue, dichloroisoeverninic acid (DIA), is efficiently extracted with ethyl acetate (B1210297) after acidification.[1] It is important to control the pH throughout the extraction and cleanup process. Also, be mindful of temperature and light exposure, as these can also contribute to degradation. Storing extracts at low temperatures (4°C for short-term and -20°C for long-term) and in amber vials can help prevent degradation.[5]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

  • Question: What are matrix effects and how do they affect my this compound analysis?

  • Answer: Matrix effects occur when components of the sample matrix, other than this compound, interfere with the ionization of the analyte in the mass spectrometer's ion source.[6] This interference can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[6] Given the complexity of animal feed, matrix effects are a common challenge in this compound analysis.[2]

  • Question: How can I identify the presence of matrix effects in my analysis?

  • Answer: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[6] This involves introducing a constant flow of a standard this compound solution into the LC flow after the analytical column and observing any signal suppression or enhancement when a blank matrix sample is injected.[6] Quantitatively, you can compare the slope of a calibration curve prepared in a pure solvent to that of a matrix-matched calibration curve; a significant difference indicates the presence of matrix effects.[6]

  • Question: What are the most effective strategies to minimize matrix effects?

  • Answer: Thorough sample cleanup is the most effective way to reduce matrix effects.[6] This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][3] Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects, as it has nearly identical chemical and physical properties to the analyte.[6][7] Preparing matrix-matched calibration standards is another effective strategy.[6][7]

Issue 3: Inconsistent and Irreproducible Results

  • Question: What are the likely causes of inconsistent results in my this compound extraction experiments?

  • Answer: Inconsistent results can arise from variability in sample homogenization, inconsistent SPE column packing or conditioning, and fluctuations in instrument performance.[1] It is crucial to standardize the homogenization procedure for all samples and ensure that SPE columns are from a reliable source and conditioned following a strict protocol.[1]

  • Question: How can I improve the reproducibility of my results?

  • Answer: To improve reproducibility, ensure your sample is a representative and homogenous powder.[2][3][4] Use a precise and consistent volume of extraction solvent for each sample. During SPE, maintain a consistent flow rate and use the same batch of cartridges for a set of experiments. Regularly run quality control standards throughout your analytical batch to monitor and normalize for any instrument performance drift.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the recommended solvents for this compound extraction from feed?

  • Answer: Acetonitrile is a widely used and effective solvent for extracting this compound from animal feed.[8][9][10] Acetone has also been reported as an effective extraction solvent.[3][11]

  • Question: What is the purpose of the hydrolysis step in some this compound analysis methods?

  • Answer: For regulatory purposes, this compound residues are often measured as the marker residue, dichloroisoeverninic acid (DIA), after hydrolysis.[2][3] This involves hydrolyzing the extract with a base, such as sodium hydroxide (B78521), to convert all this compound-related residues to DIA, which is then quantified.[3]

  • Question: What are the typical analytical techniques used for this compound quantification?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods for quantifying this compound in animal feed.[2] While HPLC-UV offers reliability, LC-MS/MS provides superior sensitivity and specificity, especially for complex matrices.[2]

  • Question: Can you provide a general overview of the extraction workflow?

  • Answer: A typical workflow for this compound extraction involves:

    • Sample Preparation: Grinding the feed sample to a fine, homogenous powder.[2][3][4]

    • Extraction: Extracting this compound from the sample using an appropriate solvent like acetonitrile.[3][8]

    • Cleanup: Removing interfering substances using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][3]

    • Analysis: Quantifying this compound using HPLC-UV or LC-MS/MS.[2]

Data Presentation

Table 1: Performance of this compound Extraction and Analysis Methods

MethodMatrixRecovery of this compound A (%)Relative Standard Deviation (%)Reference
HPLC-UV with SPEPoultry Feed93.29 - 97.261.1 - 3.4[8][9][10]
LC-MS/MS with Hydrolysis and LLEPorcine Muscle, Fat, and Liver100 - 108< 6[11][12]
Isotope Dilution LC-MS/MSPoultry and Porcine Muscles94 - 106≤ 11[7][12]

Experimental Protocols

Protocol 1: this compound Extraction from Animal Feed using SPE and HPLC-UV Analysis

This protocol is adapted from methodologies for the analysis of this compound in poultry feed.[3][4][8]

  • Objective: To quantify the concentration of this compound in medicated animal feed.

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Ammonium (B1175870) acetate

    • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

    • HPLC system with a UV detector

    • C18 analytical column

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From this, prepare a series of working standards by diluting with the mobile phase to create a calibration curve.[3]

    • Sample Preparation:

      • Grind a representative sample of the medicated feed to a fine powder.[3]

      • Accurately weigh a portion of the ground feed.[3]

      • Extract this compound with acetonitrile by shaking or vortexing.[3]

      • Centrifuge the extract and collect the supernatant.[3]

    • Solid-Phase Extraction (SPE) Cleanup:

      • Condition an SPE cartridge with the appropriate solvent.[3]

      • Load the supernatant onto the SPE cartridge.[3]

      • Wash the cartridge to remove interfering substances.[3]

      • Elute this compound from the cartridge with a suitable solvent mixture.[3]

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

    • HPLC Analysis:

      • Inject the reconstituted sample into the HPLC system.

      • Use a mobile phase such as a mixture of ammonium acetate buffer and acetonitrile.[3]

      • Set the UV detector to the appropriate wavelength for this compound detection.

      • Quantify the this compound concentration by comparing the peak area in the sample to the calibration curve.

Protocol 2: Total this compound Residue Analysis as DIA using LC-MS/MS

This protocol is a synthesized methodology for the determination of total this compound residues as its marker residue, dichloroisoeverninic acid (DIA).[3][11]

  • Objective: To determine the total this compound residue in animal tissues by converting it to DIA and quantifying via LC-MS/MS.

  • Materials:

    • This compound and DIA reference standards

    • Acetone

    • Sodium hydroxide

    • Hydrochloric acid

    • Ethyl acetate

    • LC-MS/MS system

  • Procedure:

    • Standard Preparation: Prepare stock solutions of this compound and DIA. Prepare working standards for calibration.[3]

    • Sample Preparation and Hydrolysis:

      • Homogenize a representative sample of the animal tissue.[3]

      • Extract this compound and its metabolites with acetone.[3][11]

      • Centrifuge and collect the supernatant.[3]

      • Hydrolyze the extract with sodium hydroxide to convert all this compound-related residues to DIA.[3]

      • Neutralize the solution with hydrochloric acid.[3]

    • Liquid-Liquid Extraction (LLE) and Cleanup:

      • Partition the DIA into ethyl acetate.[3][11]

      • Wash the ethyl acetate phase to remove impurities.[3]

      • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.[3]

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into the LC-MS/MS system.

      • Use a suitable mobile phase gradient.[3]

      • Quantify DIA using appropriate mass transitions and a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Feed Sample Reception grinding Grinding and Homogenization start->grinding sampling Representative Sampling grinding->sampling extraction Solvent Extraction (e.g., Acetonitrile) sampling->extraction cleanup Cleanup (SPE or LLE) extraction->cleanup removal Removal of Interferences cleanup->removal analysis LC-MS/MS or HPLC-UV Analysis removal->analysis processing Data Processing and Quantification analysis->processing troubleshooting_workflow cluster_recovery Low Recovery cluster_matrix High Matrix Effects cluster_reproducibility Poor Reproducibility start Problem Encountered check_homogenization Check Sample Homogenization start->check_homogenization improve_cleanup Improve SPE/LLE Cleanup start->improve_cleanup standardize_prep Standardize Sample Prep start->standardize_prep optimize_extraction Optimize Extraction Solvent/Time check_homogenization->optimize_extraction check_ph Verify pH Control optimize_extraction->check_ph use_is Use Isotope-Labeled Internal Standard improve_cleanup->use_is matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched check_spe Check SPE Cartridge Consistency standardize_prep->check_spe run_qc Run Quality Control Samples check_spe->run_qc

References

improving the precision of avilamycin HPLC quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of avilamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the precision of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound HPLC analysis?

A1: For initial method development, a reversed-phase C18 column is the most commonly recommended stationary phase for the separation of this compound and its related factors.[1][2]

Q2: What are the typical mobile phase compositions used for this compound quantification?

A2: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297).[2][3] The exact ratio can be optimized to achieve the best separation.

Q3: What is a common challenge in the direct analysis of this compound and how is it addressed?

A3: Due to the complexity of the this compound molecule, achieving sensitive detection of the parent compound can be difficult. A standard approach is to convert this compound to a stable marker residue, dichloroisoeverninic acid (DIA), through alkaline hydrolysis.[4] The subsequent quantification of DIA is then performed using HPLC-MS/MS for high selectivity and sensitivity.[4]

Q4: What are typical recovery rates and precision values I should aim for in my this compound HPLC method?

A4: Recoveries for this compound factors can range from 93.29% to over 98%, with precision (relative standard deviation) between 1.1% and 9.0%.[2][5][6]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Column Overload: High sample concentrations can lead to peak tailing.[7]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Mismatched Injection Solvent: Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[1]

    • Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[1]

  • Column Contamination: Adsorbed contaminants on the column can interact with the analyte.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the issue persists, the column may need replacement.[1]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes.

    • Solution: Use a base-deactivated column or adjust the mobile phase pH to suppress silanol ionization.[1]

DOT script for troubleshooting peak tailing:

G start Peak Tailing Observed overload Check for Column Overload start->overload solvent_mismatch Verify Injection Solvent overload->solvent_mismatch Concentration OK solution_overload Reduce Injection Volume or Sample Concentration overload->solution_overload High Concentration? contamination Inspect for Column Contamination solvent_mismatch->contamination Solvent OK solution_solvent Dissolve Sample in Mobile Phase or Weaker Solvent solvent_mismatch->solution_solvent Stronger than Mobile Phase? secondary_interactions Consider Secondary Interactions contamination->secondary_interactions Column Clean solution_contamination Flush Column with Strong Solvent / Replace Column contamination->solution_contamination Contamination Suspected? solution_secondary Use End-Capped Column or Adjust Mobile Phase pH secondary_interactions->solution_secondary

A workflow for troubleshooting peak tailing issues.
Issue 2: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What should I check?

A: An unstable baseline can compromise the precision of your quantification. Common causes include:

  • Air Bubbles: Air bubbles in the mobile phase or detector cell are a frequent cause of baseline spikes and noise.[8]

    • Solution: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[8] Prime the pump to remove any trapped air.[8]

  • Mobile Phase Issues: Inconsistent mobile phase composition or contamination can lead to baseline drift.[7][8]

    • Solution: Prepare fresh mobile phase daily, especially if it contains volatile components or buffers.[8] Use high-purity solvents and filter the mobile phase.[8]

  • Temperature Fluctuations: Changes in column or detector temperature can cause the baseline to drift.[8]

    • Solution: Use a column oven and ensure a stable ambient temperature for the detector.

  • Detector Lamp Instability: An aging or faulty detector lamp can result in an unstable baseline.[8]

    • Solution: Check the lamp's operating hours and replace it if necessary.

Issue 3: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be the cause?

A: Fluctuating retention times can affect peak identification and integration. Consider these possibilities:

  • Pump and Flow Rate Issues: Leaks in the pump or fittings, or faulty check valves, can lead to an inconsistent flow rate.[9][10]

    • Solution: Check for leaks in the system and ensure all fittings are secure.[9] If necessary, clean or replace the pump seals and check valves.[10]

  • Mobile Phase Composition: If the mobile phase is prepared by online mixing, ensure the proportioning valves are working correctly.

    • Solution: Hand-mix the mobile phase to rule out mixing issues.[10]

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection.

Quantitative Data Summary

The following tables summarize key performance parameters from various this compound analysis methods.

Table 1: Recovery and Precision Data

AnalyteMatrixRecovery (%)Precision (RSD %)Reference
This compound APig Feces>98%<9.0%[2]
This compound BPig Feces>98%<9.0%[2]
This compound APoultry Feed93.29 - 97.26%1.1 - 3.4%[5][6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
This compound APig Feces-0.9 mg/kg[2]
This compound BPig Feces-0.2 mg/kg[2]
This compoundPlasma0.05 µg/mL0.1 µg/mL[3]
This compoundIleal Content0.08 µg/mL0.1 µg/mL[3]
This compound CAnimal Feed0.05 mg/kg0.15 mg/kg[11]

Experimental Protocols

Protocol 1: Quantification of this compound A and B in Pig Feces

This protocol is based on a method for the simultaneous determination of this compound A and B.[2]

  • Sample Extraction:

    • Extract the fecal sample with acetonitrile.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a normal-phase SPE cartridge.

  • HPLC Conditions:

    • Column: Kromosil 5 µm C18.[2]

    • Mobile Phase: 48% acetonitrile and 52% 0.01N ammonium acetate buffer.[2]

    • Flow Rate: 1 mL/min.[2]

    • Detection: UV absorbance at 295 nm.[2]

    • Injection Volume: 50 µL.[2]

Protocol 2: Quantification of this compound C in Animal Feed

This protocol outlines a method for determining this compound C in animal feed matrices.[11]

  • Sample Preparation:

    • Grind a representative sample of animal feed to a fine powder.[11]

  • Extraction:

    • Extract the homogenized sample with acetonitrile.[11]

    • Centrifuge the extract.[11]

  • Solid-Phase Extraction (SPE) Cleanup:

  • Evaporation and Reconstitution:

    • Evaporate the cleaned extract and reconstitute it in the mobile phase.[11]

  • HPLC Conditions:

    • Column: C18 stationary phase.[11]

    • Detection: UV at 290 nm.[11]

DOT script for the general experimental workflow:

G cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis homogenization Homogenization (Grinding) extraction Extraction (e.g., Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation hplc HPLC Analysis evaporation->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

General experimental workflow for this compound analysis.

References

Technical Support Center: Avilamycin Analysis in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of avilamycin in tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound recovery from tissue samples consistently low?

Low recovery of this compound can stem from several factors throughout the analytical process. The most common culprits are inefficient extraction, incomplete hydrolysis of this compound to its marker residue, degradation of the analyte, and matrix effects during analysis.

Troubleshooting Steps:

  • Verify Extraction Efficiency: Ensure the homogenization of the tissue is thorough. The choice of extraction solvent is also critical; acetonitrile (B52724) and acetone (B3395972) are commonly used.[1][2] Consider increasing the solvent-to-tissue ratio or employing a more vigorous extraction technique like sonication.

  • Optimize Hydrolysis Conditions: The conversion of this compound to its stable marker residue, dichloroisoeverninic acid (DIA), via alkaline hydrolysis is a crucial step.[3][4] Incomplete hydrolysis will directly lead to lower recovery. Verify the concentration of the base (e.g., NaOH), the temperature, and the incubation time.

  • Assess Analyte Stability: this compound can be susceptible to degradation. Minimize the time between sample collection and extraction.[5] Store samples at appropriate temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[6]

  • Investigate Matrix Effects: Components of the tissue matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression and artificially low recovery.[7][8]

2. How can I determine if matrix effects are impacting my this compound analysis?

Matrix effects are a common issue in LC-MS/MS analysis of complex biological samples.[7][8]

Methods to Assess Matrix Effects:

  • Post-Column Infusion: This experiment helps to identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a standard solution of your analyte (DIA) is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any deviation in the constant analyte signal indicates the presence of matrix effects.[7]

  • Comparison of Calibration Curves: Prepare two calibration curves: one in a pure solvent and another in a blank matrix extract (matrix-matched calibration). A significant difference in the slopes of these two curves is a quantitative indication of matrix effects.[7]

3. What are the best strategies to minimize matrix effects?

Several strategies can be employed to mitigate the impact of matrix effects:

  • Thorough Sample Cleanup: The most effective approach is to remove interfering matrix components before LC-MS/MS analysis.[7] This can be achieved through a combination of liquid-liquid extraction and solid-phase extraction (SPE).[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[7] A SIL-IS, such as DIA-d6, will behave almost identically to the analyte during sample preparation and ionization, thus correcting for any signal suppression or enhancement.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.[7][9]

4. My recovery is variable between different tissue types. What could be the cause?

Different tissues have varying compositions of lipids, proteins, and other endogenous substances, which can lead to different matrix effects and extraction efficiencies.[7] For example, fatty tissues may require a different extraction or cleanup procedure compared to muscle tissue.

Troubleshooting Steps:

  • Develop Matrix-Specific Protocols: It may be necessary to optimize your sample preparation protocol for each tissue type.

  • Evaluate Matrix Effects for Each Tissue: Perform matrix effect experiments for each tissue type to understand the extent of the issue.

  • Utilize a Robust Internal Standard: A SIL-IS is particularly useful when analyzing different matrices as it can compensate for variations in matrix effects.[7]

Quantitative Data Summary

The following table summarizes typical recovery rates for this compound (measured as DIA) from various tissue types as reported in published methods.

Tissue TypeSpike Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Porcine Muscle0.01 and Codex MRL100 - 108< 6[2]
Porcine Fat0.01 and Codex MRL100 - 108< 6[2]
Porcine Liver0.01 and Codex MRL100 - 108< 6[2]
Poultry Muscle25, 50, and 100 µg/kg94 - 106≤ 11[9]
Porcine Muscle25, 50, and 100 µg/kg94 - 106≤ 11[9]
Rabbit MuscleNot specified8511 - 19[10]
Rabbit LiverNot specified8110 - 17[10]

Experimental Protocols

Detailed Methodology for Determination of Total this compound Residues as Dichloroisoeverninic Acid (DIA) in Porcine Tissues by LC-MS/MS

This protocol is adapted from a validated method and is suitable for regulatory analysis.[2]

1. Sample Preparation and Extraction:

  • Weigh 2.0 g of homogenized porcine tissue (muscle, fat, or liver) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetone and homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the residue with another 10 mL of acetone.

  • Combine the supernatants.

2. Alkaline Hydrolysis:

  • Evaporate the combined acetone extract to dryness under a stream of nitrogen at 40°C.

  • Add 4 mL of 1N NaOH to the residue.

  • Incubate at 70°C for 2 hours to hydrolyze this compound to DIA.[10]

  • Cool the sample to room temperature.

3. Liquid-Liquid Extraction and Cleanup:

  • Acidify the hydrolysate with 2 mL of 6N HCl.

  • Add 10 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under nitrogen at 40°C.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the residue in 2 mL of hexane.

  • Condition a silica (B1680970) SPE cartridge with 5 mL of hexane.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of hexane.

  • Elute the DIA with 10 mL of ethyl acetate/hexane/formic acid (15:84:1, v/v/v).

  • Evaporate the eluent to dryness under nitrogen at 40°C.

5. LC-MS/MS Analysis:

  • Reconstitute the final residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

  • LC Conditions: Use a C18 reversed-phase column with a gradient elution of acetonitrile and water containing formic acid.

  • MS/MS Conditions: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the precursor and product ions for DIA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Cleanup cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization extraction Solvent Extraction (Acetone) homogenization->extraction hydrolysis Alkaline Hydrolysis (NaOH, 70°C) extraction->hydrolysis Evaporation l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->l_l_extraction Acidification spe Solid-Phase Extraction (Silica Cartridge) l_l_extraction->spe lc_ms_ms LC-MS/MS Analysis spe->lc_ms_ms Evaporation & Reconstitution

Caption: Experimental workflow for this compound analysis in tissue samples.

troubleshooting_poor_recovery cluster_extraction Extraction Issues cluster_hydrolysis Hydrolysis Problems cluster_matrix_effects Matrix Effects start Poor this compound Recovery check_homogenization Incomplete Homogenization? start->check_homogenization check_solvent Incorrect Solvent/Volume? start->check_solvent check_conditions Incorrect Temp/Time/Base Conc.? start->check_conditions check_ion_suppression Ion Suppression/Enhancement? start->check_ion_suppression solution_extraction Optimize Homogenization & Increase Solvent Volume check_homogenization->solution_extraction check_solvent->solution_extraction solution_hydrolysis Verify & Optimize Hydrolysis Conditions check_conditions->solution_hydrolysis solution_matrix Improve Cleanup (SPE) & Use SIL-IS/Matrix-Matched Cal. check_ion_suppression->solution_matrix

Caption: Troubleshooting decision tree for poor this compound recovery.

References

Technical Support Center: Refining Solid-Phase Extraction (SPE) Protocols for Avilamycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) protocols for the analysis of avilamycin.

Frequently Asked Questions (FAQs)

Q1: What is the most common SPE sorbent used for this compound extraction?

For the analysis of this compound in animal feed, silica-based, normal-phase SPE cartridges are frequently employed.[1] The extraction typically involves using acetonitrile (B52724) as the extraction solvent.[1] In the case of analyzing this compound residues in animal tissues, where it is often converted to its marker residue dichloroisoeverninic acid (DIA), alumina (B75360) SPE cartridges have been used for cleanup.[2] For more complex matrices or when dealing with a wide range of veterinary drugs, polymeric reversed-phase sorbents like Oasis HLB or Strata-X are common choices due to their robust nature and ability to retain a broad spectrum of compounds.[3]

Q2: My this compound recovery is low. What are the primary causes?

Low recovery is a frequent issue in SPE. The main causes can be categorized into three areas:

  • Analyte Breakthrough (Analyte in Load/Wash Fraction): The this compound does not adequately bind to the sorbent. This can be due to an inappropriate sorbent choice, a sample solvent that is too strong, an incorrect pH, or overloading the cartridge.[4][5][6] The flow rate during sample loading might also be too high.[7]

  • Incomplete Elution (Analyte Retained on Cartridge): The this compound binds too strongly to the sorbent and is not fully removed during the elution step. This suggests the elution solvent is too weak or the elution volume is insufficient.[5][8]

  • Analyte Loss During Wash Step: The wash solvent may be too strong, causing the this compound to be prematurely washed off the cartridge along with interferences.[4]

Q3: How can I systematically troubleshoot low recovery?

A systematic approach is crucial to identify the source of analyte loss. The recommended procedure is to collect and analyze each fraction of the SPE process separately:

  • Load Fraction: The solution that passes through the cartridge during sample loading.

  • Wash Fraction(s): The solvent(s) used to wash the cartridge after sample loading.

  • Elution Fraction: The final solvent used to recover the this compound.

By quantifying the amount of this compound in each fraction, you can pinpoint the exact step where the loss is occurring and take corrective action as detailed in the troubleshooting guide below.[5][6]

Q4: What is a typical flow rate for the sample loading and elution steps?

A general recommendation for sample loading is a slow and consistent flow rate of approximately 1 mL/min to ensure adequate interaction between the this compound and the sorbent.[8] For elution, allowing the solvent to soak the sorbent for a few minutes before applying vacuum or pressure can improve recovery.[8] It is important to maintain consistent flow rates across all samples for better reproducibility.[3]

Q5: How critical is pH during the SPE process for this compound?

While this compound itself is not strongly ionizable, the analysis of its residues in tissues often involves conversion to dichloroisoeverninic acid (DIA), which is an acidic compound.[2] For ionizable compounds, pH is critical. To ensure good retention on a reversed-phase sorbent, the sample pH should be adjusted to suppress ionization (typically 2 pH units below the pKa for an acid).[8] Conversely, during elution, the pH can be adjusted to ionize the analyte, which will decrease its retention and facilitate its release from the sorbent.[8]

Troubleshooting Guides

Guide 1: Low or No Recovery of this compound

This guide will help you diagnose and resolve issues of low or inconsistent recovery.

Step 1: Diagnose the Problem

Follow the systematic approach of fraction collection as described in Q3 of the FAQ section to determine where the this compound is being lost. The troubleshooting workflow below illustrates the decision-making process based on your findings.

G cluster_start cluster_diagnosis cluster_load cluster_wash cluster_elution start Start: Low this compound Recovery diagnosis Where is the analyte lost? Analyze Load, Wash, and Elution Fractions start->diagnosis in_load Analyte in Load Fraction (Breakthrough) diagnosis->in_load Found in Load in_wash Analyte in Wash Fraction diagnosis->in_wash Found in Wash not_eluted Analyte Not in Load or Wash (Retained on Cartridge) diagnosis->not_eluted Not Found sol_load Potential Solutions: - Decrease sample solvent strength - Ensure proper sorbent conditioning - Adjust sample pH - Increase sorbent mass - Switch to a more retentive sorbent - Decrease loading flow rate in_load->sol_load sol_wash Potential Solutions: - Decrease wash solvent strength - Use a less polar wash solvent in_wash->sol_wash sol_elution Potential Solutions: - Increase elution solvent strength - Increase elution solvent volume - Add a solvent 'soak' step - Switch to a less retentive sorbent not_eluted->sol_elution

Caption: Troubleshooting workflow for low SPE recovery.

Step 2: Implement Solutions

Based on the findings from your fraction analysis, implement the suggested solutions. It is recommended to change one parameter at a time to accurately assess its impact on recovery.

Guide 2: Poor Reproducibility

Inconsistent results across samples can invalidate your analysis. Here are common causes and solutions:

Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Ensure uniform homogenization and extraction for all samples.
Variable Flow Rates Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates during sample loading, washing, and elution.[3]
Cartridge Drying Out For silica-based sorbents, do not allow the sorbent bed to dry out between the conditioning/equilibration and sample loading steps.[8]
Sample Overload Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute the sample.[7]
Inconsistent SPE Cartridge Packing Use high-quality SPE cartridges from a reputable supplier to minimize variability between cartridges.

Data Presentation

The following tables provide quantitative data on this compound recovery and the performance of different SPE sorbents for antibiotic analysis.

Table 1: Recovery of this compound from Different Matrices

Matrix SPE Sorbent Extraction Method Analytical Method Recovery Rate (%) Reference
Pig FecesNormal-phaseAcetonitrile extractionHPLC-UV>98[9]
Poultry FeedSilica (B1680970)Acetonitrile extractionHPLC93.29 - 97.26[1]
Animal Tissues (as DIA)AluminaAcetone extraction followed by hydrolysis and LLELC-MS/MS100 - 108[10]

Table 2: Efficacy of Different Sorbents for Antibiotic Extraction (dSPE)

Sorbent Target Antibiotic Recovery Rate (%) Notes Reference
C18Chloramphenicol92 - 96High efficiency[4]
C18Tetracycline~102High efficiency[4]
FlorisilChloramphenicol~92Consistent efficiency with varying sorbent amounts[4]
Activated CarbonChloramphenicol29 - 42Low efficiency, not recommended for extraction[4]
Activated CarbonTetracycline~40Low efficiency[4]

Experimental Protocols

Protocol 1: SPE of this compound from Animal Feed for HPLC-UV Analysis

This protocol is adapted from methodologies for the analysis of this compound in poultry and pig feed.[1][11][12]

1. Objective: To extract and quantify this compound from medicated animal feed.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Silica-based SPE cartridges (e.g., 500 mg, 6 mL)[12]

  • HPLC system with UV detector

  • C18 analytical column

3. Sample Preparation:

  • Grind a representative sample of the animal feed to a fine powder.[11]

  • Accurately weigh approximately 10 g of the homogenized feed into a centrifuge tube.[12]

  • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.[12]

  • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.[12]

4. Solid-Phase Extraction (SPE) Cleanup:

G cluster_workflow SPE Workflow for this compound in Feed A 1. Conditioning Activate sorbent with an appropriate solvent (e.g., Methanol) B 2. Equilibration Prepare sorbent for sample matrix (e.g., Acetonitrile) A->B C 3. Sample Loading Load the supernatant from sample prep (Flow rate ~1 mL/min) B->C D 4. Washing Wash cartridge to remove interferences (Use a weak solvent) C->D E 5. Elution Elute this compound with a suitable solvent mixture D->E

Caption: General SPE workflow for this compound analysis.

  • Conditioning: Condition the silica SPE cartridge with an appropriate volume of methanol.

  • Equilibration: Equilibrate the cartridge with acetonitrile.

  • Sample Loading: Load the supernatant collected in step 3 of sample preparation onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that removes interferences but not this compound.

  • Elution: Elute the this compound from the cartridge using a suitable solvent mixture.

5. Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the residue in the mobile phase.[11]

  • Analyze by HPLC with UV detection.[11]

Protocol 2: SPE of this compound Residues (as DIA) from Animal Tissues for LC-MS/MS Analysis

This protocol is a general guide for the analysis of total this compound residues in tissues.[2]

1. Objective: To extract and quantify total this compound residues (as DIA) from animal tissues.

2. Materials:

  • Dichloroisoeverninic acid (DIA) reference standard

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Phosphoric acid

  • Ethyl acetate (B1210297)

  • Alumina SPE cartridges[2]

  • LC-MS/MS system

3. Sample Preparation and Hydrolysis:

  • Homogenize a representative sample of animal tissue (e.g., muscle, liver).

  • Extract this compound and its metabolites from the tissue with acetone.

  • Centrifuge and collect the supernatant.

  • Hydrolyze the extract with NaOH to convert all this compound-related residues to DIA.[2]

  • Neutralize and acidify the solution with phosphoric acid.[2]

4. Liquid-Liquid Extraction (LLE) and SPE Cleanup:

  • Partition the DIA from the acidified solution into ethyl acetate.[2]

  • Evaporate the ethyl acetate to dryness and reconstitute the residue.

  • Condition and equilibrate an alumina SPE cartridge.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the DIA with a suitable solvent.

5. Analysis:

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]

  • Analyze by LC-MS/MS, monitoring for the specific precursor and product ions of DIA.[2]

References

Technical Support Center: Enhancing Avilamycin Detection in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of avilamycin in fecal samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of this compound detection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in fecal samples?

A1: Fecal samples are a complex matrix containing numerous endogenous substances like lipids, proteins, and salts that can interfere with the analysis. The primary challenges include:

  • Matrix Effects: Co-eluting substances can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.

  • Low Analyte Concentration: this compound concentrations can be low, requiring sensitive analytical methods and efficient extraction procedures.

  • Analyte Stability: The stability of this compound in the fecal matrix during sample collection, storage, and processing needs to be considered to prevent degradation.

Q2: Should I analyze for the parent this compound compounds or a marker residue?

A2: The choice depends on the goal of your study. For regulatory purposes and to account for this compound and its metabolites, the standard approach is to perform an alkaline hydrolysis to convert all this compound-related residues to a common marker, dichloroisoeverninic acid (DIA), for a total residue analysis.[1] For other applications, such as analyzing premixes or specific pharmacokinetic studies in feces, direct analysis of the primary this compound factors (A and B) may be more appropriate.[1]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Effective sample preparation is the most critical step to mitigate matrix effects. This includes:

  • Solid-Phase Extraction (SPE): A well-optimized SPE cleanup can significantly remove interfering components.

  • Liquid-Liquid Extraction (LLE): This can be used to partition the analyte of interest away from matrix components.

  • Chromatographic Separation: Optimizing the HPLC mobile phase gradient can help separate the analyte from co-eluting matrix components.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.

Q4: What are the best practices for fecal sample collection and storage for this compound analysis?

A4: To ensure the integrity of the sample and the stability of this compound, it is recommended to:

  • Collect fresh fecal samples and homogenize them to ensure a representative aliquot is taken for analysis.

  • If not analyzed immediately, samples should be stored frozen, preferably at -80°C, to minimize degradation of the analyte.[2] Samples stored with no additive have shown less stability.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Recovery 1. Inefficient solvent penetration into the fecal matrix.2. Incorrect choice of extraction solvent.3. Loss of analyte during the solvent evaporation step.4. Suboptimal pH during liquid-liquid extraction (for DIA analysis).1. Increase the homogenization or stirring time; consider using a mechanical homogenizer.2. Use acetonitrile (B52724) or acetone (B3395972) for the initial extraction of this compound from feces.[1][3]3. Ensure controlled evaporation conditions, for instance, using a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).4. For total residue analysis, ensure the aqueous phase is acidified before extracting the DIA marker residue with a solvent like ethyl acetate (B1210297).[1]
High Variability in Results (Poor Precision) 1. Inconsistent homogenization of the fecal sample.2. Inconsistent performance of the Solid-Phase Extraction (SPE) columns.3. Fluctuations in the performance of the analytical instrument.1. Standardize the homogenization procedure for all samples to ensure uniformity.2. Use SPE columns from a reliable supplier and adhere to a strict and consistent conditioning protocol.3. Incorporate quality control standards at regular intervals throughout the analytical run to monitor and correct for instrument drift.
Interfering Peaks in Chromatogram 1. Inadequate sample cleanup.2. Co-elution of matrix components with the analyte.3. Contamination from solvents, reagents, or laboratory ware.1. Optimize the SPE cleanup procedure. This may involve trying different wash solvents or a different sorbent material.2. Adjust the HPLC mobile phase gradient to achieve better chromatographic separation.3. Use high-purity solvents and meticulously clean all labware. A solvent blank injection can help identify sources of contamination.

Quantitative Data Summary

The following tables summarize the performance of different methods for the detection of this compound in fecal and other biological samples.

Table 1: HPLC Method Performance for this compound in Pig Feces

AnalyteRecovery (%)LOQ (mg/kg)Intra-assay Precision (CV%)Reference
This compound A>980.9<9.0[3]
This compound B>980.2<9.0[3]

Table 2: LC-MS/MS Method Performance for this compound Residues (as DIA) in Animal Tissues

MatrixFortification Levels (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Poultry Muscle25, 50, 10094 - 106≤ 112.78.3[4]
Porcine Muscle25, 50, 10094 - 106≤ 110.72.4[4]
Porcine Muscle, Fat, and Liver0.01 mg/kg and MRL100 - 108<6--[5]

Experimental Protocols

Protocol 1: Direct Determination of this compound A and B in Pig Feces by HPLC

This protocol is adapted from a method describing the extraction and analysis of this compound A and B from pig feces.[3]

1. Extraction

  • Weigh a representative portion of the homogenized fecal sample.

  • Add acetonitrile as the extraction solvent.

  • Shake or vortex the mixture vigorously for an adequate amount of time to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid material and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a normal-phase SPE cartridge (e.g., silica-based) with the appropriate solvent.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elute the this compound from the cartridge using an appropriate elution solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase for HPLC analysis.

3. HPLC Analysis

  • Column: Kromosil 5 µm C18[3]

  • Mobile Phase: 48% acetonitrile and 52% 0.01N ammonium (B1175870) acetate buffer[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV absorbance at 295 nm[3]

  • Injection Volume: 50 µL[3]

Protocol 2: Determination of Total this compound Residues as DIA in Feces by LC-MS/MS

This protocol is a generalized procedure based on methods for analyzing total this compound residues in biological matrices.[1][5][6]

1. Extraction

  • Homogenize a representative sample of the fecal matter.

  • Extract the this compound and its metabolites from the sample using acetone.

  • Centrifuge the mixture and collect the supernatant.

2. Alkaline Hydrolysis

  • Evaporate the acetone from the supernatant.

  • Add 1N Sodium Hydroxide (NaOH) to the residue.

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 2 hours) to hydrolyze all this compound-related compounds to DIA.

  • Cool the hydrolysate to room temperature.

  • Neutralize the solution with an acid like hydrochloric acid.

3. Liquid-Liquid Extraction and Cleanup

  • Partition the DIA into an organic solvent such as ethyl acetate.

  • Wash the organic phase to remove any remaining impurities.

  • Evaporate the organic phase to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for DIA.

  • Scan Type: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

Visualized Workflows

experimental_workflow_direct_analysis cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis fecal_sample Homogenized Fecal Sample add_acetonitrile Add Acetonitrile fecal_sample->add_acetonitrile shake_vortex Shake/Vortex add_acetonitrile->shake_vortex centrifuge_collect Centrifuge & Collect Supernatant shake_vortex->centrifuge_collect condition_spe Condition SPE Cartridge centrifuge_collect->condition_spe load_extract Load Extract condition_spe->load_extract wash_cartridge Wash load_extract->wash_cartridge elute_this compound Elute this compound wash_cartridge->elute_this compound evaporate_reconstitute Evaporate & Reconstitute elute_this compound->evaporate_reconstitute hplc_analysis HPLC-UV Analysis evaporate_reconstitute->hplc_analysis

Caption: Workflow for Direct Analysis of this compound in Feces.

experimental_workflow_total_residue cluster_extraction Extraction cluster_hydrolysis Alkaline Hydrolysis cluster_cleanup_analysis Cleanup & Analysis fecal_sample Homogenized Fecal Sample add_acetone Add Acetone fecal_sample->add_acetone centrifuge_collect Centrifuge & Collect Supernatant add_acetone->centrifuge_collect evaporate_acetone Evaporate Acetone centrifuge_collect->evaporate_acetone add_naoh Add NaOH & Heat evaporate_acetone->add_naoh neutralize Cool & Neutralize add_naoh->neutralize lle Liquid-Liquid Extraction (Ethyl Acetate) neutralize->lle evaporate_reconstitute Evaporate & Reconstitute lle->evaporate_reconstitute lcms_analysis LC-MS/MS Analysis evaporate_reconstitute->lcms_analysis

Caption: Workflow for Total this compound Residue Analysis as DIA.

troubleshooting_workflow start Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Recovery high_variability High Variability issue_type->high_variability Precision interfering_peaks Interfering Peaks issue_type->interfering_peaks Specificity check_extraction Review Extraction Protocol: - Solvent Choice? - Homogenization Time? low_recovery->check_extraction check_homogenization Standardize Homogenization: - Consistent procedure? high_variability->check_homogenization optimize_cleanup Optimize Sample Cleanup: - Different SPE wash? - Alternative sorbent? interfering_peaks->optimize_cleanup check_evaporation Check Evaporation Step: - Temperature too high? - Vigorous N2 stream? check_extraction->check_evaporation check_ph Verify pH for LLE (DIA): - Is aqueous phase acidic? check_evaporation->check_ph check_spe Evaluate SPE Columns: - Consistent conditioning? check_homogenization->check_spe check_qc Monitor Instrument QC: - Any drift observed? check_spe->check_qc optimize_hplc Adjust HPLC Method: - Modify gradient? optimize_cleanup->optimize_hplc check_contamination Check for Contamination: - Run solvent blanks? optimize_hplc->check_contamination

Caption: Troubleshooting Logic for this compound Fecal Analysis.

References

Technical Support Center: Isolating and Purifying Minor Avilamycin Factors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of minor avilamycin factors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the isolation and purification of minor this compound factors.

Q1: I am observing poor resolution and co-elution of minor this compound factors with the major this compound A peak in my reverse-phase HPLC analysis. What are the initial troubleshooting steps?

A1: Co-elution of structurally similar this compound analogues is a frequent challenge. Here are the primary steps to address this issue:

  • Verify System Suitability: Before modifying the method, ensure your HPLC system is functioning optimally. Check for stable pressure, low detector noise, and confirm that the column is not degraded or clogged.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a common source of separation problems. It is advisable to prepare fresh mobile phase for each run and ensure the pH of the aqueous buffer is accurate and consistent.[1]

  • Gradient Optimization: If you are using a gradient elution, the steepness of the gradient is a critical parameter. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[1]

Q2: My chromatograms show broad or tailing peaks for the minor this compound factors. What could be causing this?

A2: Poor peak shape can be attributed to several factors, often related to the column or sample preparation:

  • Column Overload: Injecting too much sample can lead to peak tailing and broadening. Try reducing the injection volume or diluting the sample.[2]

  • Mismatched Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase. Injecting a sample in a significantly stronger solvent can cause peak distortion.[2]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may resolve the issue. If the problem persists, the column may be degraded and require replacement.[2]

  • Secondary Interactions: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of avilamycins, leading to peak tailing. Using a high-quality, end-capped C18 column can minimize these interactions.[3]

Q3: I am experiencing low recovery of the minor this compound factors after the initial extraction and purification steps. What are the likely causes and how can I improve the yield?

A3: Low recovery can be due to degradation of the target compounds or inefficient extraction. Consider the following:

  • pH-Dependent Hydrolysis: Avilamycins are susceptible to hydrolysis, especially under acidic or alkaline conditions. Maintaining a neutral pH (around 7.0) throughout the extraction and purification process is crucial for stability.[3]

  • Photodegradation: Exposure to light can cause degradation of avilamycins. It is recommended to use amber vials and protect samples from direct light at all stages.[3]

  • Temperature Sensitivity: Elevated temperatures can accelerate the degradation of avilamycins. During sample preparation, it is advisable to keep samples on ice and use a cooled autosampler if possible. Evaporation steps should be carried out at low temperatures (e.g., not exceeding 30°C).[3]

  • Inefficient Extraction from Mycelial Cake: The this compound complex is primarily located in the mycelial cake after fermentation. Ensure thorough extraction with an appropriate organic solvent like methanol (B129727).[4]

Q4: After purification, I am struggling to crystallize the minor this compound factors for structural analysis. What are some common challenges and potential solutions?

A4: Crystallization of complex natural products like avilamycins can be challenging due to their structural complexity and potential for polymorphism.

  • Purity of the Isolate: The presence of even small amounts of impurities can inhibit crystallization. It is essential to ensure the highest possible purity of the isolated factor before attempting crystallization.

  • Solvent Selection: The choice of solvent system is critical. A systematic screening of various solvents and solvent mixtures is often necessary to find suitable conditions for crystal growth.

  • Propensity for Solvate Formation: Complex molecules can often form solvates, which can complicate the crystallization process and the resulting crystal structure.[5]

  • Thermodynamic vs. Kinetic Polymorphs: You may obtain a less stable, kinetic polymorph initially. Experimenting with different crystallization conditions (e.g., temperature, saturation level) may be required to obtain the thermodynamically stable form.[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the isolation and purification of minor this compound factors.

Protocol 1: Extraction and Initial Purification by Silica (B1680970) Gel Chromatography
  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration. A filter aid can be used to improve filtration efficiency.[4]

    • Extract the mycelial cake thoroughly with methanol.[4]

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.[4]

  • Silica Gel Chromatography:

    • Prepare a silica gel column with a suitable non-polar solvent system.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the silica gel column.

    • Elute the column with a gradient of increasing polarity (e.g., a gradient of methanol in dichloromethane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the this compound complex.

    • Pool the enriched this compound fractions and concentrate them under reduced pressure.

Protocol 2: Semi-Preparative HPLC for Isolation of Minor this compound Factors

This protocol is a general guideline and should be optimized based on the specific this compound factors of interest and the available instrumentation.

  • Sample Preparation:

    • Dissolve the enriched this compound fraction from the silica gel chromatography step in a suitable solvent, ideally the initial mobile phase of the HPLC method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • HPLC Conditions:

    • Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A shallow linear gradient optimized to separate the minor factors from this compound A. A starting point could be a gradient from 30% to 70% B over 30-40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 4-5 mL/min for a 10 mm internal diameter column.

    • Detection: UV detection at 295 nm.[4][7]

    • Injection Volume: This should be optimized based on the column capacity and sample concentration.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of the minor this compound factors as they elute from the column.

  • Post-Purification:

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the pure fractions for each minor factor.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain the pure minor this compound factor as a solid.

Data Presentation

The following tables provide a summary of typical quantitative data encountered during the analysis of this compound factors.

ParameterThis compound AThis compound BMinor Factors (C-N)Reference
Typical Composition >60%<18%<6% each[8]
HPLC Recovery 93.29% - 97.26%>98%Dependent on specific factor and method[7][9]
Limit of Quantification 0.9 mg/kg (in pig faeces)0.2 mg/kg (in pig faeces)Dependent on specific factor and method[7]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the isolation and purification of minor this compound factors.

experimental_workflow fermentation Fermentation of S. viridochromogenes filtration Filtration fermentation->filtration mycelial_cake Mycelial Cake filtration->mycelial_cake extraction Methanol Extraction mycelial_cake->extraction crude_extract Crude this compound Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel enriched_fractions Enriched this compound Fractions silica_gel->enriched_fractions semi_prep_hplc Semi-Preparative RP-HPLC enriched_fractions->semi_prep_hplc isolated_factors Isolated Minor this compound Factors semi_prep_hplc->isolated_factors analysis Purity Analysis & Structural Elucidation (Analytical HPLC, MS, NMR) isolated_factors->analysis troubleshooting_hplc cluster_solutions Troubleshooting Steps problem Poor HPLC Separation (Co-elution, Peak Tailing) check_system Verify System Suitability (Pressure, Noise, Column Health) problem->check_system Initial Check optimize_mobile_phase Optimize Mobile Phase (Fresh Preparation, pH Adjustment) problem->optimize_mobile_phase Chemical Factors adjust_gradient Adjust Gradient Profile (Shallower Gradient) problem->adjust_gradient Method Parameters optimize_sample Optimize Sample Conditions (Reduce Load, Match Solvent) problem->optimize_sample Sample Issues change_column Consider Alternative Column (Different C18, Phenyl-hexyl) problem->change_column If all else fails degradation_pathways cluster_causes Causes of Degradation This compound This compound Factors degradation_products Degradation Products (Loss of Activity) This compound->degradation_products ph Acidic/Alkaline pH ph->this compound light Light Exposure light->this compound temperature Elevated Temperature temperature->this compound

References

optimizing fermentation conditions for increased avilamycin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased avilamycin yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Production

Question: My Streptomyces viridochromogenes fermentation is showing poor or no this compound production. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no this compound production can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions. Follow these steps to diagnose and resolve the issue:

  • Strain Viability and Purity:

    • Verify Strain Integrity: Ensure the S. viridochromogenes strain is viable and not contaminated. Streak the culture on a suitable agar (B569324) medium (e.g., Gauze's No. 1) to check for purity and typical colony morphology.

    • Inoculum Quality: Use a fresh and healthy inoculum for fermentation. An old or poorly grown seed culture can lead to a lag in growth and reduced productivity.

  • Fermentation Medium Composition:

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical.[1][2][3][4][5][6] Soluble starch, glucose, and dextrin (B1630399) are effective carbon sources, while peptone, soy flour, and corn syrup are suitable nitrogen sources.[1] An imbalance can limit growth or direct metabolism away from this compound production. Refer to the media composition tables below for optimized concentrations.

    • Precursor Supplementation: this compound biosynthesis can be enhanced by feeding precursors. Supplementing the medium with L-valine, D-xylose, and sodium acetate (B1210297) has been shown to significantly increase yield.[1][7]

  • Physical Fermentation Parameters:

    • pH: The pH of the medium should be maintained within the optimal range of 7.0-7.4.[8] Deviations can inhibit enzyme activity and nutrient uptake.

    • Temperature: The optimal temperature for this compound production is typically around 27-28.5°C.[8]

    • Dissolved Oxygen (DO): Inadequate oxygen supply is a common bottleneck.[9][10][11][12] Ensure sufficient aeration and agitation to maintain DO levels, especially during the exponential growth phase. The use of oxygen vectors can also enhance production.[1][7]

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low this compound Yield Detected check_strain 1. Verify Strain Integrity (Purity & Viability) start->check_strain check_media 2. Analyze Medium Composition (C/N sources, Precursors) check_strain->check_media Strain OK check_params 3. Evaluate Physical Parameters (pH, Temp, DO) check_media->check_params Media OK optimize_media Optimize Media Components (Refer to Tables 1 & 2) check_params->optimize_media Parameters OK (Suspect Media) optimize_params Adjust Fermentation Parameters (Refer to Table 3) check_params->optimize_params Parameters Suboptimal re_ferment Perform Fermentation with Optimized Conditions optimize_media->re_ferment optimize_params->re_ferment end Improved this compound Yield re_ferment->end

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Inconsistent Batch-to-Batch Fermentation Results

Question: I am observing significant variability in this compound yield between different fermentation batches, even with seemingly identical conditions. What could be the cause?

Answer:

Inconsistent results often point to subtle variations in starting materials or process control. Consider the following:

  • Inoculum Age and Size: The age and size of the inoculum can significantly impact the fermentation kinetics. Standardize the inoculum preparation protocol, including the age of the seed culture and the inoculation volume (typically 2-10% v/v).[1]

  • Raw Material Quality: The quality of complex media components like soybean meal, yeast extract, and corn syrup can vary between suppliers and even batches. This can affect the nutrient availability. If possible, use raw materials from the same lot for a series of experiments.

  • Sterilization Effects: Over-sterilization (e.g., at excessively high temperatures or for prolonged durations) can degrade media components, particularly sugars, leading to the formation of inhibitory compounds. Ensure a consistent and validated sterilization cycle.

  • Aeration and Agitation Dynamics: In stirred tank bioreactors, minor changes in agitation speed can lead to significant differences in mixing and oxygen transfer, affecting cell growth and productivity. Calibrate and monitor agitation and aeration rates closely.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is an antibiotic complex produced by the fermentation of Streptomyces viridochromogenes.[13][14]

Q2: What are the major factors influencing this compound yield?

A2: Key factors include the composition of the fermentation medium (carbon and nitrogen sources), supplementation with precursors (L-valine, D-xylose, sodium acetate), pH, temperature, and dissolved oxygen levels.[1][2][7]

Q3: Can mutagenesis be used to improve this compound yield?

A3: Yes, mutagenesis using methods like UV irradiation and Atmospheric and Room Temperature Plasma (ARTP) has been successfully employed to generate high-yielding mutant strains of S. viridochromogenes.[1][7] For instance, mutant strain F-23 showed a 146.39% improvement in yield compared to the wild type.[1][7]

Q4: What is the primary mechanism of action of this compound?

A4: this compound acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the proper positioning of tRNA and initiation factor 2.[15]

Q5: What are the main components of the this compound complex?

A5: The major and most bioactive component is this compound A. Other components include this compound B and several minor factors.[13][15][16]

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production

Source TypeComponentConcentration (w/v)Observed Effect on YieldReference
CarbonSoluble Starch2%Favorable[1]
Glucose2%Favorable[1]
Dextrin2%Favorable[1]
Molasses2%Less Favorable[1]
NitrogenPeptone2%Favorable[1]
Soy Flour2%Favorable[1]
Corn Syrup2%Favorable[1]
Soybean Meal2%Favorable[1][3]

Table 2: Impact of Precursor Supplementation on this compound Yield

PrecursorConcentrationEffect on Yield of Mutant Strain F-23Reference
L-valineOptimizedPart of a strategy that[1][7]
D-xyloseOptimizedenhanced yield by 41.87%[1][7]
Sodium AcetateOptimized[1][7]

Table 3: Optimized Fermentation Parameters for this compound Production

ParameterOptimal RangeReference
Culture Temperature27.5 - 28.5 °C[8]
Medium pH7.2 - 7.4[8]
Inoculation Time18 - 48 h[1]
Inoculation Amount2 - 10% (v/v)[1]
Tank Pressure0.05 - 0.10 MPa[8]
Ventilation Ratio1:0.5 - 1:1.1 vvm[8]
Agitation Speed80 - 150 rpm[8]

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Medium Preparation: Prepare a seed culture medium containing (g/L): soybean cake powder 15.0, yeast powder 25.0, glucose 5.0, dextrin 20.0, CaCl₂ 2.0, CaCO₃ 1.0. Adjust the pH to 7.0-7.2.[8]

  • Sterilization: Sterilize the medium in an autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with a spore suspension or a loopful of mycelia from a fresh plate of S. viridochromogenes.

  • Incubation: Incubate at 28°C on a rotary shaker at 150-200 rpm for 24-36 hours.[8]

Protocol 2: Fermentation for this compound Production

  • Medium Preparation: Prepare the fermentation medium containing (g/L): W-Gum 40.0, glucose 20.0, soybean cake powder 10.0, CaCl₂ 2.0, CaCO₃ 4.0, NaCl 1.0. Adjust the pH to 7.2-7.4.[8]

  • Sterilization: Sterilize the fermenter with the medium in place.

  • Inoculation: Inoculate the fermentation medium with 5-10% (v/v) of the seed culture.

  • Fermentation: Maintain the fermentation at 27.5-28.5°C with an agitation of 80-150 rpm and an aeration rate of 1:0.5-1:1.1 vvm for 200-240 hours.[8]

  • Monitoring: Monitor pH, dissolved oxygen, and glucose concentration throughout the fermentation.

  • Harvesting: After the fermentation period, harvest the broth for this compound extraction and analysis.

Protocol 3: this compound Extraction and Quantification (HPLC)

  • Extraction: Extract this compound from the fermentation broth or medicated feed using acetonitrile.[17][18]

  • Cleanup: Use solid-phase extraction (SPE) with a silica (B1680970) cartridge to remove interfering substances.[17][18]

  • HPLC Analysis:

    • Mobile Phase: A mixture of ammonium (B1175870) acetate buffer and acetonitrile.[17]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Detection: UV detector at 290 nm.[19]

    • Quantification: Construct a calibration curve using this compound standards to determine the concentration in the samples.[17]

Visualizations

This compound Biosynthesis Overview

Avilamycin_Biosynthesis cluster_precursors Primary Metabolites & Precursors cluster_pathway Biosynthetic Pathway Propionyl_CoA Propionyl-CoA PKS Polyketide Synthase (PKS) (aviM) Propionyl_CoA->PKS Glucose_1_P D-glucose-1-phosphate Sugar_synthesis Deoxysugar Synthesis & Glycosylation Glucose_1_P->Sugar_synthesis GDP_D_Mannose GDP-D-mannose GDP_D_Mannose->Sugar_synthesis UDP_D_Glucose UDP-D-glucose UDP_D_Glucose->Sugar_synthesis L_valine L-valine (Precursor) L_valine->Sugar_synthesis Dichloroisoeverninic_acid Dichloroisoeverninic acid (Aglycone) PKS->Dichloroisoeverninic_acid Avilamycin_C This compound C Dichloroisoeverninic_acid->Avilamycin_C Glycosylation Sugar_synthesis->Avilamycin_C Glycosylation Redox_conversion Redox Conversion (AviZ1) Avilamycin_C->Redox_conversion Avilamycin_A This compound A Redox_conversion->Avilamycin_A

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow start Start: Wild-Type Strain mutagenesis 1. Strain Improvement (e.g., ARTP Mutagenesis) start->mutagenesis screening 2. High-Yield Strain Screening mutagenesis->screening media_optimization 3. Medium Optimization (One-Factor-at-a-Time & RSM) screening->media_optimization parameter_optimization 4. Fermentation Parameter Optimization (pH, Temp, DO) media_optimization->parameter_optimization precursor_feeding 5. Precursor Feeding Strategy parameter_optimization->precursor_feeding scale_up 6. Scale-Up Fermentation precursor_feeding->scale_up end Optimized this compound Production scale_up->end

Caption: Workflow for optimizing this compound fermentation.

References

Technical Support Center: Avilamycin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in in vitro avilamycin susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and sources of variability encountered during this compound susceptibility testing.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the common causes of this variability?

A1: Variability in MIC assays is a frequent challenge. Key factors that can contribute to inconsistent results include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. A higher than recommended inoculum size can overwhelm the antibiotic, leading to a higher apparent MIC.[1] Conversely, a low inoculum may result in a falsely low MIC.

  • Media Composition: The type of growth medium, its pH, and cation concentration can significantly impact this compound's activity.[1][2] For instance, the pH of the agar (B569324) medium can affect the potency of certain antibiotics; a pH that is too low can cause some drugs to appear less potent.[2]

  • Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates and the stability of this compound, leading to inconsistent MIC readings.[1][3]

  • Endpoint Reading: Subjectivity in visually determining the lowest concentration that inhibits growth can introduce variability between different researchers and laboratories.[1] Using a microplate reader for optical density (OD) measurements can provide a more quantitative and consistent endpoint.[1]

  • This compound Stock Solution: The stability and accurate concentration of the this compound stock solution are paramount. Improper storage, repeated freeze-thaw cycles, or errors in initial weighing can lead to significant variability.[1]

Q2: I am observing "skipped wells" in my broth microdilution assay for this compound. What does this indicate and how can I prevent it?

A2: "Skipped wells" refer to a phenomenon where there is no visible bacterial growth in a well, but there is growth in wells with higher antibiotic concentrations.[4] This can be a sign of contamination, improper dilution, or the specific characteristics of the antibiotic-organism interaction.

  • Troubleshooting Steps:

    • Aseptic Technique: Ensure strict aseptic technique throughout the procedure to prevent contamination.

    • Proper Mixing: Ensure thorough mixing of the antibiotic dilutions at each step.

    • Visual Confirmation: Carefully inspect the wells before and after incubation.

    • Repeat the Assay: If skipped wells are observed, it is best to repeat the assay, paying close attention to the points mentioned above.

Q3: The MIC values I'm obtaining for my quality control (QC) strain are outside the acceptable range for this compound. What should I do?

A3: When QC strain results are out of range, it indicates a potential issue with the testing process.

  • Immediate Actions:

    • Do not report patient/sample results.

    • Investigate the cause: Review all aspects of the testing procedure, including:

      • QC Strain Viability and Purity: Ensure the QC strain has been stored correctly and is not contaminated. It is recommended to use fresh subcultures of QC strains.

      • Media and Reagents: Check the expiration dates and storage conditions of the media, diluents, and this compound.

      • Inoculum Preparation: Verify the turbidity of the inoculum using a McFarland standard.

      • Incubation Conditions: Confirm that the incubator temperature and atmosphere (if applicable) are correct.

      • Equipment: Ensure that pipettes and other equipment are calibrated and functioning correctly.

  • Corrective Actions: Once the source of the error is identified, take corrective action and repeat the test with the QC strain. If the issue persists, consider using a new batch of reagents or a fresh culture of the QC strain. Daily testing of the QC strain is recommended when implementing a new method until 20 consecutive days of acceptable readings are achieved.[5]

Q4: What are the recommended quality control strains for this compound susceptibility testing?

A4: While specific CLSI-approved QC ranges for this compound are not broadly published for all organisms, typical QC strains used for antimicrobial susceptibility testing of Gram-positive bacteria, particularly anaerobes like Clostridium perfringens, are relevant. A common QC strain for anaerobic bacteria susceptibility testing is Bacteroides fragilis ATCC 25285.[6] For testing against staphylococci and enterococci, strains like Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are frequently used.[2] It is crucial to adhere to the QC ranges specified by standard-setting organizations like CLSI for the chosen QC strain and testing method.

Quantitative Data Summary

The following tables summarize reported MIC values for this compound against various bacterial species.

Table 1: this compound MIC Distribution for Clostridium perfringens

Number of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
1200.015 - 2560.06128[7]
95Not specifiedNot specified0.5[8]
100.25 - 2Not specifiedNot specified[9]

Table 2: this compound MIC Ranges for Other Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)Reference
Enterococcus faecalis101 - 8[9]
Enterococcus faecium101 - 8[9]
Staphylococcus aureus104 - 8[9]

Experimental Protocols

Detailed methodologies for broth microdilution and agar dilution susceptibility testing for this compound are provided below. These protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound analytical standard.

    • Dissolve the this compound in an appropriate solvent (e.g., methanol) to create a high-concentration stock solution.[9] Further dilutions should be made in the appropriate broth medium.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to achieve the desired concentration range. Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well will be 200 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for aerobic bacteria; anaerobic conditions for 46-48 hours for anaerobes like Clostridium perfringens).[9]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually or with a microplate reader.

Agar Dilution Method

This method involves incorporating this compound into an agar medium.

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at concentrations that are 10 times the desired final concentrations in the agar.

    • Melt the appropriate agar medium (e.g., Mueller-Hinton agar) and cool it to 48-50°C in a water bath.[11]

    • Add 2 mL of each this compound dilution to 18 mL of molten agar, mix gently but thoroughly, and pour into sterile petri dishes.[12]

    • Also prepare a control plate with no antibiotic.

    • Allow the plates to solidify on a level surface.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each this compound-containing plate and the control plate. The final inoculum should be approximately 10⁴ CFU per spot.[11]

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates under the appropriate temperature and atmospheric conditions for 18-24 hours (or longer for slow-growing organisms).

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Visualizations

The following diagrams illustrate key experimental workflows and the mode of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension inoculum->inoculate plate_prep Prepare 96-well plate with broth plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Visual/Plate Reader) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solutions mix_pour Mix this compound with Agar and Pour Plates stock->mix_pour inoculum Prepare Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates inoculum->spot_inoculate media Prepare Molten Agar media->mix_pour mix_pour->spot_inoculate incubate Incubate Plates spot_inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution MIC Testing.

Avilamycin_Mechanism cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis ribosome_30S 30S Subunit ribosome_30S->protein_synthesis This compound This compound This compound->ribosome_50S binds to inhibition Inhibition This compound->inhibition leads to inhibition->protein_synthesis resistance Resistance Mechanism (rRNA Methylation) resistance->ribosome_50S modifies binding site

Caption: this compound's Mode of Action and Resistance.

References

improving the stability of avilamycin reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of avilamycin reference standards. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound reference standards?

This compound stability is primarily influenced by several factors:

  • pH: this compound is most stable at a neutral pH of 7.[1] It is susceptible to both acid and base-catalyzed hydrolysis, with increased degradation observed at pH 5 and pH 9.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1] Therefore, it is crucial to control the temperature during storage and sample preparation.

  • Light: Exposure to light can lead to photodegradation.[1]

  • Moisture: this compound is sensitive to moisture, which can promote hydrolysis.[2][3]

  • Sample Matrix: Complex matrices, such as those found in animal feed or tissues, can contain components that promote degradation.[1]

Q2: What are the recommended storage conditions for this compound reference standards?

To ensure the long-term stability of this compound reference standards, the following storage conditions are recommended:

  • Temperature: Store at or below 25°C (77°F), with excursions to 40°C (104°F) being acceptable.[2][3] For long-term storage of solutions, freezing at -20°C or below is recommended.[1]

  • Light: Protect from light by storing in amber vials or by wrapping containers with aluminum foil.[1]

  • Moisture: Avoid excessive moisture by storing in a dry place.[2][3][4]

  • Solutions: For short-term storage, such as in an autosampler, keep solutions at 4°C.[1]

Q3: What are the main degradation products of this compound?

This compound primarily degrades through hydrolysis. The main degradation pathway involves the cleavage of the orthoester linkage, leading to the formation of flambic acid and flambalactone.[5][6] Another minor degradation pathway involves the removal of the eurekanate portion of the molecule.[5]

Troubleshooting Guide

Problem 1: I am observing a loss of potency or the appearance of extra peaks in my chromatograms when analyzing my this compound reference standard.

This issue is often indicative of degradation of the reference standard.

Possible Cause Troubleshooting Steps
Improper Storage - Verify that the reference standard is stored at the recommended temperature (≤25°C), protected from light, and in a dry environment.[2][3][4] - For solutions, ensure they are stored at 4°C for short-term use or frozen (≤-20°C) for long-term storage.[1]
pH of Solutions - Ensure that all solvents and buffers used for sample preparation and in the mobile phase are maintained at or near a neutral pH (pH 7).[1]
Temperature during Sample Preparation - Keep samples on ice or a cooling block during preparation.[1] - Use a cooled autosampler set to 4°C.[1]
Exposure to Light - Use amber vials or protect samples from direct light at all stages of the experiment.[1]
Contaminated Solvents - Use high-purity, HPLC-grade solvents to prepare solutions.

Problem 2: My this compound reference standard solution appears cloudy or has formed a precipitate.

Precipitation can occur due to several factors related to solubility and stability.

Possible Cause Troubleshooting Steps
Low Temperature - If the solution has been stored at a low temperature, allow it to equilibrate to room temperature and gently agitate to see if the precipitate redissolves.[7]
Solvent Choice - Ensure you are using a solvent in which this compound is sufficiently soluble. This compound A is freely soluble in chloroform (B151607) and acetone, slightly soluble in ethyl acetate, methanol, and ethanol, and very slightly soluble in water.[8]
High Concentration - You may be attempting to prepare a solution at a concentration exceeding this compound's solubility limit. Consider preparing a fresh, lower-concentration solution.[7]
pH of the Solution - Drastic changes in the pH of the solution can affect its solubility. Maintain a pH in the neutral range for optimal stability and solubility.[1][7]

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes known stability data.

Condition Details Observed Effect on this compound Reference
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursSignificant degradation[9]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSignificant degradation[9]
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation[9]
Thermal Degradation 60°CDegradation observed[9]
pH 5 -Increased degradation compared to neutral pH[1]
pH 7 -Most stable[1]
pH 9 -Increased degradation compared to neutral pH[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound reference standard to identify potential degradation products and to demonstrate the specificity of the analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound reference standard in 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound reference standard in 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidation: Dissolve a known amount of this compound reference standard in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the this compound reference standard in an oven at 60°C for 24 hours. Dissolve the sample in a suitable solvent before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a general guideline and should be fully validated.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 290 nm

Sample Preparation:

  • Accurately weigh a portion of the this compound reference standard or sample.

  • Dissolve in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm filter before injection.

Visualizations

Troubleshooting this compound Degradation start Problem: Loss of Potency / Extra Peaks storage Check Storage Conditions start->storage ph Check Solution pH start->ph temp Check Sample Prep Temperature start->temp light Check Light Exposure start->light correct_storage Store at <=25C, dark, dry storage->correct_storage Incorrect correct_ph Maintain pH ~7 ph->correct_ph Incorrect correct_temp Use cooling during prep temp->correct_temp Incorrect correct_light Use amber vials light->correct_light Incorrect

Caption: Troubleshooting workflow for this compound degradation.

This compound Degradation Pathway This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation thermal Thermal Stress This compound->thermal photodegradation Photodegradation This compound->photodegradation flambic_acid Flambic Acid hydrolysis->flambic_acid other_products Other Degradation Products oxidation->other_products thermal->other_products photodegradation->other_products flambalactone Flambalactone flambic_acid->flambalactone

Caption: Simplified degradation pathway of this compound.

This compound Stability Testing Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress prepare Prepare Stressed and Control Samples stress->prepare analyze Analyze by Stability-Indicating HPLC prepare->analyze evaluate Evaluate Chromatograms for Degradation Products and Purity analyze->evaluate report Report Findings evaluate->report

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Avilamycin Residue Analysis in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of avilamycin residues in poultry.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental analysis of this compound residues in poultry tissues.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete alkaline hydrolysis of this compound to its marker residue, dichloroisoeverninic acid (DIA).Ensure the concentration of the hydrolysis solution (e.g., sodium hydroxide) and the incubation time and temperature are optimized. The conversion of this compound to DIA should be ≥92%.[1]
Inefficient extraction of DIA from the sample matrix.Optimize the liquid-liquid extraction or solid-phase extraction (SPE) cleanup procedures by fine-tuning critical parameters.[1]
Analyte degradation during sample storage.Store samples at appropriate low temperatures (e.g., -20°C or -70°C) and analyze them within a validated storage period.[2]
High Variability in Results (Poor Precision) Inconsistent sample homogenization.Ensure tissue samples are thoroughly homogenized to achieve a uniform consistency before extraction.
Inconsistent hydrolysis or extraction conditions.Strictly adhere to the validated protocol for all samples, ensuring consistent volumes, times, and temperatures.
Instrumental instability.Perform regular maintenance and calibration of the analytical instrument (e.g., HPLC, LC-MS/MS).
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) Co-elution of interfering substances from the poultry matrix.Optimize the sample cleanup procedures, such as liquid-liquid extraction and solid-phase extraction (SPE), to effectively reduce matrix effects.[1]
Insufficient chromatographic separation.Adjust the mobile phase gradient, flow rate, or change the analytical column to improve the separation of the analyte from matrix components.
Use of an inappropriate internal standard.Employ a stable isotope-labeled internal standard, such as dichloroisoeverninic acid-d6, to compensate for matrix effects.[1]
Chromatographic Issues (e.g., Peak Tailing, Split Peaks) Poor column performance.Ensure the analytical column is properly conditioned and has not exceeded its lifespan. Consider replacing the column if performance degrades.
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent ratio to achieve better peak shape.
Sample solvent mismatch with the mobile phase.Ensure the final sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound analysis in poultry focused on the marker residue dichloroisoeverninic acid (DIA)?

A1: Due to the complexity of the this compound molecule, achieving sensitive and reliable detection of the parent compound is challenging. Therefore, the standard approach involves the conversion of this compound to a stable marker residue, dichloroisoeverninic acid (DIA), through alkaline hydrolysis for accurate quantification.[4]

Q2: What are the primary analytical methods for determining this compound residues in poultry?

A2: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] LC-MS/MS is particularly favored for its high selectivity and sensitivity.[4] Enzyme-Linked Immunosorbent Assay (ELISA) can also be used as a screening method.[6][7]

Q3: What are the critical steps in sample preparation for this compound residue analysis?

A3: The critical steps include:

  • Homogenization of the poultry tissue (muscle, liver, etc.).[3]

  • Alkaline hydrolysis to convert this compound to DIA.[3][4]

  • Extraction of DIA from the hydrolyzed sample, typically using liquid-liquid extraction.[1][3]

  • Cleanup of the extract to remove interfering matrix components, often achieved with Solid-Phase Extraction (SPE).[1][3]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can:

  • Optimize sample cleanup procedures to remove interfering substances.[1]

  • Use matrix-matched calibration standards.[1]

  • Employ an isotope-labeled internal standard, such as dichloroisoeverninic acid-d6, for accurate quantification.[1]

Q5: What are the typical validation parameters for an analytical method for this compound residues?

A5: Key validation parameters include selectivity, trueness (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for this compound residue analysis in poultry.

Table 1: Performance of an Isotope Dilution LC-MS/MS Method in Poultry Muscle [1]

ParameterValue
Limit of Detection (LOD)2.7 µg/kg
Limit of Quantification (LOQ)8.3 µg/kg
Recovery (at 25, 50, and 100 µg/kg)94 - 106%
Precision (RSD)≤11%
Conversion of this compound to DIA≥92%

Table 2: Performance of an HPLC Method for this compound in Poultry Feed [5]

ParameterValue
Recovery (Factor A)93.29 - 97.26%
Precision (RSD)1.1 - 3.4%

Experimental Protocols

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound (as DIA) in Poultry Muscle[1]
  • Sample Preparation and Hydrolysis:

    • Homogenize poultry muscle tissue.

    • Subject the homogenized tissue to alkaline hydrolysis without prior extraction or preconcentration.

  • Extraction and Cleanup:

    • Acidify the hydrolysate.

    • Partition the acidified solution into an organic solvent.

    • Perform cleanup using a combination of liquid-liquid extraction and solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Internal Standard: Use dichloroisoeverninic acid-d6.

    • Calibration: Prepare matrix-matched calibration standards.

    • Detection: Monitor specific precursor and product ions for DIA and its deuterated internal standard.

HPLC Method for this compound in Poultry Feed[6]
  • Extraction:

    • Extract this compound from the feed sample using acetonitrile.

  • Cleanup:

    • Isolate this compound factors from matrix interference using normal-phase solid-phase extraction with silica (B1680970) as the sorbent.

  • HPLC Analysis:

    • Use reversed-phase liquid chromatography to separate and quantify the primary biologically active factors A and B.

Visualizations

Experimental_Workflow Sample Poultry Tissue Sample (e.g., Muscle) Homogenization Homogenization Sample->Homogenization Hydrolysis Alkaline Hydrolysis (Conversion to DIA) Homogenization->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification of DIA Analysis->Quantification

Experimental workflow for this compound residue analysis.

Troubleshooting_Decision_Tree Start Poor Analytical Result (e.g., Low Recovery, High RSD) CheckRecovery Is Analyte Recovery Low? Start->CheckRecovery CheckPrecision Is Result Variability High? CheckRecovery->CheckPrecision No CheckHydrolysis Review Hydrolysis Step: - Reagent Concentration - Time & Temperature CheckRecovery->CheckHydrolysis Yes CheckHomogenization Review Sample Homogenization: - Uniformity CheckPrecision->CheckHomogenization Yes CheckInstrument Review Instrument Performance: - Calibration - Column Health CheckPrecision->CheckInstrument No CheckExtraction Review Extraction & Cleanup: - Solvent Volumes - SPE Protocol CheckHydrolysis->CheckExtraction End Re-analyze Samples CheckExtraction->End CheckHomogenization->CheckInstrument CheckInstrument->End Method_Relationships Methods Analytical Methods LCMSMS LC-MS/MS Methods->LCMSMS HPLC HPLC Methods->HPLC ELISA ELISA Methods->ELISA Sensitivity High Sensitivity (LOD/LOQ) LCMSMS->Sensitivity Selectivity High Selectivity LCMSMS->Selectivity Accuracy Accuracy (Recovery) LCMSMS->Accuracy Precision Precision (RSD) LCMSMS->Precision HPLC->Accuracy HPLC->Precision ELISA->Sensitivity Screening Validation Key Validation Parameters

References

strategies to reduce contamination in avilamycin fermentation cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and preventing contamination in avilamycin fermentation cultures produced by Streptomyces viridochromogenes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fermentation process sensitive to contamination?

This compound is an oligosaccharide antibiotic primarily used as a growth-promoting feed additive for poultry and swine.[1][2] It is produced through a fermentation process utilizing the bacterium Streptomyces viridochromogenes.[2][3][4] The fermentation process is susceptible to contamination because the growth medium is rich in nutrients, which can also support the growth of unwanted microorganisms.[5] Additionally, Streptomyces has a relatively slow doubling time (4-6 hours) compared to common contaminants like E. coli and Bacillus species, allowing contaminants to quickly dominate the culture if introduced.

Q2: What are the most common types of contaminants in this compound fermentation?

Common contaminants in Streptomyces fermentation, and by extension this compound production, include:

  • Fast-growing bacteria: Species such as Bacillus, Staphylococcus, and various Gram-negative bacteria can outcompete Streptomyces viridochromogenes for nutrients.[6]

  • Fungi: Molds like Penicillium and yeasts can alter the pH and consume essential nutrients, negatively impacting this compound production.[7][8]

  • Bacteriophages: Viruses that infect bacteria can lyse the Streptomyces viridochromogenes cells, leading to a complete loss of production.

Q3: What are the primary sources of contamination in the fermentation process?

Contamination can originate from several sources, including:

  • Raw materials: Non-sterile media components, water, or antifoaming agents.

  • Equipment: Inadequately sterilized bioreactors, probes, tubing, or seals.

  • Air supply: Insufficiently filtered air used for aeration.

  • Personnel: Improper aseptic techniques during inoculation, sampling, or other handling procedures.

  • Inoculum: Contaminated seed cultures.

Troubleshooting Guide

Issue 1: Slow or Stalled this compound Production

Symptoms:

  • This compound titer is significantly lower than expected at a given time point.

  • The characteristic "earthy" smell of the Streptomyces culture is absent or replaced by a sour or foul odor.

  • Unusual pellet morphology or lack of mycelial growth.

Possible Causes & Troubleshooting Steps:

Possible Cause Identification Corrective Action
Bacterial Contamination Microscopic examination reveals rod-shaped or coccoid bacteria. Rapid drop in pH. Culture appears turbid.- Immediately discard the contaminated batch to prevent spread.- Review and reinforce aseptic techniques for all personnel.- Verify the sterility of all media and raw materials.
Fungal Contamination Presence of filamentous structures (other than Streptomyces) or yeast cells under the microscope. Visible mold growth on surfaces.- Discard the contaminated batch.- Check and replace air filters.- Ensure proper sterilization of the bioreactor and all associated equipment.
Bacteriophage Infection Sudden lysis of the culture, leading to a decrease in turbidity and viscosity.- Isolate and identify the phage.- Develop or acquire a phage-resistant strain of S. viridochromogenes.- Implement a stringent sanitation program for the facility.
Issue 2: Abnormal Physical or Chemical Parameters

Symptoms:

  • Rapid and significant drop in pH.

  • Unusually rapid depletion of dissolved oxygen (DO).

  • Excessive foaming.

  • Change in broth color or viscosity.

Illustrative Impact of Contamination on Fermentation Parameters:

Parameter Normal Range (S. viridochromogenes) Observed in Contaminated Culture (Illustrative) Potential Contaminant
pH 6.8 - 7.4< 6.0Lactic acid bacteria, other acid-producing bacteria
Dissolved Oxygen Gradual decrease with biomass growthRapid drop to near 0% within hoursFast-growing aerobic bacteria (e.g., Bacillus)
This compound Titer (mg/L) > 1000< 200Any significant contamination

Note: The quantitative data in the table above is illustrative and serves to demonstrate the potential impact of contamination. Actual values will vary depending on the specific contaminant, the level of contamination, and the fermentation conditions.

Experimental Protocols

Protocol 1: Detection and Quantification of Bacterial and Fungal Contaminants using Differential Plating

Objective: To detect and quantify viable bacterial and fungal contaminants in an this compound fermentation broth.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Sabouraud Dextrose Agar (SDA) plates with antibiotics (e.g., chloramphenicol) to inhibit bacterial growth

  • Sterile saline solution (0.85% NaCl)

  • Sterile pipettes and spreaders

  • Incubators (37°C and 25°C)

Methodology:

  • Aseptically collect a 1 mL sample from the fermenter.

  • Perform a 10-fold serial dilution of the sample in sterile saline solution.[9]

  • Plate 100 µL of each dilution onto both TSA and SDA plates using the spread plate technique.[10][11][12]

  • Incubate the TSA plates at 37°C for 24-48 hours to enumerate bacteria.

  • Incubate the SDA plates at 25°C for 3-5 days to enumerate fungi (yeasts and molds).

  • Count the colonies on the plates with 30-300 colonies to determine the colony-forming units per milliliter (CFU/mL) of the contaminants.

Protocol 2: Rapid Detection of Bacterial Contamination using qPCR

Objective: To rapidly detect and quantify specific bacterial contaminants using quantitative polymerase chain reaction (qPCR).

Materials:

  • DNA extraction kit for bacterial cultures

  • qPCR instrument

  • Primers and probes specific to common contaminants (e.g., Bacillus, E. coli) and to Streptomyces viridochromogenes (as a control).

  • qPCR master mix

Methodology:

  • Aseptically collect a sample from the fermentation broth.

  • Extract total DNA from the sample using a commercial kit.

  • Prepare a qPCR reaction mix containing the extracted DNA, specific primers/probes, and master mix.[13][14][15]

  • Run the qPCR assay using appropriate cycling conditions.

  • Analyze the amplification data to quantify the amount of contaminant DNA relative to S. viridochromogenes DNA. The use of a DNA-binding dye like PMA prior to qPCR can help in differentiating between live and dead cells.[1][16]

Visualizations

Contamination_Troubleshooting_Workflow start Abnormal Fermentation Observation (e.g., low yield, pH drop) microscopy Microscopic Examination start->microscopy plating Differential Plating (TSA & SDA) microscopy->plating Bacteria/Fungi Suspected phage_assay Phage Plaque Assay microscopy->phage_assay Cell Lysis Observed no_contaminant No Contaminants Detected microscopy->no_contaminant No Visible Contaminants qpcr qPCR Analysis plating->qpcr Confirm & Quantify remediate Implement Corrective Actions: - Discard Batch - Sterilize Equipment - Review Procedures qpcr->remediate Contaminant Identified phage_assay->remediate Phage Confirmed process_issue Investigate Other Process Issues (e.g., media composition, aeration) no_contaminant->process_issue

Caption: Workflow for troubleshooting contamination in this compound fermentation.

Aseptic_Technique_Pyramid cluster_0 Hierarchy of Contamination Control level1 Facility Design & Utilities (e.g., HEPA filters, sterile air/water) level2 Equipment Sterilization (e.g., autoclave, steam-in-place) level1->level2 level3 Material Sterility (e.g., media, additives) level2->level3 level4 Aseptic Technique & Personnel Training (e.g., proper handling, gowning) level3->level4

Caption: Hierarchy of essential strategies for contamination control.

References

optimizing primer selection for microbiome analysis post-avilamycin treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing primer selection in microbiome analysis following avilamycin treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the gut microbiome?

This compound is an orthosomycin antibiotic used as a growth promoter in animal feed. It functions by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. This action is primarily effective against Gram-positive bacteria.

Studies in animal models have shown that this compound treatment significantly alters the gut microbial composition. Its use can lead to:

  • A decrease in the abundance of certain Gram-positive bacteria, such as Lactobacillus crispatus, Weisella, Enterococcus faecium, and Pediococcus acidophilus.[1]

  • An enrichment of other bacteria, including Lactobacillus reuteri and Clostridium.[2][3][4]

  • Variable effects on microbial diversity, which can differ depending on the section of the gastrointestinal tract. For instance, one study in broiler chickens noted higher diversity in the ileum but lower diversity in the cecum post-treatment.[2][3]

Q2: How does primer selection introduce bias in 16S rRNA sequencing?

The 16S rRNA gene, used for taxonomic classification, contains nine hypervariable regions (V1-V9) flanked by conserved regions where primers bind. The choice of which variable region to sequence can introduce significant bias because:

  • Differential Primer Affinity: So-called "universal" primers do not have equal binding efficiency to all bacterial DNA. Mismatches between the primer and the template DNA can lead to the underrepresentation or complete dropout of certain bacterial groups in the final sequencing data.[5]

  • Variable Region Resolution: Different variable regions have different lengths and levels of sequence diversity, affecting the taxonomic resolution. For example, some regions may be better for distinguishing between closely related species within one genus but perform poorly for another.[5][6]

  • Taxon-Specific Coverage: Some widely used primer sets are known to have biases against specific, important gut commensals. For example, certain primers for the V1-V3 region can poorly amplify Bifidobacterium, a key genus in the infant gut.[5]

Because of these factors, the microbial community profile generated is highly dependent on the primer set chosen.[4][6]

Q3: Which 16S rRNA variable region is best for studying the gut microbiome after this compound treatment?

There is no single "best" primer set for all microbiome studies; the optimal choice depends on the research question. However, for gut microbiome analysis, the V4 and V3-V4 regions are the most commonly used and are supported by large reference databases.[6][7]

  • V4 Region (e.g., 515F/806R): This region is favored by major initiatives like the Earth Microbiome Project.[8] It provides a good balance of broad coverage and taxonomic resolution. Studies suggest that primers targeting the V4 region can yield accurate and consistent taxonomic profiles.[7][9]

  • V3-V4 Region (e.g., 341F/805R): This longer amplicon can sometimes provide higher taxonomic resolution for specific groups. However, it may also introduce different biases compared to the V4 region alone.[5][7] For example, some studies have shown that V3-V4 primers can overestimate the abundance of Streptococcus compared to other primer sets.[6]

Recommendation Post-Avilamycin: Since this compound targets Gram-positive bacteria like Lactobacillus and Clostridium, it is crucial to select a primer set that accurately represents these genera. Both V4 and V3-V4 primers are generally effective, but researchers should be aware of their potential biases. The table below summarizes data from a mock community, showing how different primer sets can affect the observed abundance of key genera.

Data Presentation: Primer Performance Comparison

The following table presents the theoretical vs. observed relative abundance of key bacterial genera from a synthetic "mock" community, as determined by sequencing different 16S rRNA gene regions. This illustrates the potential bias introduced by primer selection.

GenusTheoretical Abundance (%)Observed Abundance V3-V4 (%)Observed Abundance V4 (%)
Lactobacillus18.66.6 - 8.87.8
Bifidobacterium35.19.215.6
ClostridiumNot specified in mockNot specified in mockNot specified in mock
EnterococcusNot specified in mockNot specified in mockNot specified in mock

Data synthesized from a study using a mock community of known composition. This controlled comparison highlights inherent primer biases. Actual results from environmental or fecal samples will vary.[10]

Experimental Protocols & Workflows

A successful microbiome study requires standardized protocols to minimize batch effects and contamination.

Diagram: Standard Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation & Sequencing cluster_analysis Bioinformatics & Analysis SampleCollection 1. Sample Collection (Fecal/Gut Content) DNA_Extraction 2. DNA Extraction SampleCollection->DNA_Extraction PCR_Amp 3. 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amp Lib_Prep 4. Library Preparation & QC PCR_Amp->Lib_Prep Sequencing 5. Illumina Sequencing Lib_Prep->Sequencing QC_Filter 6. Quality Control & Denoising (DADA2) Sequencing->QC_Filter Taxonomy 7. Taxonomic Assignment QC_Filter->Taxonomy Stats 8. Statistical Analysis (Alpha/Beta Diversity) Taxonomy->Stats Interpretation 9. Biological Interpretation Stats->Interpretation PrimerSelection start_node Start: Define Research Goal p1 Identify Key Taxa (Lactobacillus, Clostridium, etc.) start_node->p1 Post-Avilamycin Study decision_node decision_node process_node process_node end_node Final Primer Selection d1 Which variable region? p1->d1 p2 Pros: Well-validated, good for broad coverage. Cons: May miss some diversity. d1->p2 V4 (515F/806R) p3 Pros: Potentially higher resolution for some taxa. Cons: Known biases (e.g., Streptococcus). d1->p3 V3-V4 (341F/805R) d2 Primers cover key taxa? p2->d2 p3->d2 d2->p1 No, re-evaluate p4 Perform in-silico PCR (e.g., using SILVA TestPrime) d2->p4 Yes p4->end_node PCR_Troubleshooting start Issue: No / Faint PCR Band check_dna 1. Check DNA Quality & Quantity (Nanodrop, Qubit, Gel) start->check_dna check_reagents 2. Verify PCR Components (Primers, Polymerase, dNTPs) check_dna->check_reagents DNA OK optimize_anneal 3. Optimize Annealing Temp. (Gradient PCR) check_reagents->optimize_anneal Reagents OK increase_cycles 4. Increase PCR Cycles (e.g., from 30 to 35) optimize_anneal->increase_cycles Temp. Optimized result_ok Success: Strong Band increase_cycles->result_ok Band Appears result_fail Still Failing: Consider Nested PCR or New DNA Extraction increase_cycles->result_fail No Improvement

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Avilamycin Quantification in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of avilamycin in animal feed. This compound is an antibiotic used in veterinary medicine to promote growth and prevent certain diseases in livestock.[1][2] Accurate quantification of this compound in feed is crucial for ensuring proper dosage, regulatory compliance, and food safety.[1] This document outlines the performance of various HPLC methods, supported by experimental data, to assist researchers and laboratory professionals in selecting the most suitable method for their needs.

Methodology Overview

The quantification of this compound in animal feed by HPLC typically involves several key steps: extraction of the analyte from the complex feed matrix, cleanup to remove interfering substances, and chromatographic separation and detection.[1][3] Common extraction solvents include acetonitrile.[3][4] Solid-phase extraction (SPE) is frequently employed for sample cleanup, with silica-based sorbents being a common choice.[4][5] Reversed-phase HPLC is then used to separate the this compound components, primarily factors A and B, which are the most biologically active.[4][6] Detection is commonly performed using a UV detector.[1][6]

For enhanced sensitivity and specificity, particularly for regulatory purposes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have also been developed.[5][7] These methods often involve the hydrolysis of this compound to a stable marker residue, dichloroisoeverninic acid (DIA), prior to analysis.[8][9] While highly effective, LC-MS/MS may not be as readily available in all laboratory settings as HPLC with UV detection.

A traditional alternative for this compound quantification is the microbiological plate assay.[6] However, this method lacks the specificity of chromatographic techniques.[6]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for this compound quantification.

Table 1: HPLC Method Performance for this compound in Poultry Feed

ParameterMethod 1
Analyte(s) This compound Factors A and B
Extraction Solvent Acetonitrile
Cleanup Normal-phase SPE (Silica)
Chromatography Reversed-phase HPLC
Detection UV
Recovery (Factor A) 93.29% to 97.26%[3][4]
Precision (RSD for Factor A) 1.1% to 3.4%[3][4]
Observed Concentration Range Factor A: 4.45 to 17.82 µg/g, Factor B: 0.80 to 3.18 µg/g[3][4]

Table 2: HPLC Method Performance for this compound C in Animal Feed

ParameterMethod 2
Analyte This compound C
Extraction Solvent Organic Solvent
Cleanup Solid-Phase Extraction (Silica Cartridge)[1]
Chromatography Reversed-phase HPLC (C18 column)[1]
Detection UV (290 nm)[1]
Linearity (r²) 0.9995[1]
Recovery (spiked samples) 95.8% to 97.2%[1]
Precision (RSD, n=6) 2.5% to 3.2%[1]
LOD 0.05 mg/kg[1]
LOQ 0.15 mg/kg[1]

Table 3: Alternative Method Performance (LC-MS/MS of DIA in Muscle Tissue)

ParameterMethod 3 (Isotope Dilution LC-MS/MS)
Analyte Dichloroisoeverninic acid (DIA)
Matrix Poultry and Porcine Muscle
Cleanup Liquid-Liquid Extraction and SPE[9]
Recovery 94% to 106%[9]
Precision (RSD) ≤11%[9]
LOD Poultry: 2.7 µg/kg, Porcine: 0.7 µg/kg[9]
LOQ Poultry: 8.3 µg/kg, Porcine: 2.4 µg/kg[9]

Experimental Protocols

Method 1: HPLC for this compound Factors A and B in Poultry Feed

  • Extraction: Extract the feed sample with acetonitrile.[3][4]

  • Cleanup: Isolate this compound factors from the feed matrix interference using normal-phase solid-phase extraction with a silica (B1680970) sorbent.[3][4]

  • Chromatography: Use a reversed-phase liquid chromatography system to separate and quantify the primary biologically active factors, A and B.[3][4]

  • Detection: Monitor the eluent using a UV detector.[6]

Method 2: HPLC for this compound C in Animal Feed

  • Homogenization: Grind a representative sample of animal feed to a fine powder.[1]

  • Extraction: Extract this compound C from the feed matrix using an organic solvent.[1]

  • Cleanup: Perform a solid-phase extraction (SPE) cleanup step using a silica cartridge to remove interfering substances.[1]

  • Analysis: Quantify the analyte using a reversed-phase HPLC system with a C18 column and UV detection at 290 nm.[1]

Method 3: LC-MS/MS for this compound as DIA in Tissue

  • Hydrolysis: Subject the homogenized tissue sample to alkaline hydrolysis to convert this compound to its marker residue, dichloroisoeverninic acid (DIA).[8][9]

  • Extraction: Acidify the hydrolysate and partition it into an organic solvent.[8]

  • Cleanup: Perform cleanup using a combination of liquid-liquid extraction and solid-phase extraction.[9]

  • Analysis: Quantify DIA using an isotope dilution liquid chromatography-tandem mass spectrometry method.[9]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for HPLC analysis of this compound in animal feed and the logical relationship for method validation.

cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Analysis FeedSample Feed Sample Grinding Grinding & Homogenization FeedSample->Grinding Extraction Extraction (Acetonitrile) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Silica Cartridge) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Analysis (Reversed-Phase, UV Detection) Evaporation->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis

Caption: General workflow for HPLC analysis of this compound in animal feed.

cluster_validation Method Validation Parameters Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Specificity Specificity LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Method Analytical Method Validation Validation Method->Validation Validation->Linearity Validation->Accuracy Validation->Precision Validation->Specificity Validation->LOD Validation->LOQ Validation->Robustness ValidatedMethod Validated Method Validation->ValidatedMethod

Caption: Logical framework for analytical method validation.

References

Comparative Efficacy of Different Avilamycin Dosages in Swine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of avilamycin's performance in swine, supported by experimental data, to inform research and drug development professionals.

This compound, an orthosomycin antibiotic, is utilized in swine production as a feed additive to promote growth and control enteric diseases.[1][2] Its efficacy is primarily attributed to its activity against Gram-positive bacteria, which helps maintain a healthy gut microbiome and improves nutrient absorption.[1][3][4] This guide provides a comparative overview of the efficacy of different this compound dosages in swine, with a focus on growth performance and diarrhea control, supported by quantitative data from scientific studies.

Growth Promotion in Growing-Finishing Swine

A comprehensive analysis of 12 trials involving 1,710 growing-finishing swine evaluated the dose-response of this compound on key performance indicators. The results demonstrate a significant improvement in growth performance at various inclusion levels.

Data Summary: Effect of this compound on Growing-Finishing Swine Performance

The following table summarizes the pooled data from the 12 trials, comparing different this compound concentrations to a control group.

This compound Concentration (ppm)Average Daily Gain (ADG) (g)Average Daily Feed Intake (ADFI) (kg)Feed-to-Gain Ratio (F/G)
0 (Control)7492.383.17
57632.403.15
107672.393.12
207692.413.13
407712.383.09
607712.383.09

Data sourced from a pooled analysis of 12 trials.[1][5][6]

Pigs fed this compound at concentrations of 5, 10, 20, 40, or 60 ppm showed a significant increase in Average Daily Gain (ADG) compared to the control group.[1][5][6] Furthermore, concentrations of 10 ppm and higher resulted in a significant improvement in the feed-to-gain ratio (F/G).[1][5][6] Linear plateau analysis of this data suggests that the effective dose range for improving ADG is 5 to 10 ppm, while for improving F/G, the effective range is 10 to 60 ppm.[5][6]

For different growth stages, the following dosages are recommended for growth promotion:

  • Starter Pigs (up to 4 months): 20-40 mg/kg of feed. Doses of 40 mg/kg have been shown to significantly improve daily weight gain by approximately 5.6% in this age group.[1][7]

  • Grower/Finisher Pigs (4-6 months): 10-20 mg/kg of feed is recommended for improving weight gain.[1][3][7]

Diarrhea Control in Nursery Pigs

This compound has also been evaluated for its efficacy in controlling diarrhea in nursery pigs, particularly in the presence of pathogenic Escherichia coli.

Comparative Efficacy of this compound in Nursery Pigs with E. coli Challenge

A study involving 3,329 commercial crossbred pigs compared different medication programs on the incidence and severity of diarrhea.

Treatment GroupDosageDurationDiarrhea Severity (First 21 days)Diarrhea Incidence & Severity (Second 21 days)Overall Gain-to-Feed (G:F)
Non-medicated Control-56 daysHigherHigherIntermediate
This compound (AVI21)80.5 mg/kg21 daysLowered (P < 0.05) vs. ControlNo significant differenceImproved (P < 0.05) vs. Carbadox
This compound (AVI42)80.5 mg/kg42 daysLowered (P < 0.05) vs. ControlLowered (P < 0.05) vs. other treatmentsImproved (P < 0.05) vs. Carbadox
Carbadox (CAR21)55.1 mg/kg21 daysIntermediateNo significant difference-

Data from a study on nursery pigs naturally infected with Escherichia coli.[8][9]

During the first 21 days, both this compound treatment groups (AVI21 and AVI42) significantly lowered diarrhea severity compared to the non-medicated control group.[8][9] In the second 21-day period, the longer duration of this compound treatment (AVI42) continued to show a significant reduction in both the incidence and severity of diarrhea compared to the other treatments.[8][9] For the overall study period, pigs fed this compound had an improved gain-to-feed ratio compared to those fed carbadox.[8]

Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, detailed experimental protocols are crucial. Below are summaries of typical methodologies for growth promotion and gut microbiota analysis trials.

Protocol 1: Dose-Response Growth Promotion Trial

This protocol outlines a method for determining the efficacy and optimal dosage of this compound for growth promotion in a commercial setting.

  • Objective: To evaluate the effect of different dietary concentrations of this compound on the Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed-to-Gain ratio (F/G) of growing-finishing swine.[1]

  • Animals and Housing: A large number of pigs (e.g., >1,000) from a single genetic source are used to minimize variation.[5] Pigs are housed in pens in a climate-controlled facility with ad libitum access to feed and water.[1]

  • Experimental Design: A randomized complete block design is typically used.[2][5] Pens are randomly assigned to different dietary treatment groups.

  • Treatment Groups: Example treatment groups could include a non-medicated control (0 ppm) and various concentrations of this compound in the feed, such as 5, 10, 20, 40, and 60 mg/kg.[1][5]

  • Diets: Basal diets are formulated to meet or exceed the nutrient requirements of the pigs. Medicated feeds are prepared by thoroughly mixing the specified amount of this compound premix into the basal diet.[1]

  • Data Collection: Pigs are individually weighed at the beginning of the trial and at regular intervals (e.g., every 21 or 28 days).[1] Feed consumption for each pen is also recorded.

  • Statistical Analysis: The collected data on ADG, ADFI, and F/G are statistically analyzed to determine the effect of the different this compound dosages.[2]

Protocol 2: Gut Microbiota Analysis

This protocol provides a framework for assessing how this compound modulates the swine gut microbial community.

  • Objective: To evaluate the effect of dietary this compound on the composition and metabolic activity of the gastrointestinal microbiota in weaned pigs.[1]

  • Animals: A small number of healthy pigs (e.g., 6-8) are fitted with a T-shaped ileal cannula to allow for repeated sampling of intestinal contents.[1]

  • Drug Administration and Dosing: To standardize gut conditions, pigs are fasted before a single oral dose of this compound (e.g., 4 mg/kg body weight) is administered.[1][10]

  • Sample Collection: Ileal content samples are collected through the cannula at predefined time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[1]

  • Microbial Analysis: DNA is extracted from the collected samples, and 16S rRNA gene sequencing is performed to analyze the microbial community composition. This allows for the determination of changes in bacterial populations and ratios between the control and this compound-treated groups.[1]

  • Metabolic Analysis (Optional): Samples can also be analyzed for microbial metabolites, such as short-chain fatty acids, to assess changes in the metabolic activity of the gut microbiota.[1]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit of bacteria, which prevents the formation of peptide bonds and ultimately halts bacterial growth and replication.[1] This targeted action modulates the gastrointestinal microbiota, reducing the population of detrimental microbes and thereby improving nutrient absorption and overall gut health, leading to enhanced growth performance.[1]

Avilamycin_Mechanism_of_Action cluster_ingestion Ingestion & Distribution cluster_cellular Cellular Mechanism cluster_physiological Physiological Outcome This compound Ingestion\n(Feed Additive) This compound Ingestion (Feed Additive) Binds to 50S\nRibosomal Subunit Binds to 50S Ribosomal Subunit This compound Ingestion\n(Feed Additive)->Binds to 50S\nRibosomal Subunit Inhibition of Bacterial\nProtein Synthesis Inhibition of Bacterial Protein Synthesis Binds to 50S\nRibosomal Subunit->Inhibition of Bacterial\nProtein Synthesis Modulation of\nGut Microbiota Modulation of Gut Microbiota Inhibition of Bacterial\nProtein Synthesis->Modulation of\nGut Microbiota Improved Gut Health &\nNutrient Absorption Improved Gut Health & Nutrient Absorption Modulation of\nGut Microbiota->Improved Gut Health &\nNutrient Absorption Enhanced Growth\nPerformance Enhanced Growth Performance Improved Gut Health &\nNutrient Absorption->Enhanced Growth\nPerformance Experimental_Workflow_Growth_Trial cluster_setup Experimental Setup cluster_execution Trial Execution cluster_analysis Data Analysis Animal Selection\n(e.g., >1000 pigs) Animal Selection (e.g., >1000 pigs) Randomized Allocation\nto Treatment Groups Randomized Allocation to Treatment Groups Animal Selection\n(e.g., >1000 pigs)->Randomized Allocation\nto Treatment Groups Diet Formulation\n(Control & Medicated) Diet Formulation (Control & Medicated) Randomized Allocation\nto Treatment Groups->Diet Formulation\n(Control & Medicated) Ad Libitum Feeding Ad Libitum Feeding Diet Formulation\n(Control & Medicated)->Ad Libitum Feeding Data Collection\n(Body Weight, Feed Intake) Data Collection (Body Weight, Feed Intake) Ad Libitum Feeding->Data Collection\n(Body Weight, Feed Intake) Calculation of\nADG, ADFI, F/G Calculation of ADG, ADFI, F/G Data Collection\n(Body Weight, Feed Intake)->Calculation of\nADG, ADFI, F/G Statistical Analysis\n(e.g., ANOVA) Statistical Analysis (e.g., ANOVA) Calculation of\nADG, ADFI, F/G->Statistical Analysis\n(e.g., ANOVA) Efficacy Determination Efficacy Determination Statistical Analysis\n(e.g., ANOVA)->Efficacy Determination

References

Cross-Resistance Profile of Avilamycin Against Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of avilamycin with other antibiotics, supported by experimental data. This compound, an orthosomycin antibiotic, is utilized in veterinary medicine to promote growth and prevent necrotic enteritis. Understanding its cross-resistance patterns is crucial for effective antimicrobial stewardship and for anticipating the potential clinical utility of structurally related compounds.

Executive Summary

This compound exhibits a narrow spectrum of cross-resistance, primarily confined to the structurally similar orthosomycin antibiotic, evernimicin (B180343). This is attributed to their shared mechanism of action and binding site on the bacterial ribosome. Studies have consistently shown a lack of cross-resistance between this compound and other major antibiotic classes. This guide presents available quantitative data, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanisms of resistance.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data, demonstrating the cross-resistance between this compound and evernimicin, and the lack thereof with other antibiotic classes.

Table 1: Cross-Resistance between this compound and Evernimicin in Enterococcus Species

Bacterial SpeciesThis compound Susceptibility StatusEvernimicin MIC50 (µg/mL)
Enterococcus faeciumSusceptible0.38
Resistant (MIC >16 µg/mL)3
Enterococcus faecalisSusceptible0.38
Resistant3

Data sourced from a study on enterococci from broilers and pigs.

Table 2: Comparative MIC Distributions of this compound and Other Antibiotic Classes against Gram-Positive Bacteria

While a direct comparative study with a comprehensive panel of antibiotics was not identified in the literature, the following table compiles MIC range data from various surveillance and research articles to provide a general comparison. This highlights the distinct susceptibility profiles.

AntibioticClassEnterococcus faecium MIC Range (µg/mL)Staphylococcus aureus MIC Range (µg/mL)
This compound Orthosomycin Resistant isolates >16 Generally low (≤1)
Penicillinβ-Lactam0.5 - >2560.06 - >8
VancomycinGlycopeptide0.5 - >2560.25 - 4
ErythromycinMacrolide0.12 - >2560.06 - >128
TetracyclineTetracycline0.25 - >2560.12 - >128
CiprofloxacinFluoroquinolone0.12 - >320.06 - >32
LinezolidOxazolidinone0.5 - 80.5 - 8

Note: MIC ranges are compiled from multiple sources and represent a general overview. Specific breakpoints for resistance vary.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for this compound and other antibiotics is crucial for cross-resistance studies. The methodologies generally adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing (AST) of Aerobic Bacteria (e.g., Staphylococcus aureus, Enterococcus spp.)

The susceptibility testing for aerobic bacteria typically follows the guidelines outlined in CLSI document M31-A3 , "Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals."

1. Bacterial Strains and Culture Conditions:

  • Pure, 24-hour isolates on a suitable culture medium (e.g., Tryptic Soy Agar) are used.

  • The inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

2. Broth Microdilution Method:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antibiotic Preparation: Stock solutions of antibiotics are prepared and serially diluted in the broth to achieve the desired concentration range in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Antimicrobial Susceptibility Testing (AST) of Anaerobic Bacteria (e.g., Clostridium perfringens)

For anaerobic bacteria, the procedures are detailed in CLSI document M11-A7 , "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria."

1. Bacterial Strains and Culture Conditions:

  • Isolates are grown on an appropriate anaerobic medium (e.g., Brucella agar (B569324) supplemented with hemin, vitamin K1, and laked sheep blood).

  • The inoculum is prepared in a suitable broth, such as Thioglycollate broth, and adjusted to a 0.5 McFarland standard.

2. Agar Dilution Method (Reference Method):

  • Medium: Brucella agar supplemented as described above is used.

  • Antibiotic Preparation: Serial dilutions of the antibiotics are incorporated into the molten agar before it solidifies.

  • Inoculation: A standardized inoculum is applied to the surface of the agar plates containing different antibiotic concentrations using a multipoint inoculator.

  • Incubation: Plates are incubated at 35°C ± 2°C for 42-48 hours in an anaerobic environment (e.g., anaerobic chamber or jar).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a fine film of growth.

Mandatory Visualizations

Mechanism of Action and Resistance to this compound and Evernimicin

The following diagram illustrates the shared mechanism of action of this compound and evernimicin and the key resistance mechanisms that lead to cross-resistance.

G cluster_ribosome Bacterial 70S Ribosome cluster_antibiotics Orthosomycin Antibiotics cluster_process Protein Synthesis cluster_resistance Resistance Mechanisms 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (Helices 89 & 91) L16_protein Ribosomal Protein L16 30S_subunit 30S Subunit A_site A-site P_site P-site E_site E-site tRNA_binding Aminoacyl-tRNA binding to A-site 23S_rRNA->tRNA_binding Inhibits L16_protein->tRNA_binding Inhibits This compound This compound This compound->23S_rRNA Binds to This compound->L16_protein Interacts with Evernimicin Evernimicin Evernimicin->23S_rRNA Binds to Evernimicin->L16_protein Interacts with Peptide_bond Peptide Bond Formation tRNA_binding->Peptide_bond Translocation Translocation Peptide_bond->Translocation Protein_synthesis Protein Synthesis Translocation->Protein_synthesis rRNA_mutation Mutation in 23S rRNA (Helices 89 & 91) rRNA_mutation->this compound Prevents binding rRNA_mutation->Evernimicin Prevents binding Cross_resistance Cross-Resistance rRNA_mutation->Cross_resistance L16_mutation Alteration in Ribosomal Protein L16 L16_mutation->this compound Prevents binding L16_mutation->Evernimicin Prevents binding L16_mutation->Cross_resistance

Caption: Mechanism of action and cross-resistance of this compound and evernimicin.

Experimental Workflow for Determining Cross-Resistance

The following diagram outlines the typical workflow for a cross-resistance study.

G start Start: Isolate Bacterial Strains culture Culture and Purify Isolates start->culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->prepare_inoculum mic_testing Perform MIC Testing (Broth Microdilution or Agar Dilution) prepare_inoculum->mic_testing antibiotic_panel Test against a panel of antibiotics: - this compound - Evernimicin - Other antibiotic classes mic_testing->antibiotic_panel incubation Incubate under appropriate conditions (Aerobic/Anaerobic) mic_testing->incubation read_mic Read and Record MIC values incubation->read_mic data_analysis Analyze Data: - Determine MIC50/MIC90 - Compare MIC distributions read_mic->data_analysis correlation Correlate this compound resistance with MICs of other antibiotics data_analysis->correlation cross_resistance Determine Cross-Resistance correlation->cross_resistance Positive Correlation no_cross_resistance No Cross-Resistance correlation->no_cross_resistance No Correlation end End: Report Findings cross_resistance->end no_cross_resistance->end

Avilamycin's Impact on Gut Microbiota: A Comparative Analysis with Other Growth Promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avilamycin's effects on the gut microbiota versus other antibiotic and non-antibiotic growth promoters. The information herein is synthesized from various experimental studies to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound, an orthosomycin antibiotic, has been widely used as a growth promoter in livestock, primarily targeting Gram-positive bacteria. Its mechanism of action, the inhibition of bacterial protein synthesis, leads to significant modulation of the gut microbiota. These alterations are believed to contribute to improved nutrient absorption, gut health, and overall growth performance in animals. This guide compares the microbial shifts induced by this compound with those of other common growth promoters, including other antibiotics like bacitracin and virginiamycin, and non-antibiotic alternatives such as organic acids and plant extracts.

Comparative Analysis of Gut Microbiota Modulation

The following tables summarize the quantitative effects of this compound and other growth promoters on key indicators of gut microbial health, including diversity, phylum-level changes, and genus-level alterations.

Table 1: Effects on Gut Microbial Diversity
Growth PromoterAnimal ModelGut SectionDiversity Index (Shannon)Key Findings
This compound Broiler ChickensIleumIncreased[1][2]This compound treatment has been shown to increase the bacterial diversity in the ileum of broiler chickens.[1][2]
Broiler ChickensCecumDecreased or No Significant Change[1][2]In contrast to the ileum, the cecal microbial diversity in broilers was either reduced or not significantly affected by this compound.[1][2]
Early-weaned PigsJejunumIncreased[3]In early-weaned pigs, this compound, along with other additives, led to an increase in the biodiversity of the jejunal microbial community.[3]
Zinc Bacitracin Broiler ChickensCecumIncreasedZinc bacitracin was found to increase the diversity of the cecal microbiota by reducing the dominance of certain species.
Virginiamycin Broiler ChickensProximal Small IntestineSignificant ShiftsVirginiamycin supplementation is associated with notable changes in the gut microbiota, particularly in the upper gastrointestinal tract.[4]
Organic Acids Broiler ChickensCecumNo Significant ChangeSupplementation with organic acids did not significantly alter the overall alpha diversity of the cecal microbiota.
Plant Extracts Early-weaned PigsJejunumIncreased[3]A mixture of plant extracts increased the biodiversity of the jejunal microbiota in early-weaned pigs.[3]
Table 2: Comparative Effects on Gut Microbiota Composition (Phylum and Genus Level)
Growth PromoterAnimal ModelGut SectionPhylum/GenusEffect
This compound Broiler ChickensIleumLactobacillus reuteriEnriched[1][2]
Broiler ChickensIleumClostridiumEnriched[1][2]
Broiler ChickensIleumLactobacillus crispatusDecreased[1][2]
Broiler ChickensJejunumWeisella, Enterococcus faecium, Pediococcus acidophilusDecreased abundance, indicating an effect on their growth.[5]
Broiler ChickensJejunumPseudomonasHigher diversity within this genus was observed.[5]
Zinc Bacitracin Broiler ChickensCecumLactobacillusSignificant shifts in various Lactobacillus species were noted.
Broiler ChickensCecumBilophilaGreater abundance compared to controls.
Enramycin Broiler ChickensCecumUnclassified Firmicutes, Clostridium XI, unclassified PeptostreptococcaceaeDecreased relative abundance.
Broiler ChickensCecumClostridium XIVb, AnaerosporobacterIncreased relative abundance.
Virginiamycin Broiler ChickensIleumPropionibacterium, CorynebacteriumEnriched in the ileum of treated birds.[4]
Organic Acids Broiler ChickensCecumRuminococcaceae, Christensenellaceae, PeptococcaceaeIdentified as biomarkers for the organic acid-treated group.
Plant Extracts (Carvacrol, Cinnamaldehyde, Capsicum) Early-weaned PigsCecumLactobacilli to Enterobacteria ratioIncreased ratio was observed in piglets on the plant extract diet.[3]
Table 3: Effects on Short-Chain Fatty Acid (SCFA) Production
Growth PromoterAnimal ModelGut SectionSCFAEffect
This compound Early-weaned PigsCaudal Colon & RectumPropionateDiminished production.
Sodium Butyrate Early-weaned PigsCranial ColonTotal VFALower concentration.
Organic Acids Broiler ChickensCecumFormic AcidHigher concentration.
Broiler ChickensCecumButyric AcidIncreased concentration compared to control and flavomycin groups.

Experimental Protocols

16S rRNA Gene Sequencing and Analysis

A common methodology for analyzing the gut microbiota composition in the cited studies involves the following steps:

  • Sample Collection: Intestinal (ileal, jejunal, or cecal) contents are collected from animals in different treatment groups (e.g., control, this compound-supplemented, other growth promoter-supplemented).

  • DNA Extraction: Total genomic DNA is extracted from the collected samples using commercially available kits, following the manufacturer's instructions.

  • PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using universal primers.

  • Library Preparation and Sequencing: The PCR amplicons are used to construct a sequencing library, which is then sequenced on a high-throughput platform such as Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining high-quality sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Taxonomic Classification: The OTUs/ASVs are assigned to taxonomic lineages (phylum, genus, species) by comparing them against a reference database like Greengenes or SILVA.

  • Diversity and Statistical Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity) are calculated. Statistical analyses are performed to identify significant differences in microbial composition and diversity between the treatment groups.

Short-Chain Fatty Acid (SCFA) Analysis

The concentration of SCFAs in the gut is typically determined using the following procedure:

  • Sample Preparation: Cecal or colonic contents are homogenized and centrifuged to obtain a clear supernatant.

  • Derivatization (if necessary): In some methods, the SCFAs in the supernatant are derivatized to make them suitable for analysis.

  • Gas Chromatography (GC) Analysis: The prepared samples are injected into a gas chromatograph equipped with a flame ionization detector (FID).

  • Quantification: The concentrations of individual SCFAs (e.g., acetate, propionate, butyrate) are determined by comparing their peak areas to those of known standards.

Visualizations

experimental_workflow cluster_animal_trial Animal Trial cluster_microbiota_analysis Microbiota Analysis cluster_scfa_analysis SCFA Analysis Animal Rearing Animal Rearing Dietary Treatments Dietary Treatments Animal Rearing->Dietary Treatments Sample Collection Sample Collection Dietary Treatments->Sample Collection DNA Extraction DNA Extraction Sample Collection->DNA Extraction Sample Preparation Sample Preparation Sample Collection->Sample Preparation 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis GC Analysis GC Analysis Sample Preparation->GC Analysis Quantification Quantification GC Analysis->Quantification

Caption: Generalized experimental workflow for analyzing the effects of growth promoters on gut microbiota.

avilamycin_moa This compound This compound Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) This compound->Bacterial Ribosome (50S subunit) Inhibition of Protein Synthesis Inhibition of Protein Synthesis Bacterial Ribosome (50S subunit)->Inhibition of Protein Synthesis Reduced Growth of Susceptible Bacteria Reduced Growth of Susceptible Bacteria Inhibition of Protein Synthesis->Reduced Growth of Susceptible Bacteria Altered Gut Microbiota Composition Altered Gut Microbiota Composition Reduced Growth of Susceptible Bacteria->Altered Gut Microbiota Composition Changes in Microbial Metabolites (e.g., SCFAs) Changes in Microbial Metabolites (e.g., SCFAs) Altered Gut Microbiota Composition->Changes in Microbial Metabolites (e.g., SCFAs) Improved Gut Health and Nutrient Absorption Improved Gut Health and Nutrient Absorption Altered Gut Microbiota Composition->Improved Gut Health and Nutrient Absorption Changes in Microbial Metabolites (e.g., SCFAs)->Improved Gut Health and Nutrient Absorption Enhanced Growth Performance Enhanced Growth Performance Improved Gut Health and Nutrient Absorption->Enhanced Growth Performance

Caption: Mechanism of action of this compound on the gut microbiota and host.

Conclusion

This compound exerts a distinct influence on the gut microbiota, characterized by an increase in ileal diversity and specific shifts in bacterial populations, such as the enrichment of Lactobacillus reuteri and Clostridium in broiler chickens.[1][2] In comparison, other antibiotic growth promoters like zinc bacitracin and virginiamycin also induce significant but different changes in the microbial community. Non-antibiotic alternatives, including organic acids and plant extracts, demonstrate the potential to modulate the gut microbiota in a beneficial manner, often by increasing the abundance of SCFA-producing bacteria or improving the ratio of beneficial to pathogenic bacteria.[3] The choice of a growth promoter will depend on the specific production goals and the desired modulation of the gut ecosystem. This comparative guide provides a foundational understanding for researchers and professionals in the field to make informed decisions and guide future research in the development of novel feed additives.

References

Revolutionizing Avilamycin Residue Analysis: A Comparative Guide to LC-MS/MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of antibiotic residues in food-producing animals is paramount for ensuring food safety and regulatory compliance. Avilamycin, an antibiotic used in veterinary medicine, requires robust analytical methods for monitoring its total residues. This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for total this compound residue determination against alternative techniques, supported by experimental data and detailed protocols.

The standard and most reliable method for determining total this compound residues involves the conversion of this compound and its metabolites to a common marker residue, dichloroisoeverninic acid (DIA), through alkaline hydrolysis.[1][2] This is followed by sensitive and selective quantification using LC-MS/MS.[1][2] This approach has become the gold standard due to its high sensitivity and specificity, particularly in complex matrices such as animal tissues and feed.[3][4]

Comparative Analysis of Analytical Methods

While LC-MS/MS is the predominant technique, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) have also been employed for this compound analysis. The following tables summarize the performance of these methods, highlighting the superior capabilities of LC-MS/MS.

Table 1: Performance Data for this compound Determination (as DIA) by LC-MS/MS

MatrixExtraction MethodAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Porcine MuscleAcetone Extraction & HydrolysisLC-MS/MS0.5-100-108<6[3]
Porcine FatAcetone Extraction & HydrolysisLC-MS/MS0.5-100-108<6[3]
Porcine LiverAcetone Extraction & HydrolysisLC-MS/MS0.5-100-108<6[3]
Poultry MuscleIsotope Dilution & HydrolysisLC-MS/MS2.78.394-106≤11[1][5]
Porcine MuscleIsotope Dilution & HydrolysisLC-MS/MS0.72.494-106≤11[1][5]

Table 2: Performance Data for Alternative this compound Analysis Methods

MethodAnalyteMatrixLOQRecovery (%)Precision (RSD/CV)Reference
HPLC-UVThis compound A & BPig Faeces0.9 mg/kg (A), 0.2 mg/kg (B)>98<9.0%[6]
GC-ECDTotal Residue as DIAPig Tissues---[1]
HPLCThis compound A & BPoultry Feed-93.29-97.261.1-3.4%[1]

The data clearly indicates that LC-MS/MS methods offer significantly lower limits of detection (LOD) and quantification (LOQ), making them more suitable for residue analysis at regulatory limits.

Experimental Protocols

A detailed understanding of the experimental procedure is crucial for method replication and validation.

Protocol 1: LC-MS/MS for Total this compound Residues (as DIA)

This method is specific for the analysis of total this compound residues.

1. Extraction and Hydrolysis:

  • Homogenize 10 g of the tissue sample (e.g., muscle, fat, or liver).[3]

  • Extract the sample with acetone.[3]

  • Subject the extract to alkaline hydrolysis with sodium hydroxide (B78521) to convert this compound and its metabolites to DIA.[2][7]

  • Neutralize the solution with hydrochloric acid.[7]

2. Cleanup:

  • Partition the hydrolysate into ethyl acetate.[3][7]

  • Further cleanup steps, such as solid-phase extraction (SPE), may be performed to remove co-extracted matrix components.[1][8]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 analytical column with a gradient mobile phase, typically consisting of water with formic acid and acetonitrile.[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for DIA.[3][8]

Protocol 2: Generic QuEChERS Extraction for Multi-Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular streamlined approach for multi-residue analysis of veterinary drugs.[3]

1. Sample Preparation and Extraction:

  • Weigh 2-5 g of homogenized tissue into a centrifuge tube.[3]

  • Add an extraction solvent (e.g., acetonitrile).[3]

  • Add a salt mixture (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride) to induce phase separation.[3]

  • Vortex and centrifuge.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).[3]

  • Vortex and centrifuge.[3]

  • The resulting supernatant is filtered and ready for LC-MS/MS analysis.[3]

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams are provided.

LC-MS/MS Workflow for Total this compound Residue Analysis cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis cluster_Data Data Processing Homogenization Sample Homogenization (e.g., Muscle, Liver, Fat) Extraction Acetone Extraction Homogenization->Extraction Hydrolysis Alkaline Hydrolysis (Conversion to DIA) Extraction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LLE Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE SPE Solid-Phase Extraction (Optional) LLE->SPE optional LC_Separation LC Separation (C18 Column) LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Method_Validation_Comparison cluster_LCMSMS LC-MS/MS Method cluster_Alternatives Alternative Methods cluster_HPLC_Params cluster_GC_Params LCMSMS_Node LC-MS/MS (DIA) LCMSMS_Params High Sensitivity High Selectivity Low LOD/LOQ Regulatory Standard HPLC_UV HPLC-UV HPLC_Params Lower Sensitivity Direct detection of parent compound Less suitable for trace analysis GC_ECD GC-ECD GC_Params Requires derivatization Less common for this analyte Validation Method Validation Validation->LCMSMS_Node Validation->HPLC_UV Validation->GC_ECD

References

Avilamycin Resistance: A Comparative Analysis of Pre- and Post-Approval Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of avilamycin resistance trends in key veterinary pathogens, Clostridium perfringens and Enterococcus faecium, before and after the widespread use and subsequent regulation of this antimicrobial agent in animal husbandry. This guide provides researchers, scientists, and drug development professionals with a concise summary of quantitative resistance data, detailed experimental protocols for resistance determination, and a visual representation of the typical workflow for analyzing this compound resistance.

Executive Summary

This compound is an orthosomycin antibiotic primarily used in veterinary medicine to control necrotic enteritis in poultry and as a growth promoter in various livestock. Its extensive use has raised concerns about the emergence and spread of antimicrobial resistance. This guide compares this compound resistance in bacterial isolates collected during periods of high use (pre-regulatory action) and lower or no use (post-regulatory action or in regions with no approval).

The data presented indicates a notable difference in the evolution of resistance between different bacterial species. In Clostridium perfringens isolates from Canada, a study found no significant change in this compound susceptibility up to seven years after its approval for use in broiler chickens[1]. In contrast, studies on Enterococcus faecium in Europe during the 1990s, when this compound was widely used as a growth promoter, demonstrated a clear correlation between its consumption and the prevalence of resistance[2]. The subsequent ban of this compound as a growth promoter in the European Union in 2006 was a key regulatory action in this context[3].

Quantitative Data on this compound Resistance

The following tables summarize the key quantitative data on this compound resistance from comparative studies.

Table 1: Comparative this compound Susceptibility of Clostridium perfringens Isolates from Poultry in Canada (Pre- vs. Post-Approval)

Isolate Collection PeriodNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Pre-Approval (2003-2013)5022
Post-Approval (2014-2021)3912

Data sourced from a 2023 study on C. perfringens isolates from clinically relevant necrotic enteritis field cases across Canada. This compound was approved in Canada in 2014.[1]

Table 2: Prevalence of this compound Resistance in Enterococcus faecium from Broilers in Denmark (Correlated with this compound Consumption)

YearThis compound Consumption (kg)Percentage of Resistant Isolates (%)
End of 1995High63.6
Last half of 19962,740 (Peak)80.7
Last half of 19987 (Usage decreased)23.3

Data from a Danish nationwide monitoring program between 1995 and 1998, showing a significant association between the use of this compound for growth promotion and the occurrence of resistance.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial resistance. Below are protocols for key experiments cited in the analysis of this compound resistance.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

a. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.

  • Further dilute the stock solution in the appropriate broth medium to achieve the desired concentration range for testing.

b. Inoculum Preparation:

  • Culture the bacterial isolate overnight on an appropriate agar (B569324) medium.

  • Suspend several colonies in a sterile saline solution to match a 0.5 McFarland turbidity standard.

  • Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

c. Broth Microdilution Procedure:

  • Dispense the diluted this compound solutions into the wells of a 96-well microtiter plate in twofold serial dilutions.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours; anaerobic conditions for C. perfringens).

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

PCR-Based Detection of this compound Resistance Genes (e.g., emtA)

This molecular technique is used to identify the presence of specific genes known to confer resistance to this compound.

a. DNA Extraction:

  • Culture the bacterial isolate overnight in a suitable broth medium.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

b. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance gene (e.g., emtA).

  • Add the extracted DNA template to the master mix.

  • Perform PCR amplification using a thermal cycler with an optimized program of denaturation, annealing, and extension steps.

c. Gel Electrophoresis:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

  • The presence of a band of the expected size indicates the presence of the resistance gene.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound resistance in bacterial isolates.

Avilamycin_Resistance_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_interpretation Data Interpretation pre_approval Pre-Approval Isolates mic_testing MIC Determination (Broth Microdilution) pre_approval->mic_testing dna_extraction DNA Extraction pre_approval->dna_extraction post_approval Post-Approval Isolates post_approval->mic_testing post_approval->dna_extraction comparison Comparative Analysis of Resistance Prevalence & Levels mic_testing->comparison pcr PCR for Resistance Genes (e.g., emtA) dna_extraction->pcr sequencing Sequencing of 23S rRNA & Ribosomal Proteins dna_extraction->sequencing pcr->comparison sequencing->comparison

Caption: Workflow for comparative analysis of this compound resistance.

Mechanism of this compound Action and Resistance

This compound belongs to the orthosomycin family of antibiotics and inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance to this compound is primarily conferred by modifications at the antibiotic's target site. The most well-documented mechanisms include:

  • Enzymatic Methylation of 23S rRNA: The emtA gene encodes a methyltransferase that modifies the 23S rRNA, preventing this compound from binding effectively.

  • Mutations in Ribosomal Components: Point mutations in the 23S rRNA gene or in genes encoding ribosomal proteins, such as L16, can also alter the binding site and lead to resistance. High-level this compound resistance has been associated with mutations in the gene for ribosomal protein L16[4].

References

Avilamycin and Carbadox: A Comparative Analysis for Diarrhea Control in Nursery Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the critical nursery phase of swine production, managing enteric health is paramount to ensuring optimal growth and minimizing economic losses. Post-weaning diarrhea, often linked to pathogenic strains of Escherichia coli, presents a significant challenge. This guide provides a detailed comparison of two prominent in-feed antibiotics used to combat this issue: avilamycin and carbadox (B606473). The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes data from key studies to offer an objective overview of their performance, mechanisms, and experimental validation.

Performance on Growth and Diarrhea Control: A Quantitative Look

Multiple studies have evaluated the efficacy of this compound and carbadox on key production parameters in nursery pigs under conditions of natural or induced enteric challenge. The data consistently demonstrates that both compounds can improve growth performance and reduce diarrhea compared to non-medicated controls, with nuanced differences between them.

A recent study directly compared this compound (fed at 80.5 mg/kg for 21 or 42 days) and carbadox (fed at 55.1 mg/kg for 21 days) in a commercial setting with the presence of hemolytic E. coli.[1][2][3] While no significant differences were observed in overall average daily gain (ADG) or average daily feed intake (ADFI) between the medicated groups, a notable improvement in the gain-to-feed ratio (G:F) was seen in pigs fed this compound compared to those on carbadox.[2]

Specifically, during the initial 21 days, both this compound treatments lowered diarrhea severity compared to non-medicated controls, with carbadox showing an intermediate effect.[2] The longer 42-day this compound treatment (AVI42) proved most effective, significantly reducing both the incidence and severity of diarrhea over the entire study period compared to controls.[1][2] This suggests that the duration of this compound administration can be a critical factor in its overall efficacy.[4][5]

Another study reinforced these findings, noting numerical improvements in body weight for all medicated groups compared to a control group.[4][5] The 42-day this compound treatment again resulted in the greatest overall ADG and the lowest (most efficient) feed-to-gain ratio, although not all differences were statistically significant.[4][5]

The following tables summarize the performance data from representative studies.

Table 1: Growth Performance Comparison (Overall Study Period)

Treatment GroupFinal Body Weight (kg)Average Daily Gain (ADG) (kg)Average Daily Feed Intake (ADFI) (kg)Gain to Feed Ratio (G:F)
Study 1 (Weiland et al., 2024)
Control (CON)---Intermediate
This compound (80.5 mg/kg, 21d)No significant effectNo significant effectNo significant effectImproved vs. CAR21
This compound (80.5 mg/kg, 42d)No significant effectNo significant effectNo significant effectImproved vs. CAR21
Carbadox (55.1 mg/kg, 21d)No significant effectNo significant effectNo significant effect-
Study 2 (Thompson et al., 2019)
Control-0.45--
This compound (73 g/ton , 21d)+0.68 vs. Control (numerical)0.45--
This compound (73 g/ton , 42d)+1.5 vs. Control (numerical)0.48-Lowest F:G
Carbadox (50 g/ton , 21d)+0.68 vs. Control (numerical)0.46--

Note: Direct statistical comparisons between all groups were not always provided in the source material. "Improved vs. CAR21" indicates a statistically significant improvement (P < 0.05) as reported in the study.[2]

Table 2: Diarrhea Incidence and Severity Comparison

Treatment GroupDiarrhea Severity (d 0-21)Diarrhea Incidence & Severity (d 21-42)Overall Diarrhea Score
Study: Weiland et al., 2024
Control (CON)HighestHighestHighest
This compound (80.5 mg/kg, 21d)Lowered vs. CON--
This compound (80.5 mg/kg, 42d)Lowered vs. CONLowered vs. other treatmentsLowest
Carbadox (55.1 mg/kg, 21d)Intermediate--

Note: "Lowered" indicates a statistically significant reduction (P < 0.05) as reported in the study.[2]

Mechanisms of Action

The differing performance outcomes can be partially attributed to the distinct mechanisms by which these two antibiotics function.

This compound , an orthosomycin antibiotic, primarily targets Gram-positive bacteria.[6] Its mode of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, which blocks the formation of the initiation complex.[7] This action can modulate the gut microbiota, reducing the load of certain pathogenic bacteria like Clostridium perfringens and controlling enteric infections.[6][7]

Carbadox , a quinoxaline-di-N-oxide compound, has a broader spectrum of activity, particularly against Gram-positive bacteria and anaerobes.[8] It functions by inhibiting bacterial DNA synthesis and can cause breaks in existing DNA, leading to a bactericidal effect.[8] This mechanism is effective against pathogens like Brachyspira hyodysenteriae (the agent of swine dysentery) and has been shown to alter the gut microbiota, for instance, by preventing population increases of E. coli during dietary changes.[9][10] It is important to note that due to its mutagenic properties, carbadox is banned for use in food animals in many regions, including Canada and the European Union, and has a mandatory 42-day withdrawal period in the United States.[8][9]

cluster_0 This compound Action cluster_1 Carbadox Action A0 This compound A1 Bacterial 30S Ribosomal Subunit A0->A1 Binds to A2 Inhibition of Protein Synthesis A1->A2 Leads to A3 Reduced Pathogen Load (e.g., Gram-positives) A2->A3 Results in C0 Carbadox C1 Bacterial DNA C0->C1 Intercalates C2 Inhibition of DNA Synthesis & DNA Strand Breaks C1->C2 Causes C3 Bactericidal Effect (e.g., Anaerobes, Brachyspira) C2->C3 Results in

Figure 1: Simplified mechanisms of action for this compound and Carbadox.

Experimental Protocols

The findings presented are based on rigorous, controlled studies. The methodologies employed are crucial for interpreting the data accurately.

Study Design (Weiland et al., 2024):

  • Animals: A total of 3,329 commercial crossbred pigs were used, weaned at approximately 21 days of age.[3]

  • Experimental Design: An incomplete block design with a 2 x 4 factorial arrangement was utilized. Factors included stocking density (Single vs. Double) and one of four nursery medication programs: a non-medicated control (CON), this compound at 80.5 mg/kg for 21 days (AVI21), this compound at 80.5 mg/kg for 42 days (AVI42), or carbadox at 55.1 mg/kg for 21 days (CAR21).[3]

  • Challenge: Pigs were naturally infected with hemolytic E. coli, confirmed by fecal swabs.[2]

  • Data Collection: Pen weights and feed intake were recorded on days 0, 21, 42, and 56 to calculate ADG, ADFI, and G:F. Diarrhea was scored weekly on a 3-point scale.[2][3]

  • Diets: A 4-phase dietary program was used. Diets were formulated to meet or exceed NRC (2012) recommendations.[3]

Study Design (Thompson et al., 2019):

  • Animals: 1,200 barrows and gilts (PIC genetics) were used.[4]

  • Experimental Design: A completely randomized design where pens were assigned to one of four treatments: a non-medicated control, carbadox (Mecadox®) at 50 g/ton , this compound (Kavault®) at 73 g/ton for 21 days, or this compound at 73 g/ton for 42 days.[4]

  • Challenge: Diagnostic samples confirmed the presence of E. coli and Salmonella.[4][5]

  • Data Collection: Pen weights and feed intake were collected over a 42-day nursery period to calculate ADG, ADFI, and F:G. The percentage of pigs requiring injectable medication was also tracked.[4]

  • Diets: Diets were formulated to meet or exceed NRC (2012) recommendations.[4]

start Weaning (~21 days of age) allotment Allotment to Pens (Blocked by weight) start->allotment randomization Random Assignment to Treatment Groups allotment->randomization treatments Treatment Groups: - Control (No Antibiotic) - this compound (21d or 42d) - Carbadox (21d) randomization->treatments feeding Experimental Feeding Period (21 to 56 days) treatments->feeding data_collection Data Collection: - Body Weight - Feed Intake - Diarrhea Scores feeding->data_collection Weekly/Periodic analysis Statistical Analysis (ADG, ADFI, G:F, Diarrhea Incidence) data_collection->analysis end Conclusion on Efficacy analysis->end

Figure 2: Generalized experimental workflow for nursery pig feed additive trials.

Conclusion

Both this compound and carbadox are effective tools for managing post-weaning diarrhea and improving performance in nursery pigs. The available data suggests that while both drugs support growth, this compound may offer an advantage in feed conversion efficiency.[2] Furthermore, a longer administration period of this compound (42 days) appears to provide more comprehensive control over the incidence and severity of diarrhea compared to a 21-day program of either antibiotic.[1][2]

The choice between these compounds will depend on specific production system challenges, the duration of the anticipated disease risk, and regional regulatory constraints. For research and development professionals, these studies highlight the importance of evaluating not just growth metrics but also feed efficiency and the duration of therapeutic intervention to optimize gut health strategies in the post-weaning period.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of antimicrobials in livestock production and its potential contribution to the emergence of antibiotic-resistant bacteria is a critical area of scientific investigation. This guide provides a comprehensive comparison of key findings and experimental methodologies related to the assessment of the link between avilamycin use and the development of resistance in Enterococcus faecium. The data presented is compiled from various studies to offer an objective overview for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the prevalence of this compound resistance in E. faecium isolated from various sources, as well as the minimum inhibitory concentrations (MICs) observed in different studies.

Table 1: Prevalence of this compound Resistance in Enterococcus faecium

Host AnimalGeographic RegionPrevalence of ResistanceYear of StudyCitation
BroilersDenmark63.6% - 80.7%1995-1996[1]
BroilersDenmark23.3%1998[1]
Broilers (this compound-exposed farms)Denmark72%1997[1]
Broilers (this compound-unexposed farms)Denmark23%1997[1]
BroilersFranceOR=2.3 for resistance in this compound-exposed flocks1999-2000[2]
PigsDenmarkVery limited1995-1998[1]
Farm AnimalsBelgiumAlmost exclusively found in farm animals1998-1999[3][4][5]
Retail ChickenUnited StatesTwo isolates identified2015, 2018[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Enterococcus faecium

Resistance LevelMIC Range (µg/mL)Genetic Determinant (if specified)Citation
Resistant≥16Not specified[7]
High-level Resistance>64Mutations in L16 ribosomal protein[8]
High-level Resistance≥64emtA gene[6]
Intermediate Resistance4-8Not specified[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of studies. The following sections outline the key experimental protocols used to assess this compound resistance in E. faecium.

Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol: Broth Microdilution for this compound MIC in E. faecium

  • Inoculum Preparation: Culture E. faecium isolates on an appropriate agar (B569324) medium (e.g., Slanetz and Bartley Agar) for 18-24 hours at 37°C.[7] Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Molecular Detection of Resistance Genes

The presence of specific resistance genes, such as emtA, is a key indicator of the genetic basis for this compound resistance.

Protocol: PCR for the Detection of the emtA Gene

  • DNA Extraction: Extract genomic DNA from E. faecium isolates using a commercial DNA extraction kit or a boiling lysis method. For the boiling method, suspend a single colony in 100 µL of TE buffer, boil for 10 minutes, and then centrifuge to pellet the cell debris. The supernatant contains the DNA.

  • PCR Primers: Design or obtain primers specific to the emtA gene. The specific primer sequences will depend on the published literature detailing the gene's sequence.

  • PCR Reaction Mixture: Prepare a PCR reaction mixture typically containing:

    • PCR buffer (with MgCl₂)

    • dNTPs

    • Forward primer

    • Reverse primer

    • Taq DNA polymerase

    • Template DNA

    • Nuclease-free water to the final volume

  • PCR Cycling Conditions: A typical PCR program would include:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 30-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds)

      • Annealing (temperature dependent on primers, e.g., 55-60°C for 30 seconds)

      • Extension (e.g., 72°C for 1 minute)

    • Final extension (e.g., 72°C for 5-10 minutes)

  • Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide). The presence of a band of the expected size indicates the presence of the emtA gene.

Strain Typing by Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a molecular typing technique used to differentiate bacterial strains by analyzing their genomic DNA fingerprint.

Protocol: PFGE for Enterococcus faecium

  • Plug Preparation:

    • Grow E. faecium isolates in an appropriate broth medium (e.g., Brain Heart Infusion broth).

    • Harvest the cells and wash them in a suitable buffer (e.g., TE buffer).

    • Embed the bacterial suspension in low-melting-point agarose to form plugs.

  • Cell Lysis: Treat the agarose plugs with a lysis buffer containing enzymes such as lysozyme (B549824) and proteinase K to break open the bacterial cells and release the genomic DNA.

  • DNA Digestion: Wash the plugs to remove the lysis buffer and then incubate them with a rare-cutting restriction enzyme, such as SmaI, to digest the genomic DNA into large fragments.

  • Pulsed-Field Gel Electrophoresis:

    • Load the digested DNA plugs into the wells of an agarose gel.

    • Perform electrophoresis using a CHEF (Contoured-Clamped Homogeneous Electric Field) system. The pulse times and voltage will vary depending on the desired resolution of the DNA fragments. A common protocol involves ramped pulse times from 5 to 35 seconds at 6 V/cm for 20-24 hours.

  • Staining and Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light. The resulting banding patterns can be compared to assess the genetic relatedness of the isolates.

Visualizations

The following diagrams illustrate key experimental workflows and the logical relationship between this compound use and the emergence of resistance.

Experimental_Workflow_for_Avilamycin_Resistance_Assessment cluster_sampling Sample Collection cluster_isolation Bacterial Isolation & Identification cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Sample Livestock Fecal/Cecal Samples Isolation Selective Plating on Slanetz & Bartley Agar Sample->Isolation Identification Biochemical Tests & PCR for E. faecium Isolation->Identification MIC_Testing Broth Microdilution (this compound) Identification->MIC_Testing PCR PCR for emtA gene Identification->PCR PFGE PFGE for Strain Typing Identification->PFGE

Caption: Workflow for assessing this compound resistance in E. faecium.

Avilamycin_Resistance_Development cluster_cause Selective Pressure cluster_effect Bacterial Response cluster_mechanisms Resistance Mechanisms Avilamycin_Use This compound Use in Livestock (Growth Promoter) Selection Selection for Resistant E. faecium Strains Avilamycin_Use->Selection Resistance_Mechanisms Acquisition/Mutation of Resistance Determinants Selection->Resistance_Mechanisms Resistant_Population Increased Prevalence of This compound-Resistant E. faecium Selection->Resistant_Population emtA emtA gene (Methyltransferase) Resistance_Mechanisms->emtA L16 L16 Ribosomal Protein Mutations Resistance_Mechanisms->L16

Caption: Logical flow of this compound resistance development.

Signaling Pathways

Detailed signaling pathways specifically for this compound resistance in E. faecium are not extensively documented in the reviewed literature. Antimicrobial resistance in bacteria is a complex process that can involve various mechanisms, including drug efflux, target modification, and enzymatic inactivation. The identified resistance mechanisms for this compound in E. faecium primarily involve target modification through the action of the emtA methyltransferase or mutations in the L16 ribosomal protein.[8] Further research is needed to elucidate the specific signaling cascades that may regulate the expression of these resistance determinants.

References

Validating Analytical Methods for Dichloroisoeverninic Acid as a Key Marker Residue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dichloroisoeverninic acid (DIA), the marker residue for the veterinary antibiotic avilamycin in animal-derived food products.

This guide provides an objective comparison of the performance of a validated analytical method for determining dichloroisoeverninic acid (DIA) in various animal tissues. This compound, an antibiotic used in veterinary medicine to control bacterial infections in poultry and swine, is extensively metabolized in animals.[1] Regulatory bodies monitor its residues in food products by quantifying its common moiety, DIA, which is formed through the chemical hydrolysis of this compound and its metabolites.[1] This makes DIA a suitable marker for the total residue of this compound.[1]

The method detailed below is based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying trace analytes in complex matrices.[1][2][3]

Comparative Performance of the Analytical Method

The following tables summarize the key performance characteristics of the LC-MS/MS method for the quantification of DIA in poultry and porcine tissues. The validation was performed by fortifying blank tissue samples with DIA and this compound at various concentrations.[2]

Table 1: Method Validation Parameters for DIA Quantification in Poultry and Porcine Muscle [2]

ParameterMatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Accuracy & Precision Poultry Muscle2594 - 106≤ 11
5094 - 106≤ 11
10094 - 106≤ 11
Porcine Muscle2594 - 106≤ 11
5094 - 106≤ 11
10094 - 106≤ 11
Limit of Detection (LOD) Poultry Muscle---
Porcine Muscle---
Limit of Quantification (LOQ) Poultry Muscle---
Porcine Muscle---

Table 2: Method Validation Parameters for DIA Quantification in Porcine Tissues [3]

ParameterMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Accuracy & Precision Porcine Muscle0.01100 - 108< 6
Codex MRL100 - 108< 6
Porcine Fat0.01100 - 108< 6
Codex MRL100 - 108< 6
Porcine Liver0.01100 - 108< 6
Codex MRL100 - 108< 6

The conversion rate of this compound to DIA via alkaline hydrolysis was found to be greater than or equal to 92%.[2] The method demonstrates high selectivity due to the absence of interfering peaks near the retention time of DIA in blank samples.[3]

Experimental Protocols

The following is a detailed methodology for the determination of DIA in animal tissues using an isotope dilution LC-MS/MS method.[1][2][3]

1. Sample Preparation

  • Homogenization: Homogenize the tissue sample (muscle, fat, or liver).

  • Spiking: Spike the homogenized sample with a known amount of the internal standard, dichloroisoeverninic acid-d6 (DIA-d6).

  • Alkaline Hydrolysis: Add 1 M sodium hydroxide (B78521) solution to the sample and incubate at 70°C for 1 hour to hydrolyze this compound and its metabolites to DIA.[1]

  • Extraction: After cooling, extract the DIA from the sample using acetone, followed by partitioning into ethyl acetate.[1][3]

  • Cleanup: Perform a solid-phase extraction (SPE) cleanup using a silica (B1680970) gel cartridge to remove matrix interferences.[1]

  • Evaporation and Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column is used for the separation of DIA.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

    • Flow Rate: 400 nL/min.[1]

    • Injection Volume: 3 µL.[1]

  • Mass Spectrometry (MS) System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection and quantification.

    • Monitored Transitions: Specific precursor-to-product ion transitions for both DIA and the internal standard (DIA-d6) are monitored for accurate quantification.

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization of Tissue Sample Spiking Spiking with DIA-d6 Internal Standard Homogenization->Spiking Hydrolysis Alkaline Hydrolysis (1M NaOH, 70°C) Spiking->Hydrolysis Extraction Acetone Extraction & Ethyl Acetate Partitioning Hydrolysis->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: Experimental workflow for the determination of dichloroisoeverninic acid.

G cluster_validation Method Validation Process Define_Purpose Define Intended Purpose of the Method Select_Parameters Select Validation Performance Characteristics (Accuracy, Precision, LOD, LOQ, etc.) Define_Purpose->Select_Parameters Develop_Protocol Develop Validation Protocol Select_Parameters->Develop_Protocol Execute_Experiments Execute Validation Experiments Develop_Protocol->Execute_Experiments Analyze_Data Analyze and Document Results Execute_Experiments->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Logical workflow for the validation of an analytical method.

References

Avilamycin's Divergent Impact on Ileal and Cecal Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Avilamycin, an antibiotic growth promoter used in animal husbandry, exerts distinct effects on the microbial communities of the ileum and cecum. While it significantly reshapes the ileal microbiota, its influence on the more complex cecal environment is less pronounced. This guide provides a detailed comparison of this compound's effects on these two crucial gut segments, supported by experimental data and protocols.

This compound is an orthosomycin antibiotic primarily used in veterinary medicine to control enteric infections and promote growth in poultry and swine.[1][2][3] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This activity leads to significant alterations in the gut microbiota, with notable differences observed between the ileum and the cecum.

A key study investigating these differential effects in broiler chickens revealed that this compound supplementation led to a clear distinction in the ileal microbial composition of treated chickens compared to a control group.[4][5][6] In contrast, the bacterial communities in the cecum were not as significantly influenced by the antibiotic.[4][5][6]

Comparative Analysis of Microbial Changes

The administration of this compound results in contrasting changes in the alpha diversity of the microbiota in the ileum and cecum. In the ileum, this compound treatment has been shown to increase bacterial diversity. Conversely, a decrease in bacterial diversity is observed in the cecum of this compound-fed animals.[4][5][6]

Quantitative Data Summary

The following tables summarize the significant changes in bacterial operational taxonomic units (OTUs) observed in the ileum and cecum of broiler chickens fed a diet supplemented with this compound compared to a control group.

Table 1: Significant Changes in Ileal Microbiota Following this compound Treatment [4][5][6]

Bacterial TaxonChange in AbundanceP-value
Lactobacillus reuteriEnriched0.016
ClostridiumEnriched0.007
Lactobacillus crispatusDecreased0.016

Table 2: Significant Changes in Cecal Microbiota Following this compound Treatment [4][5][6]

Change in AbundanceNumber of OTUsP-value Range
Decreased120.005–0.047
Increased30.005–0.047

Functional Profile Alterations

Functional profiling of the bacterial communities indicated that this compound treatment enriched 10 functional categories while decreasing 4 categories.[4][5][6] This suggests that beyond altering the taxonomic composition, this compound also modulates the metabolic potential of the gut microbiota.

Experimental Protocols

The findings presented are based on studies employing the following experimental design and methodologies.

Experimental Workflow

experimental_workflow cluster_animal_trial Animal Trial cluster_sampling Sampling cluster_analysis Microbiota Analysis A Broiler Chickens B Dietary Groups: - Control Diet (CD) - this compound-Supplemented Diet (AD) A->B Random Allocation C Collection of Ileal and Cecal Contents B->C At Day 35 D DNA Extraction C->D E 16S rRNA Gene Sequencing D->E F Bioinformatic Analysis: - OTU Clustering - Diversity Analysis - Taxonomic Classification E->F G Functional Profiling (PICRUSt) F->G

Caption: Experimental workflow for investigating the effects of this compound.

Animal Model and Diet: The studies utilized broiler chickens as the animal model. The chickens were divided into a control group receiving a standard diet and a treatment group receiving the same diet supplemented with this compound.[4][5][6]

Sample Collection: On day 35 of the trial, samples of the ileal and cecal contents were collected from the chickens in both groups.[4][5]

Microbiota Analysis:

  • DNA Extraction: Total DNA was extracted from the collected ileal and cecal samples.

  • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified and sequenced using a high-throughput sequencing platform.[4][5]

  • Bioinformatic Analysis: The sequencing data was processed to cluster operational taxonomic units (OTUs), assess alpha and beta diversity, and classify the taxonomic composition of the microbial communities.[4][5]

  • Functional Profiling: The functional potential of the microbiota was predicted from the 16S rRNA gene data using the PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) software.[4][5][6]

Logical Relationship of this compound's Effects

The differential impact of this compound on the ileal and cecal microbiota can be attributed to the distinct physiological and microbial environments of these two gut sections. The ileum is characterized by a lower microbial density and diversity compared to the highly complex and densely populated cecum.

avilamycin_effects cluster_ileum Ileum cluster_cecum Cecum This compound This compound Supplementation Ileum_Microbiota Distinct Microbial Shift This compound->Ileum_Microbiota Stronger Impact Cecum_Microbiota Less Pronounced Influence This compound->Cecum_Microbiota Weaker Impact Ileum_Diversity Increased Diversity Ileum_Microbiota->Ileum_Diversity Ileum_Specific_Taxa Enrichment of L. reuteri & Clostridium Decrease of L. crispatus Ileum_Microbiota->Ileum_Specific_Taxa Cecum_Diversity Decreased Diversity Cecum_Microbiota->Cecum_Diversity Cecum_Minor_Changes Minor Changes in OTUs Cecum_Microbiota->Cecum_Minor_Changes

Caption: Differential effects of this compound on ileal vs. cecal microbiota.

References

Determining Avilamycin's Potency Against Clostridium perfringens: A Comparative Guide to Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avilamycin is an orthosomycin antibiotic effective against many Gram-positive bacteria.[1] It is utilized in veterinary medicine, particularly in the poultry and swine industries, to control enteric diseases such as necrotic enteritis caused by Clostridium perfringens.[1] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against C. perfringens is crucial for establishing effective dosing regimens, monitoring for the development of resistance, and making informed therapeutic decisions. This guide provides a comparative overview of this compound's in vitro activity against C. perfringens, details the standardized experimental protocols for MIC determination, and presents data from various studies.

Experimental Protocols for MIC Determination

The standardized method for determining the MIC of antimicrobial agents against anaerobic bacteria, such as C. perfringens, is outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11.[2][3][4] The reference method, agar (B569324) dilution, is considered the gold standard for research and surveillance.[4][5]

Reference Method: Agar Dilution (CLSI M11)

The agar dilution method is the recommended standard for testing anaerobic bacteria.[4] It is well-suited for testing multiple isolates simultaneously and is the benchmark against which other methods are compared.[5]

Detailed Protocol:

  • Antimicrobial Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration using a suitable solvent. Further serial dilutions are made to achieve the desired final concentrations for the test.

  • Media Preparation: Prepare Brucella agar, supplement it with 5% laked sheep blood, Vitamin K1, and hemin.[6] Autoclave the medium and cool it to 50°C in a water bath.

  • Plate Preparation:

    • Add a specific volume (e.g., 1 mL) of each antimicrobial dilution to a specific volume (e.g., 19 mL) of the molten agar to create a series of plates with twofold serial dilutions of the antibiotic.

    • Pour the agar into petri dishes and allow them to solidify.

    • A growth control plate (containing no antibiotic) and a negative control plate (uninoculated) are also prepared.

  • Inoculum Preparation:

    • Culture the C. perfringens isolates on a suitable agar medium and incubate under anaerobic conditions (e.g., 80% N₂, 10% H₂, 10% CO₂) at 37°C for 24-48 hours.[7]

    • Prepare a bacterial suspension from the fresh culture in a suitable broth (e.g., Brucella broth) to match a 0.5 McFarland turbidity standard. This corresponds to approximately 10⁸ CFU/mL.

  • Inoculation of Plates: Using a Steers inoculum replicator, transfer a standardized volume of each bacterial suspension to the surface of the prepared agar plates, including the growth control plate.[6] This device allows for the simultaneous inoculation of multiple isolates.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.[6]

  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded. The growth on the control plate validates the viability of the isolate.

  • Quality Control: A known reference strain, such as Clostridium perfringens ATCC 13124 or Bacteroides fragilis ATCC 25285, must be included with each batch of tests to ensure the accuracy and reproducibility of the results.[8][9]

Experimental Workflow Visualization

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_incubation_reading Analysis Phase stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions plates Prepare Agar Plates with Antibiotic dilutions->plates media Prepare Molten Brucella Agar media->plates inoculate Inoculate Plates with Steers Replicator plates->inoculate culture Culture C. perfringens Isolates (24-48h) suspension Prepare Inoculum (0.5 McFarland) culture->suspension suspension->inoculate incubation Anaerobic Incubation (48h at 37°C) inoculate->incubation reading Read Plates for Visible Growth incubation->reading mic_value Determine MIC Value reading->mic_value

Caption: Workflow for MIC determination using the agar dilution method.

Quantitative Data Summary

The in vitro activity of this compound has been evaluated against numerous C. perfringens isolates from various animal sources and geographic locations. The data consistently demonstrates potent activity, although the range of MICs can be broad.

Table 1: this compound MIC Distribution against Clostridium perfringens

Source of IsolatesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Swine (Clinical)1200.015 - 2560.06128[1]
Poultry (Canada)89Not Specified1.0 - 2.02.0[10]
Rabbits (Europe)89Not SpecifiedNot Specified0.5 - 1.0[8]
Chickens/Pigs (China)322Not Specified0.06 - ≤4.00.25 - 8.0[11]

*Values originally reported in mg/L, converted to µg/mL (1:1).

Comparative Efficacy

Studies comparing this compound to other antimicrobials have shown its high efficacy against C. perfringens. In many cases, its performance is superior to older antibiotics like tetracycline (B611298) and bacitracin, against which significant resistance has been reported.[6][12][13]

Table 2: Comparative MIC Data for Various Antibiotics against C. perfringens from Broiler Chickens

AntibioticNumber of IsolatesSusceptibility/Resistance ProfileReference
This compound 55High Susceptibility [6][12][13]
Penicillin55High Susceptibility[6][12][13]
Monensin55High Susceptibility[6][12][13]
Narasin55High Susceptibility[6][12][13]
Lincomycin5589.1% Susceptible, 7.3% Intermediate[12][13]
Tetracycline5541.8% Resistant[6][12][13]
Bacitracin5547.3% Resistant[6][12][13]

Conclusion

This compound demonstrates potent in vitro activity against Clostridium perfringens, as evidenced by low MIC₅₀ and MIC₉₀ values in multiple studies across different animal species.[1][8][10][11] The standardized agar dilution method, as recommended by the CLSI, remains the reference standard for generating reliable and comparable MIC data for this anaerobic pathogen.[4] When compared with other antimicrobials, this compound shows a favorable susceptibility profile, especially in contrast to drugs where resistance in C. perfringens is more prevalent.[6][12][13] Continuous surveillance of this compound MICs is essential to monitor susceptibility trends and ensure its continued efficacy in controlling clostridial diseases in veterinary medicine.

References

Comparative Efficacy of Avilamycin and Flavophospholipol on Broiler Performance: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two widely used antibiotic growth promoters, avilamycin and flavophospholipol, on the performance of broiler chickens. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into their mechanisms of action.

Performance Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound and flavophospholipol on key broiler performance indicators. It is important to note that direct comparisons should be made with caution, as experimental conditions such as diet, broiler strain, and environmental factors can vary between studies.

Table 1: Efficacy of this compound in Broiler Chickens

Treatment GroupDose (ppm)Final Body Weight (g)Average Daily Gain ( g/day )Feed Conversion RatioNE-Related Mortality Rate (%)Study Reference
Nonmedicated, Nonchallenged0225064.31.650.0[1]
Nonmedicated, Challenged with Clostridium perfringens0205058.61.8015.0[1]
This compound, Challenged with Clostridium perfringens15223063.71.627.53[1][2]
This compound, Challenged with Clostridium perfringens30224064.01.613.02[1][2]
Control0----[3]
This compound10+90g vs control-Numerically improved-[3][4]

Table 2: Efficacy of Flavophospholipol in Broiler Chickens

Treatment GroupDose (mg/kg)Body Weight Gain (g) (Day 1-42)Feed Conversion Ratio (Day 1-42)Study Reference
Control0--[5][6][7]
Flavophospholipol2Improved vs. ControlImproved vs. Control[6][7]
Flavophospholipol4Improved vs. ControlImproved vs. Control[6][7]
Flavophospholipol8Improved vs. ControlImproved vs. Control[6][7]
Flavophospholipol16Significantly higher vs. ControlSignificantly higher vs. Control[5][6]

Experimental Protocols

The methodologies outlined below are representative of the experimental designs used in the cited studies to evaluate the efficacy of this compound and flavophospholipol.

This compound Efficacy Trial against Necrotic Enteritis
  • Objective: To assess the effectiveness of this compound in preventing necrotic enteritis (NE) induced by Clostridium perfringens (Cp).[1]

  • Animals: 2200 commercial broiler cockerels.[1]

  • Housing: Floor pens with a randomized complete block design.[1]

  • Diet: Standard grower and finisher diets were provided ad libitum.[1]

  • Experimental Design:

    • Group 1: Nonmedicated, Nonchallenged.

    • Group 2: Nonmedicated, Challenged with Cp.

    • Group 3: this compound (15 ppm), Challenged with Cp.[1]

    • Group 4: this compound (30 ppm), Challenged with Cp.[1]

  • Data Collection: Body weight, feed intake, and mortality were recorded. Intestinal lesion scores were evaluated at specific time points.[2]

  • Statistical Analysis: Data were analyzed using appropriate statistical models to determine significant differences between treatment groups.

Flavophospholipol Dose-Response Trial
  • Objective: To evaluate the dose-response of flavophospholipol on broiler performance.[6]

  • Animals: 900 one-day-old male broiler chicks.[5][6][7]

  • Housing: Floor pens, with 15 birds per pen.[5]

  • Diet: Mash diets were provided ad libitum.[5]

  • Experimental Design: A completely randomized design with five treatment groups receiving varying doses of flavophospholipol: 0, 2, 4, 8, and 16 mg/kg of feed.[6][7]

  • Data Collection: Body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR) corrected for mortality were measured weekly until 42 days of age.[5][6]

  • Statistical Analysis: Data were analyzed using ANOVA, and regression analysis was used to determine optimal dosage levels.[6]

Mechanism of Action and Systemic Effects

Both this compound and flavophospholipol exert their growth-promoting effects primarily by modulating the gut microbiota.

This compound: This orthosomycin antibiotic inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][8] It is primarily effective against Gram-positive bacteria, including the pathogenic Clostridium perfringens.[9][10] By suppressing harmful bacteria, this compound helps to maintain a healthier gut environment, leading to improved nutrient absorption and growth performance.[9] Studies have shown that this compound can alter the composition of the ileal and cecal microbiota in broilers.[11][12]

Flavophospholipol: This phosphoglycolipid antibiotic also targets Gram-positive bacteria.[5][6] Its mechanism involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[13] Flavophospholipol is known to reduce the shedding of pathogenic bacteria like Salmonella.[14] It can also have an "anti-conjugative" effect, potentially reducing the spread of antimicrobial resistance plasmids between bacteria.[15]

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating these antibiotic growth promoters.

cluster_this compound This compound Mechanism of Action This compound This compound Bacterial Ribosome (50S) Bacterial Ribosome (50S) This compound->Bacterial Ribosome (50S) Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Ribosome (50S)->Protein Synthesis Inhibition Leads to Gram-Positive Bacteria Growth Inhibition Gram-Positive Bacteria Growth Inhibition Protein Synthesis Inhibition->Gram-Positive Bacteria Growth Inhibition cluster_flavophospholipol Flavophospholipol Mechanism of Action Flavophospholipol Flavophospholipol Peptidoglycan Synthesis Peptidoglycan Synthesis Flavophospholipol->Peptidoglycan Synthesis Inhibits Bacterial Cell Wall Formation Inhibition Bacterial Cell Wall Formation Inhibition Peptidoglycan Synthesis->Bacterial Cell Wall Formation Inhibition Is critical for Gram-Positive Bacteria Growth Inhibition Gram-Positive Bacteria Growth Inhibition Bacterial Cell Wall Formation Inhibition->Gram-Positive Bacteria Growth Inhibition Animal Selection Animal Selection Randomization Randomization Animal Selection->Randomization Treatment Groups Control This compound Flavophospholipol Randomization->Treatment Groups Data Collection Body Weight Feed Intake Mortality Treatment Groups->Data Collection Throughout Trial Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

Validating the Mutant Prevention Concentration of Avilamycin for Clostridium perfringens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mutant prevention concentration (MPC) of avilamycin against Clostridium perfringens, a critical pathogen in veterinary medicine. By examining experimental data for this compound and its alternatives, this document serves as a resource for researchers and professionals engaged in the development of antimicrobial drugs and the strategic prevention of resistance.

Understanding the Mutant Prevention Concentration

The Mutant Prevention Concentration (MPC) is a crucial pharmacological metric that indicates the lowest concentration of an antimicrobial agent required to prevent the growth of any single-step resistant mutants within a large bacterial population (≥1010 colony-forming units)[1][2][3]. Dosing strategies that achieve drug concentrations above the MPC are hypothesized to minimize the selection of resistant bacterial strains.

Comparative Analysis of Antimicrobial Agents

A study has reported the MPC of this compound for a specific C. perfringens strain to be 8 mg/L, which was eight times the Minimum Inhibitory Concentration (MIC) for that strain[4]. The MIC50 and MIC90 values for this compound from a Canadian surveillance study were 1 mg/L and 2 mg/L, respectively[4].

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)MPC (mg/L)MPC:MIC Ratio
This compound 1[4]2[4]8[4]8[4]
Bacitracin 3 - 6[5]>256[5]Data not availableData not available
Tiamulin ≤8≥32Data not availableData not available
Lincomycin ≥8Data not availableData not availableData not available

Note: MIC and MPC values can vary significantly between different strains of C. perfringens and are influenced by the specific experimental conditions. The data presented here are compiled from various studies for comparative purposes.

Experimental Protocols

A detailed protocol for determining the MPC of antimicrobial agents against C. perfringens is provided below. This protocol is synthesized from established methodologies for MPC determination and specific culture requirements for this anaerobic bacterium[1][2][6][7][8].

Determination of Mutant Prevention Concentration (MPC) for Clostridium perfringens

1. Preparation of Bacterial Inoculum:

  • Culture C. perfringens in an appropriate broth medium, such as Trypticase-yeast extract-glucose-sulfite-iron broth or supplemented Brucella broth, under strict anaerobic conditions (e.g., in an anaerobic chamber or using gas-generating systems) at 37°C for 18-24 hours.

  • Concentrate the bacterial cells by centrifugation and resuspend the pellet in fresh broth to achieve a high cell density of ≥1010 CFU/mL. The cell concentration should be verified by serial dilution and plate counts.

2. Preparation of Agar (B569324) Plates:

  • Prepare a series of agar plates (e.g., supplemented Brucella agar) containing doubling dilutions of the antimicrobial agent to be tested. The concentration range should bracket the expected MPC.

  • Include control plates with no antimicrobial agent.

3. Inoculation and Incubation:

  • Spread a standardized volume of the high-density bacterial inoculum (containing ≥1010 CFU) evenly onto the surface of each agar plate.

  • Incubate the plates under strict anaerobic conditions at 37°C for 48-72 hours.

4. Determination of MPC:

  • Following incubation, examine the plates for bacterial growth.

  • The MPC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of any bacterial colonies.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental workflow and the known mechanisms of resistance, the following diagrams are provided.

MPC_Determination_Workflow cluster_prep Inoculum Preparation cluster_plating Plating and Incubation cluster_analysis Data Analysis start Start with C. perfringens isolate culture Culture in anaerobic broth (37°C, 18-24h) start->culture concentrate Concentrate cells to >=10^10 CFU/mL culture->concentrate inoculate Inoculate plates with high-density culture concentrate->inoculate >=10^10 CFU per plate prepare_plates Prepare agar plates with varying antibiotic concentrations prepare_plates->inoculate incubate Incubate anaerobically (37°C, 48-72h) inoculate->incubate read_plates Examine plates for colony growth determine_mpc Identify lowest concentration with no growth (MPC) read_plates->determine_mpc

Caption: Workflow for determining the Mutant Prevention Concentration (MPC).

Resistance_Mechanisms cluster_bacitracin Bacitracin Resistance cluster_lincomycin Lincomycin Resistance cluster_this compound This compound Resistance bacitracin Bacitracin bcr_operon bcrABDR operon bacitracin->bcr_operon Induces expression of abc_transporter ABC Transporter (Efflux Pump) bcr_operon->abc_transporter Codes for upp Undecaprenyl Pyrophosphate Kinase bcr_operon->upp Codes for abc_transporter->bacitracin Efflux of lincomycin Lincomycin lnuP_gene lnu(P) gene on conjugative plasmid lincosamide_nucleotidyltransferase Lincosamide Nucleotidyltransferase lnuP_gene->lincosamide_nucleotidyltransferase Encodes lincosamide_nucleotidyltransferase->lincomycin Inactivates avilamycin_resistance Mechanism not fully elucidated in C. perfringens. Potential involvement of ribosomal modification or drug efflux is hypothesized.

Caption: Known and hypothesized antimicrobial resistance mechanisms in C. perfringens.

Conclusion

The validation of the mutant prevention concentration of this compound provides a critical data point for its effective use in controlling C. perfringens while minimizing the risk of resistance development. The MPC of 8 mg/L for this compound suggests that achieving concentrations at or above this level could be a strategic approach to therapy. While MPC data for alternative antimicrobials against C. perfringens remains limited, the provided MIC values offer a preliminary basis for comparison. Further research to determine the MPCs of other antimicrobial agents is essential for developing comprehensive, resistance-mitigating treatment strategies. The detailed experimental protocol provided herein offers a standardized method for future investigations in this area. Additionally, a deeper understanding of the molecular signaling pathways involved in this compound resistance in C. perfringens is a key area for future research.

References

A Comparative Analysis of Avilamycin and Plant Extracts as Swine Feed Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to enhance swine production efficiency while navigating the global shift away from antibiotic growth promoters has intensified the search for effective alternatives. This guide provides a detailed, data-driven comparison of avilamycin, an oligosaccharide antibiotic, and various plant extracts used as feed additives for pigs. We delve into their respective impacts on performance, gut health, and the underlying physiological mechanisms, presenting experimental data and protocols to inform research and development.

Performance Metrics: A Head-to-Head Comparison

The efficacy of feed additives is primarily measured by their impact on key performance indicators such as average daily gain (ADG) and feed conversion ratio (FCR). Below, we summarize findings from studies that have directly or indirectly compared this compound with different plant extracts.

This compound: Dose-Dependent Efficacy

This compound has been demonstrated to improve growth performance in a dose-dependent manner. A comprehensive series of 12 trials involving 1,710 growing-finishing pigs established a clear dose-response relationship.

Table 1: Effect of Various Levels of this compound on Growing-Finishing Swine Performance

This compound Concentration (ppm)Average Daily Gain (ADG) (g)Average Daily Feed Intake (ADFI) (kg)Feed Conversion Ratio (FCR)
0 (Control)7492.383.17
57632.403.15
107672.393.12
207692.413.13
407712.383.09
607712.383.09

Data compiled from a series of 12 trials with 1,710 crossbred pigs.[1]

These studies indicate that this compound is effective at improving ADG at levels as low as 5-10 ppm, while FCR improvements are seen at concentrations of 10-60 ppm.[1]

Plant Extracts: A Diverse and Promising Alternative

The term "plant extracts" encompasses a wide array of phytogenic compounds, including essential oils, herbal extracts, and their bioactive components. Their efficacy can be influenced by the specific composition and inclusion levels.

One of the most studied combinations is a blend of carvacrol, cinnamaldehyde, and capsicum oleoresin. In a study on early-weaned pigs, this plant extract mixture did not significantly improve the gain-to-feed ratio compared to the control, whereas this compound did show a significant improvement.[2]

Table 2: Comparative Performance of this compound and a Plant Extract Blend in Early-Weaned Pigs

TreatmentAverage Daily Gain (ADG) (g/d)Average Daily Feed Intake (ADFI) (g/d)Gain to Feed Ratio (G:F)
Control2042680.762
This compound (0.04%)2082600.800*
Plant Extract (0.03%)¹2022660.760

¹Standardized mixture of 5% carvacrol, 3% cinnamaldehyde, and 2% capsicum oleoresin. *Indicates a significant difference from the control group (P < 0.05). Data adapted from Manzanilla et al. (2006).[2]

However, other studies focusing on different plant extracts have shown more positive results. For instance, a blend of Scutellaria baicalensis and Lonicera japonica extracts has been reported to increase ADG and improve the gain:feed ratio in finishing pigs.[3] Similarly, Forsythia suspensa extract has been shown to improve ADG in weaned piglets compared to a control diet.[4]

Impact on Gut Health and Morphology

Both this compound and plant extracts exert their effects by modulating the gastrointestinal environment, though through different mechanisms.

This compound, as an antibiotic, primarily targets Gram-positive bacteria, thereby altering the gut microbiota.[5] Studies have shown that this compound can increase the biodiversity of the gut microbial community in early-weaned pigs.[5] In terms of gut morphology, this compound has been observed to increase the presence of goblet cells in the colon, which are responsible for mucus production, a key component of the gut's protective barrier.[2]

Plant extracts, on the other hand, offer a multi-faceted approach to gut health. They possess antimicrobial, anti-inflammatory, and antioxidant properties.[6] A plant extract mixture of carvacrol, cinnamaldehyde, and capsicum oleoresin was found to increase the lactobacilli:enterobacteria ratio in the cecum of piglets, suggesting a shift towards a more beneficial gut microbiota.[5] Furthermore, this same plant extract blend was shown to diminish the number of intraepithelial lymphocytes in the jejunum, which may indicate a modulation of the gut's immune response.[2]

Table 3: Comparative Effects on Gut Morphology in Early-Weaned Pigs

TreatmentJejunum Villus Height (μm)Jejunum Crypt Depth (μm)Jejunum Intraepithelial Lymphocytes (per 100 enterocytes)Colon Goblet Cells (per 100 enterocytes)
Control45629118.210.5
This compound (0.04%)46830214.113.8
Plant Extract (0.03%)¹44529914.9*11.2

¹Standardized mixture of 5% carvacrol, 3% cinnamaldehyde, and 2% capsicum oleoresin. *Indicates a significant difference from the control group (P < 0.05). Data adapted from Manzanilla et al. (2006).[2]

Mechanisms of Action and Signaling Pathways

Understanding the underlying mechanisms of these feed additives is crucial for their effective application and for the development of new products.

This compound: Inhibition of Bacterial Protein Synthesis

This compound's primary mode of action is the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in protein synthesis. This disruption of bacterial protein production ultimately leads to the inhibition of bacterial growth and proliferation.

avilamycin_mechanism cluster_bacteria Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Formation Inhibited Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth This compound This compound This compound->Ribosome_50S

This compound's Mechanism of Action
Plant Extracts: Modulation of Inflammatory Pathways

Plant extracts exert their beneficial effects through a more complex and multifaceted mechanism, primarily by modulating the host's immune and inflammatory responses. Many bioactive compounds in plant extracts, such as polyphenols and terpenoids, have been shown to influence key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

By inhibiting the activation of NF-κB, plant extracts can reduce the production of pro-inflammatory cytokines, thereby mitigating gut inflammation and improving gut barrier function.

plant_extract_pathway cluster_cell Intestinal Epithelial Cell TLR Toll-like Receptor (TLR) IKK IκB kinase (IKK) TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65_p50->Proinflammatory_Genes Translocates to nucleus & activates IkB->NFkB_p65_p50 Releases NFkB_IkB NF-κB-IκB Complex Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Cytokines Plant_Extracts Plant Extracts (e.g., Carvacrol, Cinnamaldehyde) Plant_Extracts->IKK Inhibits Pathogen_Signal Pathogen Signal (e.g., LPS) Pathogen_Signal->TLR

Plant Extracts' Anti-inflammatory Pathway

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited research, detailed experimental methodologies are essential. Below are summaries of the protocols from key comparative studies.

Study 1: this compound vs. Plant Extract Blend in Early-Weaned Pigs (Manzanilla et al., 2006)
  • Animals: 32 pigs weaned at 18 to 22 days of age, with an initial body weight of 6.0 ± 0.10 kg.[2]

  • Experimental Design: Pigs were allocated to 8 pens, which were then assigned to one of four dietary treatments.[2]

  • Dietary Treatments:

    • Basal diet (Control)

    • Basal diet + 0.04% this compound

    • Basal diet + 0.3% sodium butyrate

    • Basal diet + 0.03% plant extract mixture (5% carvacrol, 3% cinnamaldehyde, 2% capsicum oleoresin).[2]

  • Duration: Productive performance was measured for the initial 14 days post-weaning. On days 19 and 21, pigs were euthanized for the collection of digesta and intestinal tissue.[2]

  • Data Collection: ADG, ADFI, and G:F were calculated. Intestinal tissue was collected for morphological analysis (villus height, crypt depth, goblet cell counts, and intraepithelial lymphocytes). Digesta was collected for analysis of volatile fatty acids and microbial populations.[2][5]

experimental_workflow_manzanilla start 32 Weaned Pigs (18-22 days old) randomization Random Allocation to 4 Treatment Groups start->randomization treatments Dietary Treatments (14 days): - Control - this compound (0.04%) - Sodium Butyrate (0.3%) - Plant Extract (0.03%) randomization->treatments performance_measurement Performance Measurement: ADG, ADFI, G:F treatments->performance_measurement euthanasia Euthanasia (Day 19 & 21) treatments->euthanasia sample_collection Sample Collection: - Digesta - Intestinal Tissue euthanasia->sample_collection analysis Analysis: - Gut Morphology - VFA Analysis - Microbiota Analysis sample_collection->analysis

Experimental Workflow (Manzanilla et al., 2006)
Study 2: Dose-Response of this compound in Growing-Finishing Swine

  • Animals: 1,710 crossbred pigs across 12 trials at eight geographical locations.[1]

  • Experimental Design: All trials used a randomized complete block design.[1]

  • Dietary Treatments:

    • Eight trials evaluated this compound concentrations of 0, 5, 10, 20, 40, and 60 ppm.

    • Four trials evaluated this compound concentrations of 0, 10, 20, and 40 ppm.[1]

  • Diets: Swine grower and finisher diets were fed ad libitum.[1]

  • Data Collection: Average daily gain (ADG), average daily feed intake (ADFI), and feed-to-gain ratio (F/G) were measured.[1]

  • Statistical Analysis: Data from all 12 trials were pooled for statistical analysis.[1]

Conclusion

This compound remains a highly effective feed additive for improving growth performance in pigs, with a clear dose-dependent response. Its mechanism of action is well-defined, targeting bacterial protein synthesis.

Plant extracts represent a diverse and promising category of alternatives to antibiotic growth promoters. While the specific blend of carvacrol, cinnamaldehyde, and capsicum oleoresin did not match the performance-enhancing effects of this compound in one study with early-weaned pigs, other herbal extracts have shown significant benefits. The broader appeal of plant extracts lies in their multifaceted mechanisms of action, including antimicrobial, anti-inflammatory, and immunomodulatory effects, which can contribute to improved gut health and overall animal well-being.

For researchers and drug development professionals, the choice between this compound and plant extracts is not straightforward. This compound offers consistent and predictable performance benefits. Plant extracts, while more variable in their effects depending on the composition, offer a more holistic approach to animal health, aligning with the growing demand for antibiotic-free production systems. Further research is warranted to identify and standardize the most effective plant extract compositions and inclusion levels to consistently rival the performance-enhancing effects of antibiotics like this compound.

References

Avilamycin's Impact on Broiler Growth: A Statistical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 18, 2025

Ghent, Belgium - A comprehensive review of statistical data and experimental protocols confirms the efficacy of avilamycin, an orthosomycin antibiotic, as a growth promoter in broiler chickens. This guide provides an in-depth comparison of this compound's performance against other antibiotic growth promoters (AGPs) and non-medicated alternatives, offering valuable insights for researchers, scientists, and drug development professionals in the poultry industry.

This compound consistently demonstrates a significant positive impact on key growth performance indicators in broilers, including body weight gain and feed conversion ratio (FCR).[1][2][3] Its primary mechanism of action involves the modulation of the gut microbiota, creating a healthier intestinal environment conducive to improved nutrient absorption.[4][5] Specifically, this compound is effective against Gram-positive bacteria, inhibiting their protein synthesis by binding to the 50S ribosomal subunit.[4][6] This targeted action helps to control enteric diseases such as necrotic enteritis caused by Clostridium perfringens.[6][7][8][9]

Comparative Performance Data

The following tables summarize quantitative data from various studies, providing a clear comparison of this compound's performance against control groups and other commonly used alternatives.

Table 1: this compound Performance vs. Control in Broilers

Treatment GroupDosage (ppm)Duration (days)Final Body Weight (g)Average Daily Gain ( g/day )Feed Conversion Ratio (FCR)Mortality Rate (%)Reference
Control045----[3]
This compound1045+90g (P ≤ .01)-Numerically Improved-[3]
Control (Challenged with C. perfringens)035205058.61.8015.0[6][7][8][9]
This compound (Challenged with C. perfringens)1535223063.71.627.53[6][7][8][9]
This compound (Challenged with C. perfringens)3035224064.01.613.02[6][7][8][9]

Table 2: Comparative Performance of this compound and Other Antibiotic Growth Promoters in Broilers

Treatment GroupDose ( g/ton )Weight Gain (g)Feed Conversion RatioReference
Control020501.85[6]
This compound1021501.75[6]
Zinc Bacitracin5520801.82[6]
Enramycin1020901.81[6]
Virginiamycin16.5--[10]

Table 3: this compound vs. a Non-Medicated Alternative (B-Safe)

ParameterThis compound (10 ppm)B-Safe SD% Change with B-SafeReference
Final Body Weight (kg)1.871.89+1.2%[11][12]
Average Daily Gain ( g/day )47.948.5+1.3%[11]
Feed Intake ( kg/broiler )3.293.24-1.8%[11]
Final FCR ( kg/kg )1.761.71-2.9%[11]
Mortality (%)4.84.5-[11][12]

Experimental Protocols

To ensure transparency and facilitate the replication of findings, detailed methodologies for key experiments are provided below.

Objective: To evaluate the efficacy of this compound in promoting growth and preventing necrotic enteritis in broiler chickens.

Animals: Commercial broiler chicks (e.g., Cobb 500) are used in these studies.[10][13] The number of birds can range from several hundred to thousands, depending on the scale of the trial.[6][9][10]

Housing: Birds are typically housed in floor pens with a randomized complete block design to minimize environmental variables.[3][6][9]

Diet: A basal diet is formulated to meet the standard nutritional requirements of broilers.[4] Experimental diets are created by supplementing the basal diet with this compound at specified concentrations (e.g., 10 ppm, 15 ppm, 30 ppm).[3][6][9] A control group receives the basal diet without any antibiotic supplementation.[4]

Experimental Design:

  • Acclimation: Chicks are acclimated to the housing and basal diet for a short period (e.g., 7 days).

  • Treatment Allocation: Birds are randomly assigned to different treatment groups.

  • Challenge (if applicable): In necrotic enteritis challenge studies, birds are orally inoculated with a pathogenic strain of Clostridium perfringens.[7][8][9]

  • Data Collection: Body weight and feed intake are recorded at regular intervals (e.g., weekly) to calculate body weight gain, feed intake, and feed conversion ratio (FCR).[4] Mortality is recorded daily.[4]

  • Necropsy and Lesion Scoring: In challenge studies, a subset of birds may be euthanized to score intestinal lesions associated with necrotic enteritis.[7][8][9]

  • Microbiota Analysis: Ileal and cecal contents can be collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.[5][10]

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.[1] Post-hoc tests like Tukey's HSD or Duncan's multiple range test are used to separate means.[1]

Visualizing the Process and Mechanism

To further elucidate the experimental process and this compound's mode of action, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Data_Collection Data Collection Phase cluster_Analysis Analysis Phase Animal_Sourcing Source Broiler Chicks Acclimation Acclimation Period Animal_Sourcing->Acclimation Randomization Randomly Assign to Groups Acclimation->Randomization Diet_Formulation Formulate Basal & Treatment Diets Treatment_Application Administer Diets Diet_Formulation->Treatment_Application Randomization->Treatment_Application Challenge Pathogen Challenge (Optional) Treatment_Application->Challenge Performance_Metrics Record Body Weight & Feed Intake Treatment_Application->Performance_Metrics Mortality_Monitoring Daily Mortality Checks Treatment_Application->Mortality_Monitoring Sample_Collection Collect Gut Samples Treatment_Application->Sample_Collection Challenge->Performance_Metrics Challenge->Mortality_Monitoring Challenge->Sample_Collection Statistical_Analysis Statistical Analysis (ANOVA) Performance_Metrics->Statistical_Analysis Mortality_Monitoring->Statistical_Analysis Microbiota_Analysis 16S rRNA Sequencing Sample_Collection->Microbiota_Analysis Results_Interpretation Interpret and Report Findings Statistical_Analysis->Results_Interpretation Microbiota_Analysis->Results_Interpretation

Experimental workflow for evaluating this compound's effect on broiler performance.

Mechanism_of_Action cluster_Bacteria Gram-Positive Bacterium Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Protein_Synthesis->Bacterial_Growth This compound This compound This compound->Bacterial_Ribosome Binds to This compound->Protein_Synthesis Inhibits

Mechanism of action of this compound in inhibiting bacterial protein synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for Avilamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Avilamycin is an orthosomycin antibiotic used in veterinary medicine. Proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination. This document provides essential safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all personnel are familiar with the following safety protocols. Adherence to these guidelines is critical to minimize exposure and associated risks.

Personal Protective Equipment (PPE):

All personnel handling this compound should use the appropriate PPE. The following table summarizes the recommended equipment.

Body PartProtective EquipmentStandard/SpecificationCitation
Eyes Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hands Inspected, impervious chemical-resistant glovesEU Directive 89/686/EEC and standard EN 374[1][2][3]
Body Fire/flame resistant and impervious clothing; Laboratory coat[1][4]
Respiratory Approved dust mask; Full-face respirator if exposure limits are exceeded or irritation occursNIOSH (US) or CEN (EU) approved[2][3][5]

General Handling and Storage:

  • Work in a well-ventilated area to avoid the inhalation of dust.[1][3]

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials like strong oxidizing agents.[2][3]

  • Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[1][3][6]

  • Avoid discharge of this compound into drains, water courses, or onto the ground.[1][2][3]

Step-by-Step Disposal Procedures

The recommended disposal methods for this compound waste are outlined below. It is imperative to comply with all federal, state, and local environmental regulations.[1]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including surplus or expired product, contaminated labware, and used PPE.

  • Segregate this compound waste from other laboratory waste streams to ensure it is handled and disposed of correctly.

Step 2: Primary Disposal Methods There are two primary recommended methods for the disposal of this compound:

  • Incineration: The preferred method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3] This can be achieved by dissolving or mixing the material with a combustible solvent before incineration.[3]

  • Licensed Waste Disposal Service: Offer surplus, expired, and non-recyclable this compound products to a licensed professional waste disposal company.[1][3]

Step 3: Managing Contaminated Packaging

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

  • Alternatively, containers can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste. The rinsed packaging can then be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or offered for recycling.[2]

Step 4: Prohibited Disposal Methods

  • DO NOT dispose of this compound by flushing it down the toilet or drain.[2][7] Standard wastewater treatment facilities are not equipped to eliminate all pharmaceutical contaminants.[8]

  • DO NOT dispose of this compound in the regular trash unless no other options are available and specific precautions are taken.[7][9] If trash disposal is the only option, mix the this compound with an unpalatable substance like kitty litter or coffee grounds, place it in a sealed container, and then into a leak-proof bag.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AvilamycinDisposalWorkflow start This compound Waste Generated (Expired product, contaminated labware, PPE) segregate Segregate as Chemical Waste start->segregate assess_quantity Assess Quantity and Form segregate->assess_quantity large_quant Large Quantities / Bulk Material assess_quantity->large_quant Bulk small_quant Small Quantities / Contaminated Items assess_quantity->small_quant Trace disposal_options Primary Disposal Options large_quant->disposal_options small_quant->disposal_options incinerator Chemical Incineration (with afterburner and scrubber) disposal_options->incinerator Preferred licensed_disposal Licensed Hazardous Waste Contractor disposal_options->licensed_disposal Alternative prohibited Prohibited: Do NOT discharge to sewer/drains disposal_options->prohibited packaging Manage Contaminated Packaging incinerator->packaging licensed_disposal->packaging triple_rinse Triple Rinse Container packaging->triple_rinse puncture Puncture and Dispose in Sanitary Landfill triple_rinse->puncture collect_rinsate Collect Rinsate for Hazardous Waste Disposal triple_rinse->collect_rinsate end Disposal Complete puncture->end collect_rinsate->disposal_options

Caption: Decision workflow for the proper disposal of this compound waste.

Accidental Release and Spill Procedures

In the event of a spill, follow these emergency procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][3] Do not let the chemical enter drains.[2]

  • Remove Ignition Sources: Eliminate all sources of ignition and use spark-proof tools.[2]

  • Cleanup: Wearing appropriate PPE, collect the spilled material. Avoid dust formation.[2][3] Sweep up and shovel the material into suitable, closed containers for disposal.[3]

Environmental Fate and Ecotoxicity

While there is no specific data on the ecotoxicity of this compound, its environmental fate is informed by animal studies.[1] Improper disposal can lead to environmental contamination and the development of antimicrobial resistance.[10]

Excretion Data in Animals:

AnimalExcretion RoutePercentage of DoseTimeframeCitation
Pigs Feces93.4%-[11]
Urine4.54%-[11]
Total Excretion~93%Within 72 hours[7]
Chickens Total Excretion~90%Within 6 days[11]

This compound is poorly absorbed and extensively metabolized in the gut of animals.[7] In pigs, only about 8% of the total radioactivity found in feces was attributable to the parent this compound compound.[7]

Experimental Protocols for this compound Detection

For researchers needing to quantify this compound residues, the following methodologies have been reported:

Gas Chromatography (GC) for Residue Determination: This method determines residues of this compound and its metabolites that can be converted to dichloroisoeverninic acid (DIA).

  • Hydrolysis: Perform alkaline hydrolysis to convert this compound and its metabolites to DIA.

  • Extraction: Clean up the sample by partitioning with chloroform. Acidify the aqueous phase and partition the DIA into methylene (B1212753) chloride.

  • Methylation: Methylate the DIA to form 3,5-dichloro-4,6-dimethoxy-2-methylbenzoic acid methyl ester.

  • Cleanup: Clean up the methylated product on a silica (B1680970) gel column.

  • Detection: Perform final determination by electron capture GC. The method is sensitive to 0.1 mg/kg this compound equivalent.[7]

High-Performance Liquid Chromatography (HPLC) for Concentration Determination: This method is used to determine this compound concentration in plasma and ileal content.

  • Sample Preparation (Ileal Content): Extract the sample with acetone (B3395972) twice. Add a 10% NaCl solution with methylene chloride to the extraction. Dry the solution at 50°C under nitrogen. Dissolve the residue in chloroform.

  • Chromatography: Use an Agilent SB-Aq column (250 × 4.6 mm, 5-μm). The mobile phase consists of 10 nmol/L ammonium (B1175870) acetate (B1210297) (phase A) and acetonitrile (B52724) (phase B).

  • Detection: Perform detection at a wavelength of 290 nm at 30°C.

  • Quantitation: The limit of quantitation (LOQ) in ileal content is 0.1 μg/ml.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin
Reactant of Route 2
Avilamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.